molecular formula C5H4N4O B1413987 Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-27-9

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B1413987
CAS No.: 54346-27-9
M. Wt: 136.11 g/mol
InChI Key: NYNNJBKGLLSTAZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H,(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNJBKGLLSTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CNC(=O)N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304942
Record name Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-27-9
Record name 54346-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID30304942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyrazolo[1,5-a]triazin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pyrazolo[1,5-a]triazine ring system, a fused nitrogen-rich heterocycle, has garnered significant attention within the medicinal chemistry community. Its structural resemblance to endogenous purines positions it as a compelling bioisostere, capable of interacting with a wide array of biological targets that recognize purine scaffolds.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, Pyrazolo[1,5-a]triazin-4(3H)-one, focusing on its fundamental physicochemical properties, established synthetic routes, spectroscopic signature, chemical reactivity, and its proven applications as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors.[2][4][5][6] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]triazine Core

In the landscape of drug discovery, privileged scaffolds are molecular frameworks that can provide ligands for more than one biological target, thereby offering a rich starting point for the development of novel therapeutics. The pyrazolo[1,5-a][2][4][7]triazine system is a quintessential example of such a scaffold.[2] Its core structure, an elegant fusion of a pyrazole and a 1,3,5-triazine ring, creates a planar, aromatic system that is electronically and sterically analogous to natural purines like adenine and guanine.[2][3]

This bioisosteric relationship is the cornerstone of its utility. Enzymes that have evolved to bind purine-based substrates or cofactors, such as protein kinases which bind ATP, are often susceptible to inhibition by pyrazolo[1,5-a]triazine derivatives.[4][6] The nitrogen-rich nature of the heterocycle provides multiple hydrogen bond donors and acceptors, facilitating strong and specific interactions within enzyme active sites.[8] The Pyrazolo[1,5-a]triazin-4(3H)-one variant, featuring a lactam-like carbonyl group, offers an additional key interaction point and a synthetically tractable handle for further molecular elaboration.

Core Physicochemical & Structural Properties

The parent scaffold, Pyrazolo[1,5-a]triazin-4(3H)-one, is a crystalline solid with a unique set of properties derived from its fused heterocyclic structure.

PropertyValueSource
Molecular Formula C₅H₄N₄OPubChem[7]
Molecular Weight 136.11 g/mol PubChem[7]
IUPAC Name 3H-pyrazolo[1,5-a][2][4][7]triazin-4-onePubChem[7]
CAS Number 54346-27-9PubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 4PubChem[7]
XLogP3 -0.2PubChem[7]

The fusion of the electron-rich pyrazole ring with the electron-deficient triazine ring results in a unique electronic distribution across the scaffold. The planarity of the system is a critical feature, often enforced by intramolecular hydrogen bonding and π-stacking interactions in a biological context. The presence of the carbonyl group at the 4-position introduces a polar, hydrogen-bond-accepting feature crucial for its biological activity.

Synthesis of the Pyrazolo[1,5-a]triazin-4(3H)-one Core

The construction of the pyrazolo[1,5-a]triazine scaffold is most commonly achieved by building the triazine ring onto a pre-formed aminopyrazole precursor. This approach offers high modularity, allowing for substitutions on the pyrazole ring to be incorporated from the outset.

A prevalent and effective strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a one-carbon (C1) dielectrophile. Reagents such as N,N'-carbonyldiimidazole or isocyanates are particularly effective for installing the C4-carbonyl and N3 components of the triazine ring.[1]

G cluster_0 Synthetic Workflow A 5-Aminopyrazole B 1-Amidino-5-aminopyrazole (via Aminoguanidine Condensation) A->B Aminoguanidine C Pyrazolo[1,5-a]triazin-4(3H)-one B->C Cyclization D C1 Dielectrophile (e.g., N,N'-Carbonyldiimidazole) D->C

Caption: General workflow for pyrazolo[1,5-a]triazin-4(3H)-one synthesis.

Experimental Protocol: Synthesis via 1-Amidino-5-aminopyrazole Cyclization

This protocol is a representative example based on established literature methods.[1] The causality behind this choice rests on the reliability of forming the intermediate, which then undergoes a robust intramolecular cyclization.

Step 1: Synthesis of 1-Amidino-5-aminopyrazole Intermediate

  • Rationale: Condensation of a β-oxo-nitrile with aminoguanidine is a classic and efficient method to construct the requisite aminopyrazole with an attached amidino group, perfectly poised for subsequent cyclization.

  • To a solution of the appropriate β-oxo-nitrile (1.0 eq) in ethanol, add aminoguanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • The precipitated product, 1-amidino-5-aminopyrazole, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to form Pyrazolo[1,5-a]triazin-4(3H)-one

  • Rationale: N,N'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene equivalent. It reacts with the amino groups of the intermediate to form the urea linkage within the new triazine ring, leading to cyclization.

  • Suspend the 1-amidino-5-aminopyrazole intermediate (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add N,N'-Carbonyldiimidazole (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure Pyrazolo[1,5-a]triazin-4(3H)-one.

Spectroscopic Characterization

Structural elucidation of the pyrazolo[1,5-a]triazin-4(3H)-one core and its derivatives relies on a combination of standard spectroscopic techniques. The data presented below are characteristic values inferred from published data on substituted analogs.[9][10][11]

TechniqueCharacteristic Features
¹H NMR - Pyrazole Protons: Signals for C2-H and C7-H typically appear in the aromatic region (δ 7.5-8.5 ppm).- N-H Proton: The N3-H of the triazinone ring often appears as a broad singlet in the downfield region (δ 10-12 ppm), subject to solvent effects.
¹³C NMR - Carbonyl Carbon: The C4 carbonyl signal is characteristically found far downfield (δ 155-165 ppm).- Ring Carbons: Aromatic carbons of the fused rings appear in the δ 110-150 ppm range.
IR Spectroscopy - C=O Stretch: A strong absorption band for the lactam carbonyl group is observed around 1680-1720 cm⁻¹.- N-H Stretch: A broad band corresponding to the N-H stretch is typically seen in the 3100-3400 cm⁻¹ region.
Mass Spec. (ESI+) - Molecular Ion: The [M+H]⁺ peak is readily observed at m/z = 137.05.

Chemical Reactivity and Functionalization

The pyrazolo[1,5-a]triazin-4(3H)-one scaffold offers several sites for chemical modification, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

G cluster_0 Functionalization Pathways Core Pyrazolo[1,5-a]triazin-4(3H)-one Core N3_Alkylation N3-Alkylation/ Arylation Core->N3_Alkylation R-X, Base N8_Alkylation N8-Alkylation/ Arylation Core->N8_Alkylation R-X, Base C7_Substitution C7-Halogenation (e.g., with POCl₃) Core->C7_Substitution C2_Functionalization C2-Functionalization Core->C2_Functionalization C7_CrossCoupling C7-Cross-Coupling (Suzuki, Buchwald, etc.) C7_Substitution->C7_CrossCoupling Nucleophile / Catalyst

Caption: Key reactive sites for functionalizing the core scaffold.

  • N-Alkylation/Arylation: The acidic N-H proton at the N3 position can be readily deprotonated with a mild base, and the resulting anion can be alkylated or arylated. Alkylation can also occur at the pyrazole N8 position, with regioselectivity depending on the reaction conditions and substituents.

  • Chlorination and Nucleophilic Substitution: The carbonyl at C4 can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[8] This 4-chloro derivative is an excellent electrophile, enabling subsequent nucleophilic aromatic substitution with amines, alcohols, or thiols to introduce diversity at this key position. This is a cornerstone strategy in the synthesis of kinase inhibitors.

  • C-H Functionalization: Direct functionalization at the C2 and C7 positions can be achieved through various modern synthetic methods, including halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira), providing access to a wide range of aryl, heteroaryl, and alkyl substituents.

Applications in Medicinal Chemistry

The true value of the pyrazolo[1,5-a]triazin-4(3H)-one scaffold is realized in its broad applicability in drug discovery programs, primarily driven by its function as a purine bioisostere.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]triazine core has proven to be an exceptional scaffold for developing potent and selective kinase inhibitors.[4] Derivatives have shown remarkable activity against several key kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. Pyrazolo[1,5-a]triazine derivatives have been designed as potent inhibitors of CDK2 and CDK7.[5][6] Molecular docking studies reveal that the scaffold fits snugly into the ATP-binding pocket, with the heterocyclic nitrogens forming canonical hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[6]

  • Casein Kinase 2 (CK2): This kinase is involved in cell growth, proliferation, and suppression of apoptosis. Structure-based design has led to pyrazolo[1,5-a]triazine derivatives with picomolar inhibitory activity against CK2.[4]

Derivative ClassTarget KinaseReported Potency (IC₅₀)Reference
Substituted pyrazolo[1,5-a][2][4][7]triazinesCDK21.85 µM[6]
Indolyl pyrazolo[1,5-a][2][4][7]triazinesCDK7< 5 nM[5]
2,7-disubstituted pyrazolo[1,5-a][2][4][7]triazinesCK2pM range[4]
Other Biological Activities

Beyond kinase inhibition, the scaffold has been explored for other therapeutic applications:

  • Thymidine Phosphorylase (TP) Inhibition: TP is an enzyme involved in pyrimidine metabolism and is overexpressed in many solid tumors, where it promotes angiogenesis. Pyrazolo[1,5-a][2][4][7]triazin-2-thioxo-4-ones, close analogs of the title compound, have been developed as highly potent TP inhibitors, with the best compounds being over 800 times more potent than the reference inhibitor 7-deazaxanthine.[12]

  • Antiviral Activity: Due to their structural similarity to nucleobases, some derivatives have been investigated for antiviral properties, showing activity against viruses like the varicella-zoster virus.[1]

Conclusion

The Pyrazolo[1,5-a]triazin-4(3H)-one core represents a truly privileged scaffold in modern medicinal chemistry. Its identity as a purine bioisostere provides a rational basis for its interaction with a multitude of biologically important enzymes. The synthetic tractability of the core allows for facile and diverse functionalization, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Its demonstrated success in the development of potent kinase inhibitors underscores its value in oncology and beyond. For drug discovery teams, the pyrazolo[1,5-a]triazine scaffold is not merely a starting point but a robust and validated platform for the design of next-generation targeted therapeutics.

References

  • Dougan, D. R., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][2][4][7]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-5. [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a][2][4][7]triazine based scaffold as purine analogues with diverse biological activity. Request PDF. [Link]

  • Dolzhenko, A. V. (Ed.). (2019). Pyrazolo[1,5-a][2][4][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 24(15), 2774. [Link]

  • Musso, L., et al. (2023). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Cancers, 15(10), 2794. [Link]

  • PubChem. Pyrazolo[1,5-a][2][4][7]triazin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • Serya, R. A., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][2][4][7]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry, 92, 103239. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Najm, M. A., Serya, R. A., & Abouzid, K. (2017). Pyrazolo[1,5-a][2][4][7]triazine based scaffold as purine analogues with diverse biological activity. Semantic Scholar. [Link]

  • Mojzych, M., et al. (2022). The activity of pyrazolo[4,3-e][1][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1382. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][2][4][7]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. Request PDF. [Link]

  • Taylor & Francis Online. (2022). The activity of pyrazolo[4,3-e][1][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][2][4][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 67, 249-258. [Link]

Sources

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Pyrazolo[1,5-a]triazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a][1][2][3]triazine Core - A Bioisostere of Purines

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest to the medicinal chemistry community.[4][5] Its structural resemblance to endogenous purines, such as adenine and guanine, makes it a "privileged scaffold" in drug discovery. This bioisosteric relationship allows molecules based on this core to interact with biological targets of purines, such as kinases and other enzymes, leading to a wide range of potential therapeutic applications.[4][6] Derivatives of this scaffold have been investigated as inhibitors of thymidine phosphorylase, cyclin-dependent kinases (CDKs), and protein kinase CK2, showing promise in oncology and other therapeutic areas.[1][7][8]

This in-depth guide provides a comprehensive overview of the primary synthetic pathways to the pyrazolo[1,5-a]triazin-4(3H)-one core, with a focus on the underlying chemical principles and detailed experimental protocols for researchers in drug development. The most prevalent and versatile strategy involves the annulation of a 1,3,5-triazine ring onto a pre-existing pyrazole framework, typically starting from a 5-aminopyrazole derivative.[1][6]

Core Synthetic Strategy: Annelation of the 1,3,5-Triazine Ring

The construction of the pyrazolo[1,5-a][1][2][3]triazine system is most reliably achieved by building the triazine ring onto a pyrazole precursor. This approach offers the advantage of readily available and diversely substituted 5-aminopyrazoles, allowing for the introduction of various functionalities at different positions of the final heterocyclic system. The key transformation involves the reaction of the 5-amino group and the adjacent endocyclic nitrogen of the pyrazole with reagents that can provide the remaining two carbon atoms and one nitrogen atom of the triazine ring.

Two principal pathways have emerged as the most efficient and widely adopted methods for this transformation, each offering access to different classes of derivatives.

Pathway 1: Synthesis via a 2-Thioxo Intermediate

This robust and high-yielding pathway proceeds through a 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one intermediate, which can be subsequently functionalized. The overall process can be efficiently conducted in a one-pot, microwave-assisted manner, which significantly reduces reaction times and simplifies purification.[3]

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the 5-aminopyrazole on the electrophilic carbon of ethoxycarbonyl isothiocyanate. This addition reaction forms an N-ethoxycarbonylthiourea intermediate. The choice of a base in the subsequent cyclization step is critical. A moderately strong base, such as sodium ethoxide or sodium hydroxide, is required to deprotonate the pyrazole ring nitrogen, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ethoxycarbonyl group. This is followed by the elimination of ethanol and cyclization to form the stable, fused 2-thioxo-pyrazolo[1,5-a][1][2][3]triazin-4-one ring system.[2] The thioxo group can then be alkylated, for instance with methyl iodide, to introduce a methylsulfanyl group, which is a versatile handle for further modifications, such as nucleophilic aromatic substitution.

Visualizing the Workflow: Pathway 1

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: S-Alkylation (Optional) A 5-Aminopyrazole C N-Ethoxycarbonylthiourea Intermediate A->C DMF B Ethoxycarbonyl Isothiocyanate B->C D 2-Thioxo-pyrazolo[1,5-a]- [1,3,5]triazin-4-one C->D Base (e.g., NaOEt) Microwave F 2-(Methylsulfanyl)pyrazolo[1,5-a]- [1,3,5]triazin-4(3H)-one D->F E Methyl Iodide E->F

Caption: Synthesis via a 2-Thioxo Intermediate.

Detailed Experimental Protocol: One-Pot Microwave-Assisted Synthesis

This protocol is adapted from a method developed for the synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones.[3]

Materials:

  • Substituted 5-aminopyrazole (1.0 equiv)

  • Ethoxycarbonyl isothiocyanate (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium ethoxide (2.0 equiv)

  • Methyl iodide (1.5 equiv)

  • Microwave synthesis reactor

Procedure:

  • Thiourea Formation: In a microwave process vial, dissolve the 5-aminopyrazole (1.0 equiv) in anhydrous DMF. Add ethoxycarbonyl isothiocyanate (1.2 equiv) and seal the vial. Irradiate the mixture in a microwave reactor at 80 °C for 10 minutes.

  • Cyclization: Allow the vial to cool to room temperature. Carefully add sodium ethoxide (2.0 equiv) to the reaction mixture. Re-seal the vial and irradiate at 120 °C for 15 minutes.

  • S-Methylation: After cooling, add methyl iodide (1.5 equiv) to the reaction mixture. Seal the vial and irradiate at 80 °C for 10 minutes.

  • Work-up and Purification: After the final irradiation, cool the reaction mixture to room temperature. Pour the mixture into ice-water. Acidify with 1 M HCl to a pH of approximately 5-6. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Pathway 2: Synthesis via a Dimethylformamidine Intermediate

This pathway provides a direct route to pyrazolo[1,5-a][1][2][3]triazines that are unsubstituted at the 2-position. It involves the initial formation of a more reactive N,N-dimethylformamidine intermediate from the 5-aminopyrazole, which then undergoes cyclization with cyanamide.

Mechanistic Rationale

The reaction of a 5-aminopyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) results in the formation of an N,N-dimethylformamidine derivative. DMF-DMA serves as a dehydrating agent and a source of the dimethylaminomethylene group. This intermediate is highly activated towards nucleophilic attack. In the presence of a base such as sodium hydride, cyanamide is deprotonated to form a potent nucleophile. This attacks the formamidine carbon, leading to the displacement of dimethylamine and subsequent cyclization to yield the pyrazolo[1,5-a][1][2][3]triazine ring. The high temperatures employed in this reaction are necessary to drive the cyclization and elimination steps.[7]

Visualizing the Workflow: Pathway 2

G cluster_0 Step 1: Formamidine Formation cluster_1 Step 2: Cyclization with Cyanamide A 5-Aminopyrazole C N,N-Dimethylformamidine Intermediate A->C 1,4-Dioxane, Reflux B DMF-DMA B->C E Pyrazolo[1,5-a][1,3,5]triazine C->E NaH, DMSO High Temperature D Cyanamide D->E

Caption: Synthesis via a Dimethylformamidine Intermediate.

Detailed Experimental Protocol

This protocol is based on the general synthetic pathway for preparing various pyrazolo[1,5-a]-1,3,5-triazine derivatives.[7]

Materials:

  • Substituted 5-aminopyrazole (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

  • 1,4-Dioxane

  • Cyanamide (2.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Formamidine Formation: A solution of the 5-aminopyrazole (1.0 equiv) and DMF-DMA (3.0 equiv) in 1,4-dioxane is heated at reflux for 1-6 hours, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude N,N-dimethylformamidine intermediate, which is often used in the next step without further purification.

  • Cyclization: To a suspension of sodium hydride (2.0 equiv) in anhydrous DMSO, a solution of cyanamide (2.0 equiv) in DMSO is added dropwise at room temperature. The mixture is stirred for 30 minutes. The crude formamidine intermediate, dissolved in anhydrous DMSO, is then added. The reaction mixture is heated to 165-180 °C for 2-3 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Synthesis of the Unsubstituted Pyrazolo[1,5-a]triazin-4(3H)-one Core

While many derivatives are synthesized for specific biological targets, the synthesis of the parent pyrazolo[1,5-a]triazin-4(3H)-one is also of fundamental importance. A plausible route involves the cyclocondensation of 3-aminopyrazole-4-carboxamide with a one-carbon synthon like formamide. This approach is analogous to the synthesis of the isomeric allopurinol (a pyrazolo[3,4-d]pyrimidine).[9]

In this proposed synthesis, heating 3-aminopyrazole-4-carboxamide in formamide would likely lead to the formation of the triazinone ring. Formamide serves as both the solvent and the source of the C4 carbon of the triazine ring.

Data Presentation: A Comparative Overview of Synthesized Derivatives

The following table summarizes representative examples of pyrazolo[1,5-a][1][2][3]triazine derivatives synthesized using the pathways described above, highlighting the versatility of these methods.

Starting 5-AminopyrazolePathwayProductYield (%)Reference
5-Amino-1H-pyrazole12-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one77[3]
5-Amino-3-bromo-1H-pyrazole-4-carbonitrile18-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one72[3]
Ethyl 5-amino-3-(methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylate1Ethyl 8-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1][2][3]triazine-7-carboxylate68[3]
5-Amino-3-(1H-indol-3-yl)-1H-pyrazole27-(1H-Indol-3-yl)pyrazolo[1,5-a][1][2][3]triazine40-93[7]
5-Amino-3-(1-methyl-1H-indol-3-yl)-1H-pyrazole27-(1-Methyl-1H-indol-3-yl)pyrazolo[1,5-a][1][2][3]triazine53-97[7]

Conclusion

The synthesis of the pyrazolo[1,5-a]triazin-4(3H)-one core and its derivatives is well-established, with the annulation of a 1,3,5-triazine ring onto a 5-aminopyrazole scaffold being the most prominent strategy. The two primary pathways, proceeding via either a 2-thioxo or a dimethylformamidine intermediate, offer versatile and efficient routes to a wide array of substituted analogs. The use of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and sustainability of these processes. The continued exploration of these synthetic methodologies will undoubtedly lead to the discovery of novel bioactive molecules with the potential for therapeutic applications.

References

  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 455-467. Available at: [Link][1]

  • Besson, T., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. Available at: [Link][4]

  • Elgemeie, G. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 47. Available at: [Link][2]

  • Petronijevic, F. R., et al. (2021). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 27(62), 15535-15548. Available at: [Link][7]

  • Elie, J., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 26(11), 3344. Available at: [Link][3]

  • Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11, 47. Available at: [Link][10]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8427-8441. Available at: [Link][6]

  • El-Shehry, M. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1874-1884. Available at: [Link][6]

  • Gomha, S. M., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 289-335. Available at: [Link][5]

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  • Batt, D. G., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. Available at: [Link][8]

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An In-depth Technical Guide to the Pyrazolo[1,5-a]triazin-4(3H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry. Recognized as a bioisosteric analog of purines, this core structure is a key component in the design of a wide array of therapeutic agents. This guide provides a comprehensive overview of the chemical structure, nomenclature, synthetic strategies, and biological significance of the pyrazolo[1,5-a]triazin-4(3H)-one core and its derivatives. We will delve into the rationale behind synthetic methodologies, spectroscopic characterization, and the evaluation of biological activity, with a focus on their potential as kinase inhibitors and anticancer agents.

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine ring system is a fused bicyclic heterocycle that structurally mimics the purine core found in nucleic acids.[1][2] This bioisosteric relationship is the foundation of its broad spectrum of biological activities, as these molecules can act as antimetabolites in purine biochemical pathways.[2] The structural diversity that can be achieved through substitution on this scaffold has led to the development of compounds with a range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] Notably, the pyrazolo[1,5-a]triazine core has emerged as a privileged scaffold in the development of potent enzyme inhibitors, particularly targeting kinases.[1][4]

This guide will focus on the pyrazolo[1,5-a]triazin-4(3H)-one core, providing a detailed exploration of its chemical properties and biological potential.

Chemical Structure and Nomenclature

The core structure of Pyrazolo[1,5-a]triazin-4(3H)-one consists of a pyrazole ring fused to a 1,3,5-triazine ring. The IUPAC name for this compound is 3H-pyrazolo[1,5-a][3][5][6]triazin-4-one .

Below is a visual representation of the chemical structure and the numbering system for the heterocyclic core.

Caption: Chemical structure of Pyrazolo[1,5-a]triazin-4(3H)-one.

The numbering of the fused ring system follows the standard IUPAC nomenclature for heterocyclic compounds, starting from the nitrogen atom of the pyrazole ring not involved in the fusion and proceeding around the ring.

Synthetic Strategies: Building the Pyrazolo[1,5-a]triazine Core

The synthesis of the pyrazolo[1,5-a]triazine scaffold is most commonly achieved through the annelation of a 1,3,5-triazine ring onto a pre-existing pyrazole. This approach offers versatility and allows for the introduction of various substituents on the pyrazole ring prior to the cyclization step.

A general and effective method for the synthesis of 2-thioxo-1H-pyrazolo[1,5-a][3][5][6]triazin-4-ones, which can be precursors to the target molecule, involves a three-step process starting from 5-aminopyrazole derivatives.[2]

Proposed Synthetic Pathway:

A 5-Aminopyrazole B N-Carbethoxythiourea Intermediate A->B Ethoxycarbonyl isothiocyanate C 2-Thioxo-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one B->C Base-catalyzed cyclization D Pyrazolo[1,5-a]triazin-4(3H)-one C->D Desulfurization

Caption: Proposed synthetic pathway for Pyrazolo[1,5-a]triazin-4(3H)-one.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example for the synthesis of a substituted pyrazolo[1,5-a]triazine derivative and can be adapted for the synthesis of the parent compound.

Step 1: Synthesis of the N-Carbethoxythiourea Intermediate

  • To a solution of 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethyl acetate or dimethylformamide, add ethoxycarbonyl isothiocyanate (1.1 equivalents).[2]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the N-carbethoxythiourea intermediate.[2]

Step 2: Cyclization to form the 2-Thioxo-1H-pyrazolo[1,5-a][3][5][6]triazin-4-one

  • The N-carbethoxythiourea intermediate (1 equivalent) is dissolved in an alcoholic solvent such as ethanol.

  • A base, such as sodium ethoxide or sodium hydroxide (1.2 equivalents), is added to the solution.[2]

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give the 2-thioxo-1H-pyrazolo[1,5-a][3][5][6]triazin-4-one.[2]

Step 3: Desulfurization to Pyrazolo[1,5-a]triazin-4(3H)-one

  • The 2-thioxo derivative can be desulfurized using various reagents, such as Raney nickel or oxidative methods, to yield the desired Pyrazolo[1,5-a]triazin-4(3H)-one. The specific conditions for this step would require further optimization.

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and triazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to appear at a characteristic downfield chemical shift.

Table 1: Representative NMR Data for a Substituted Pyrazolo[4,3-e][1][5][8]triazine Derivative [7]

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
CH (pyrazole)8.28 (d)119.83
CH (phenyl)7.78 (d), 6.95-7.08 (m)126.03, 127.97, 128.08, 129.15, 138.15, 138.31
CH₃2.75 (s), 3.56 (s)11.12, 40.82
C=O-160.95

4.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹ for the N-H bond in the triazine ring.

  • C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. For a substituted pyrazolo[4,3-e][1][5][8]triazine derivative, the calculated m/z for [M+H]⁺ was 503.11659 and the found value was 503.11719.[7]

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]triazine scaffold is a versatile platform for the development of a variety of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

5.1. Kinase Inhibition

A significant area of research for pyrazolo[1,5-a]triazine derivatives is in the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the pyrazolo[1,5-a]triazine core to adenine allows these compounds to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity.

5.2. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazolo[1,5-a]triazine derivatives against various cancer cell lines.[6][9] Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and survival.

Experimental Protocol for Biological Evaluation: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5][6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]triazin-4(3H)-one compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Conclusion

The pyrazolo[1,5-a]triazin-4(3H)-one core represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its role as a purine bioisostere provides a rational basis for its diverse biological activities, particularly in the areas of kinase inhibition and cancer therapy. The synthetic strategies outlined in this guide offer a versatile approach to the synthesis of a wide range of derivatives, allowing for the fine-tuning of their pharmacological properties. Further investigation into the specific biological targets and mechanisms of action of the parent compound and its derivatives will undoubtedly lead to the discovery of new and effective drugs for the treatment of a variety of diseases.

References

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  • Gomaa, A. M., & Ali, M. A. (2020). Pyrazolo[1,5-a][3][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 20(15), 1433-1453. Available from: [Link]

  • Gucky, T., et al. (2010). Cytotoxic activity of some pyrazolo[4,3-e][1][5][8]triazines. Journal of The Chemical Society of Pakistan, 32(2), 221-226. Available from: [Link]

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  • El-Metwaly, A. M., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 16(11), 1248-1259. Available from: [Link]

  • Mojzych, M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][5][8] Triazine Sulfonamides. Annals of Medicinal Chemistry, 1(1), 1001. Available from: [Link]

  • El-Metwaly, A. M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. Available from: [Link]

  • Schober, L., et al. (2021). Synthesis of new pyrazolo[1][5][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 187-197. Available from: [Link]

  • Gomaa, A. M., & Ali, M. A. (2008). Pyrazolo[1,5-a][3][5][6]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. Available from: [Link]

  • Elmaati, T. M. A., et al. (2010). Efficient Routes to Pyrazolo[3,4-e][1][5][8]triazines and a New Ring System. Molecules, 15(11), 7836-7848. Available from: [Link]

  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][3][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 457-467. Available from: [Link]

  • Mojzych, M., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 21(23), 9033. Available from: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. Available from: [Link]

  • Sun, L., et al. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][3][5][6]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate. Available from: [Link]

  • Schober, L., et al. (2021). Synthesis of new pyrazolo[1][5][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available from: [Link]

  • Al-Said, S. B., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(11), 3321. Available from: [Link]

  • Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc, 2024(part _), 0-0. Available from: [Link]

  • Węglińska, E., et al. (2022). The activity of pyrazolo[4,3-e][1][5][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1270. Available from: [Link]

  • Barret, R., et al. (2005). Cyclic nucleotide phosphodiesterase type 4 inhibitors: evaluation of pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere. Journal of Medicinal Chemistry, 48(13), 4470-4480. Available from: [Link]

  • Mojzych, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(1), 221. Available from: [Link]

  • Meunier, F., et al. (2006). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Bioorganic & Medicinal Chemistry Letters, 16(23), 6069-6072. Available from: [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]triazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Structurally, it acts as a purine bioisostere, meaning it mimics the physicochemical properties of the natural purine ring system while offering greater stability against in-vivo metabolic degradation by enzymes like nucleosidases.[1] This unique characteristic makes it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.

Indeed, derivatives of the pyrazolo[1,5-a]triazin-4(3H)-one core have demonstrated potent inhibitory activity against a diverse range of enzyme families. Most prominently, they have been developed as ATP-competitive inhibitors of protein kinases, including critical cell cycle regulators like Cyclin-Dependent Kinase 7 (CDK7) and signaling hubs like Casein Kinase 2 (CK2).[2][3][4][5] Beyond kinases, members of this chemical class have also shown efficacy against other enzymes, such as thymidine phosphorylase (TP), which is involved in tumor growth and metastasis.[6]

Given this versatility, a new derivative emerging from a phenotypic screen presents a compelling challenge: what is its specific molecular target, and how does its interaction with that target drive the observed biological effect? This guide provides a systematic, multi-pronged strategy for drug development professionals to comprehensively elucidate the mechanism of action (MoA) of novel pyrazolo[1,5-a]triazin-4(3H)-one compounds, moving from unbiased target discovery to definitive cellular validation.

Part 1: Unbiased Target Identification: Finding the Molecular Target(s)

The first crucial step is to identify the direct binding partners of the active compound from the entire proteome. This process, often called target deconvolution, can be approached using two major strategies: affinity-based methods and label-free methods. The choice depends on the synthetic tractability of the compound and the desired experimental context.

Affinity-Based Target Pulldown

This classical approach involves chemically modifying the compound to serve as "bait" to capture its target proteins.[7][8]

Causality and Rationale: The core principle is that a specific, high-affinity interaction between the compound and its target will persist even after stringent washing steps, allowing the target protein to be isolated from a complex mixture like a cell lysate. A non-essential position on the pyrazolo[1,5-a]triazine scaffold must be identified through structure-activity relationship (SAR) studies, where a linker and an affinity tag (e.g., biotin) can be attached without abolishing the compound's biological activity.[8]

Experimental Workflow: Biotin-Tagged Pulldown & Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the active compound featuring a linker arm attached to a biotin molecule. A parallel synthesis of a "negative control" probe, using an inactive structural analog, is critical for distinguishing specific binders from non-specific background.

  • Lysate Preparation: Prepare native protein lysates from cells that are sensitive to the compound's effects.

  • Incubation: Incubate the cell lysate with the biotinylated compound (the "bait") to allow for the formation of protein-compound complexes.

  • Capture: Introduce streptavidin-coated magnetic beads. The high-affinity interaction between biotin and streptavidin will immobilize the bait and any proteins bound to it.[7]

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Identify the eluted proteins using shotgun proteomics (LC-MS/MS). Putative targets are proteins that are significantly enriched in the active-probe pulldown compared to the inactive-probe control.

cluster_0 Affinity Pulldown Workflow Compound Active Compound Probe Synthesize Biotinylated Probe Compound->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Beads Capture with Streptavidin Beads Incubate->Beads Wash Wash to Remove Non-Specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute MS Identify by Mass Spectrometry Elute->MS

Caption: Conceptual workflow for affinity-based target identification.
Label-Free Target Identification

Label-free methods are advantageous as they use the parent compound in its unmodified state, avoiding the risk that a chemical tag might alter its binding properties.[7][9]

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize a target protein's structure, making it less susceptible to cleavage by proteases.[8] After treating a cell lysate with the compound, a protease is added. Target proteins are protected from degradation and can be identified by comparing the protein bands on a gel or through mass spectrometry between treated and untreated samples.[7]

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA®-MS): This is arguably the most powerful method for identifying physiological targets. It relies on the concept that ligand binding increases the thermal stability of a protein.[10] Intact cells are treated with the compound, then heated to a specific temperature that causes partial protein denaturation and aggregation. Stabilized target proteins remain in the soluble fraction. By comparing the soluble proteome of treated vs. untreated cells using mass spectrometry, stabilized proteins can be identified as direct targets.

Part 2: Biochemical Validation: Confirming Direct Enzyme Inhibition

Once a list of putative targets is generated (e.g., CDK7), the next step is to confirm a direct, functional interaction using purified components. This is most commonly achieved with an in vitro biochemical assay.

Causality and Rationale: The goal is to prove that the compound can inhibit the catalytic activity of the purified target enzyme in a controlled environment, free from the complexities of the cell. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

There are numerous assay formats for protein kinases, each with distinct advantages.[11]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[11][12]Gold standard; directly measures enzymatic activity.Requires handling of radioactive materials; low throughput.
Fluorescence-Based (e.g., TR-FRET) Uses fluorescently labeled substrates or antibodies to detect phosphorylation.[13]High throughput; non-radioactive.Prone to compound interference; may use modified substrates.
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ATP consumed during the kinase reaction by converting the remaining ADP back to ATP and detecting it with luciferase.[13]High sensitivity; robust for high-throughput screening (HTS).Indirect measurement; susceptible to luciferase inhibitors.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the steps to determine the IC50 value of a pyrazolo[1,5-a]triazine derivative against a putative kinase target like CDK7.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer.

    • The test compound at its final desired concentration (maintaining a constant DMSO concentration, typically <1%).

    • Purified, active kinase enzyme (e.g., CDK7/CycH/MAT1 complex).

    • The specific peptide substrate for the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent I, which stops the kinase reaction by depleting the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP and simultaneously provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed.[14] Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Part 3: Cellular Target Engagement: Proving the Hit in a Living System

Confirming that a compound inhibits a purified enzyme is essential, but it doesn't prove the compound reaches and binds to that same target within the complex milieu of a living cell. Cellular target engagement assays are designed to provide this critical piece of evidence.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to assess drug-target interaction in intact cells or tissues.[15][16]

Causality and Rationale: As established, the binding of a ligand (the compound) stabilizes its target protein. This stabilization makes the protein more resistant to unfolding and aggregation when heated.[17][18] By heating treated cells to various temperatures, one can generate a "melting curve" for the target protein. A potent compound will cause a visible shift in this curve to higher temperatures, providing direct proof of binding.[18]

cluster_1 CETSA® Workflow Treat Treat Intact Cells with Compound or Vehicle Heat Heat Cell Suspensions Across a Temperature Gradient Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble Fraction from Aggregates Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Detect Detect Target Protein by Western Blot Collect->Detect Analyze Plot Protein Levels vs. Temp to Generate Melt Curve Detect->Analyze

Caption: Workflow for a Western Blot-based CETSA® experiment.

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a high concentration (e.g., 10-20x the cellular IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes.[18]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant. Quantify the total protein concentration, then analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a specific antibody against the target protein (e.g., anti-CDK7).

  • Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that quantitatively measures compound binding to a specific protein in living cells in real-time.[19][20]

Causality and Rationale: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer).[19] The target protein is expressed in cells as a fusion with NanoLuc®. A fluorescent tracer that is known to bind the target is added to the cells. When the tracer binds to the NanoLuc®-target fusion, the donor and acceptor are in close proximity, and a BRET signal is generated.[21] The test compound competes with the tracer for the target's binding site. A potent compound will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[22]

cluster_2 NanoBRET™ Principle cluster_on BRET ON cluster_off BRET OFF Node_NL NanoLuc®-Target Fusion Protein Node_T Fluorescent Tracer Node_NL->Node_T Binding Node_BRET BRET Signal Node_T->Node_BRET Energy Transfer Node_NL2 NanoLuc®-Target Fusion Protein Node_NoBRET No BRET Signal Node_T2 Fluorescent Tracer Node_C Test Compound Node_C->Node_NL2 Binding cluster_off cluster_off

Caption: Principle of competitive displacement in a NanoBRET™ assay.

Part 4: Delineating Downstream Cellular Consequences

Confirming target engagement is a major milestone. The final phase of MoA studies is to connect this molecular interaction to the observed cellular phenotype (e.g., cell death). This involves interrogating the downstream signaling pathway of the target.

Causality and Rationale: If the compound truly inhibits its target, the direct biochemical consequences of that inhibition should be observable. For a kinase inhibitor, this means the phosphorylation of its known substrates should decrease. This molecular change should then correlate with the ultimate cellular outcome.

Pathway Modulation Analysis via Western Blot

Using the CDK7 example, its inhibition is known to affect the phosphorylation status of the C-terminal domain of RNA Polymerase II, which is crucial for transcription.[2]

Experimental Protocol: Downstream Phosphorylation Analysis

  • Cell Treatment: Treat sensitive cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x IC50) for a relevant period (e.g., 6-24 hours). Include a vehicle control.

  • Lysate Preparation: Harvest and lyse the cells to prepare whole-cell protein extracts.

  • Western Blotting: Separate proteins by SDS-PAGE and perform a Western Blot.

  • Antibody Probing: Probe the membrane with a panel of antibodies:

    • An antibody for the total target protein (e.g., anti-CDK7) to confirm its expression is unchanged.

    • An antibody specific to the phosphorylated form of a known, direct substrate (e.g., anti-phospho-RNA Pol II Ser5).

    • An antibody for the total substrate protein (e.g., anti-total RNA Pol II) as a loading control.

    • An antibody for a housekeeping protein (e.g., anti-Actin) to ensure equal protein loading.

  • Analysis: A successful result will show a dose-dependent decrease in the phosphorylated substrate signal, while the total target and total substrate levels remain constant. This directly links target engagement to a functional consequence.

Linking Mechanism to Cellular Phenotype

The final step is to correlate the timeline and dose-response of pathway modulation with the phenotypic endpoint.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Measure the reduction in cell viability. The IC50 value from these assays should be consistent with the concentrations that cause pathway modulation.[2]

  • Apoptosis Assays: If the compound induces cell death, confirm the mechanism. Use flow cytometry with Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis. Measure the activity of executioner caspases (e.g., Caspase-3/7).[2][23]

  • Cell Cycle Analysis: For a CDK inhibitor, cell cycle arrest is an expected outcome. Treat cells with the compound, stain their DNA with propidium iodide, and analyze the cell cycle distribution by flow cytometry.[2]

Conclusion: An Integrated Approach to Mechanism of Action

Elucidating the mechanism of action for a novel pyrazolo[1,5-a]triazin-4(3H)-one derivative is a systematic, iterative process. It begins with broad, unbiased methods to identify potential targets and progressively narrows the focus through rigorous biochemical and cellular validation. By employing a combination of target pulldown, in vitro enzymatic assays, cellular target engagement studies like CETSA® and NanoBRET™, and downstream pathway analysis, researchers can build a comprehensive and validated model of how their compound works. This integrated strategy is fundamental to advancing a promising chemical scaffold from a screening hit to a well-characterized lead candidate for therapeutic development.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.).
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.).
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Principle of NanoBRET target engagement. (n.d.).
  • Brehmer, D., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][2][3][7]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters.

  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. (2016).
  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • NanoBRET® Target Engagement BET BRD Assays. (n.d.).
  • Gelin, M., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry.
  • Gelin, M., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). BenchChem.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (n.d.). Maney Online.
  • Lu, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Hart, K. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Biochemical Assays for Confirming MET Kinase-IN-4 Activity. (2025). BenchChem.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Nemr, M., et al. (2024). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future Journal of Pharmaceutical Sciences.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][2][19][21]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (n.d.). National Institutes of Health.

  • Siwek, A., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][19][21]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules.

  • Singh, P., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity.
  • Ye, W., et al. (2013). Synthesis of pyrazolo[1,5-a][2][3][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry.

  • Exmples of pyrazolopyridine-based PDE5 inhibitors. (n.d.).
  • Shaik, A., et al. (2019). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Current Topics in Medicinal Chemistry.

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Spectroscopic Characterization of the Pyrazolo[1,5-a]triazin-4(3H)-one Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine ring system is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a purine isostere, this scaffold has been explored for a wide range of biological activities, including its potential as an enzyme inhibitor.[3] This technical guide focuses on the spectroscopic characterization of a key derivative, Pyrazolo[1,5-a]triazin-4(3H)-one .

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the NMR, IR, and Mass Spectrometric profiles of this important heterocyclic system.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data. The diagram below illustrates the core structure of Pyrazolo[1,5-a]triazin-4(3H)-one.

Figure 1: Structure and numbering of Pyrazolo[1,5-a]triazin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on data from related pyrazolotriazine derivatives, the following sections outline the predicted ¹H and ¹³C NMR spectra for Pyrazolo[1,5-a]triazin-4(3H)-one.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the protons on the heterocyclic core and the N-H proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~11.0 - 12.0Singlet (broad)N3-HThe N-H proton of the triazinone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and nitrogen atoms. Its signal is often broad due to quadrupole broadening and potential proton exchange.
~8.0 - 8.5SingletC2-HThis proton is part of the electron-deficient triazine ring and is expected to appear at a downfield chemical shift.
~7.8 - 8.2DoubletC7-HThe chemical shift of this proton on the pyrazole ring is influenced by the adjacent nitrogen atoms.
~6.5 - 7.0DoubletC6-HThis proton is also on the pyrazole ring and will show coupling to C7-H.

Note: The exact chemical shifts can be influenced by the choice of solvent. The use of DMSO-d₆ is common for this class of compounds.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~155 - 165C4 (C=O)The carbonyl carbon of the triazinone ring is expected to have the most downfield chemical shift.
~145 - 155C2This carbon in the triazine ring is deshielded by the adjacent nitrogen atoms.
~140 - 150C7aThis is a bridgehead carbon, and its chemical shift is influenced by the fusion of the two rings.
~130 - 140C7A carbon atom in the pyrazole ring.
~100 - 110C6Another carbon atom in the pyrazole ring, typically appearing more upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of Pyrazolo[1,5-a]triazin-4(3H)-one is expected to show characteristic absorption bands.

Predicted Frequency (cm⁻¹) Vibration Type Functional Group
3100 - 3300N-H stretchAmide (lactam)
1680 - 1720C=O stretchAmide (lactam) carbonyl
1550 - 1650C=N and C=C stretchesAromatic rings
1300 - 1400C-N stretchAromatic amines and amides
700 - 900C-H bendAromatic C-H out-of-plane bending

The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ would be a key indicator of the carbonyl group in the triazinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Expected Molecular Ion: For the molecular formula C₅H₄N₄O, the expected exact mass of the molecular ion [M]⁺ would be approximately 136.0385 g/mol . In high-resolution mass spectrometry (HRMS), observing this mass would be strong evidence for the compound's identity.

Predicted Fragmentation Pattern: The fragmentation of the pyrazolotriazine core can be complex. Based on studies of related heterocyclic systems, key fragmentation pathways may include:

  • Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a fragment ion at m/z ~108.

  • Loss of N₂: Cleavage of the triazine ring could result in the loss of a nitrogen molecule, yielding a fragment at m/z ~108.

  • Retro-Diels-Alder type reactions: Complex rearrangements of the bicyclic system could lead to various smaller fragments.

The diagram below illustrates a potential fragmentation pathway.

G M [C₅H₄N₄O]⁺˙ m/z = 136 M_minus_CO [C₄H₄N₄]⁺˙ m/z = 108 M->M_minus_CO - CO M_minus_N2 [C₅H₄N₂O]⁺˙ m/z = 108 M->M_minus_N2 - N₂ Further_Frag Further Fragmentation M_minus_CO->Further_Frag M_minus_N2->Further_Frag

Figure 2: A simplified potential fragmentation pathway for Pyrazolo[1,5-a]triazin-4(3H)-one.

Experimental Protocols: A General Approach

While specific protocols for the synthesis of the unsubstituted Pyrazolo[1,5-a]triazin-4(3H)-one are not detailed in the surveyed literature, a general synthetic strategy can be inferred from the preparation of its derivatives.[3] The synthesis of the pyrazolo[1,5-a][4][5][6]triazine nucleus often involves the annulation of a 1,3,5-triazine ring onto a pyrazole scaffold.[3]

General Synthetic Workflow

G Start Substituted 5-aminopyrazole Step1 Reaction with isothiocyanate Start->Step1 Intermediate1 N-carbetoxythiourea intermediate Step1->Intermediate1 Step2 Base-mediated cyclization Intermediate1->Step2 Product Pyrazolo[1,5-a]triazinone derivative Step2->Product

Figure 3: A generalized synthetic workflow for pyrazolo[1,5-a]triazinone derivatives.

Spectroscopic Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the purified compound in an appropriate deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet or nujol mull for IR spectroscopy. For mass spectrometry, dissolve the sample in a suitable volatile solvent.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typical.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • If necessary, perform tandem mass spectrometry (MS/MS) to study the fragmentation patterns.

Conclusion

The Pyrazolo[1,5-a]triazin-4(3H)-one core represents a valuable scaffold for the development of novel therapeutic agents. While direct experimental spectroscopic data for the parent compound is limited, a comprehensive understanding of its expected spectral characteristics can be achieved through the analysis of closely related analogs. This guide provides a predictive framework for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of Pyrazolo[1,5-a]triazin-4(3H)-one, offering researchers the necessary tools to identify and characterize this important heterocyclic system in their future work. The provided general experimental protocols serve as a starting point for the synthesis and analysis of new derivatives based on this promising core structure.

References

  • The activity of pyrazolo[4,3-e][1][4][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazolo[1,5-a][4][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025). MDPI. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][8]triazin-7(6H). (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][8]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of new pyrazolo[4][5][8]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a][4][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. Retrieved from [Link]

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The Pyrazolo[1,5-a]triazin-4(3H)-one Scaffold: A Privileged Bioisostere for Purine-Targeting Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of naturally occurring bioactive molecules is a cornerstone of drug discovery. Purines, as fundamental components of nucleic acids and key players in cellular signaling, represent a ubiquitous and highly drugged class of N-heterocyclic compounds.[1][2] However, inherent metabolic liabilities and opportunities for selectivity improvement have driven extensive research into their bioisosteric replacement. This guide provides a comprehensive technical overview of the pyrazolo[1,5-a][1][3][4]triazine scaffold, a 5-aza-9-deazapurine isostere, which has emerged as a highly promising core for developing novel therapeutics.[2][3] We will explore the synthetic rationale, key biological applications with a focus on kinase inhibition, structure-activity relationships (SAR), and detailed experimental protocols to empower researchers in this domain.

The Strategic Imperative for Purine Bioisosteres

Purines, such as adenine and guanine, are not merely building blocks of DNA and RNA; their derivatives like ATP and GTP are the energy currency of the cell, while cyclic nucleotides (cAMP, cGMP) are critical second messengers.[2] This central role means that the enzymes and receptors that interact with them—kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases—are among the most druggable targets.[2]

The logic of bioisosteric replacement is to substitute a core scaffold with another that preserves the essential physicochemical and steric properties required for biological activity while potentially improving pharmacological attributes. The pyrazolo[1,5-a][1][3][4]triazine system is an exemplary bioisostere of purine.[3][5]

Causality Behind the Choice: Why replace the venerable purine scaffold?

  • Metabolic Stability: The purine C-8 position can be susceptible to in vivo enzymatic action. The pyrazolo[1,5-a]triazine scaffold, by replacing this carbon with nitrogen and altering the ring fusion, circumvents this liability, leading to improved metabolic stability.[6]

  • Vectorial Chemistry: The pyrazolo[1,5-a]triazine core offers distinct and predictable vectors for substitution, allowing for fine-tuning of interactions within target binding sites and the exploration of novel chemical space.

  • Intellectual Property: Developing novel heterocyclic cores provides a clear path to new intellectual property, a critical consideration in drug development.

Below is a diagram illustrating the bioisosteric relationship between the natural purine, guanine, and the pyrazolo[1,5-a]triazin-4(3H)-one scaffold.

Caption: Bioisosteric relationship between Guanine and the core scaffold.

Synthesis of the Pyrazolo[1,5-a]triazine Core: A Validated Workflow

The most robust and frequently utilized approach to construct the pyrazolo[1,5-a][1][3][4]triazine heterocyclic system involves the annulation of a 1,3,5-triazine ring onto a pre-existing pyrazole.[2] The key starting material is typically a 5-aminopyrazole derivative.

The general workflow involves the reaction of a 5-aminopyrazole with a suitable dielectrophilic C1 or C2 synthon, which undergoes cyclocondensation to form the fused bicyclic system.[5] This method provides a convergent and modular approach, allowing for diversity at various positions of the final scaffold.

Caption: General synthetic workflow for the core scaffold construction.

Experimental Protocol: General Synthesis of an 8-Substituted-2-thioxo-pyrazolo[1,5-a][1][3][4]triazin-4-one

This protocol is a representative synthesis adapted from established literature procedures.[3][7] It is a self-validating system where the formation of intermediates can be monitored by standard analytical techniques (TLC, LCMS).

Step 1: Formation of the Thiourea Intermediate

  • To a stirred solution of the desired 4-substituted-1H-pyrazol-5-amine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile, ~0.2 M), add the corresponding acyl isothiocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Causality: The isothiocyanate is a potent electrophile that readily reacts with the exocyclic amine of the pyrazole. Running the reaction at 0°C initially controls the exothermicity of this addition.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to yield the crude N-((4-substituted-1H-pyrazol-5-yl)carbamothioyl) intermediate. This is often carried forward without further purification.

Step 2: Base-Mediated Cyclocondensation

  • Dissolve the crude thiourea intermediate from Step 1 in a suitable solvent such as Acetonitrile or Ethanol (~0.1 M).

  • Add a base (e.g., K₂CO₃, 1.5 eq, or 2M NaOH, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C for 3-6 hours.

    • Causality: The base deprotonates the pyrazole N-H and/or the amide N-H, facilitating an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group, leading to cyclization and elimination of water to form the fused triazine ring.

  • Monitor the reaction by LCMS for the formation of the desired product mass.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2N HCl) to a pH of ~5-6.

  • Collect the resulting precipitate by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford the target 2-thioxo-pyrazolo[1,5-a][1][3][4]triazin-4-one derivative.

Biological Activity and Therapeutic Applications

The pyrazolo[1,5-a]triazine scaffold has demonstrated a remarkable breadth of biological activities, largely due to its ability to mimic purines and interact with their cognate enzymes.[1][3][5]

Primary Application: Protein Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of proteins using ATP, are primary targets in oncology and inflammation. The pyrazolo[1,5-a]triazine core serves as an excellent ATP-competitive "hinge-binding" scaffold.

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase1 Kinase ATP Binding Site Product1 Phosphorylated Substrate Kinase1->Product1 Phosphorylation ATP1 ATP ATP1->Kinase1:f1 Substrate1 Substrate Protein Substrate1->Product1 Phosphorylation Kinase2 Kinase ATP Binding Site Blocked No Reaction Kinase2->Blocked Inhibitor Pyrazolo[1,5-a]triazine Inhibitor Inhibitor->Kinase2:f1 Binds to site ATP2 ATP ATP2->Kinase2:f1 Blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. The 2,6,9-trisubstituted purine (R)-roscovitine is a well-known CDK inhibitor. In a landmark study, a pyrazolo[1,5-a]-1,3,5-triazine bioisostere of roscovitine, GP0210, was synthesized.[6][8]

  • Insight: This bioisosteric replacement resulted in a compound with significantly higher potency against multiple CDKs and superior efficacy in inducing cell death across a wide range of human tumor cell lines compared to the parent purine compound.[6][8] This demonstrates that the scaffold is not just a mimic, but an improvement. More recently, derivatives have been developed as potent inhibitors of CDK7 for the treatment of Pancreatic Ductal Adenocarcinoma (PDAC).[9]

Protein Kinase CK2: CK2 is another crucial kinase often dysregulated in cancer. Structure-based design has led to the development of pyrazolo[1,5-a][1][3][4]triazine derivatives that are picomolar inhibitors of CK2 and exhibit micromolar cytotoxic activity against prostate and colon cancer cell lines.[10][11]

Data Presentation: Comparative Kinase Inhibition

The table below summarizes IC₅₀ data for representative pyrazolo[1,5-a]triazine derivatives against key kinase targets, showcasing their potency.

Compound IDScaffold TypeTarget KinaseIC₅₀ (nM)Cell Line (Activity)Reference
(R)-Roscovitine PurineCDK1/cyclin B450Various (Antiproliferative)[6]
GP0210 Pyrazolo[1,5-a]triazineCDK1/cyclin B100Various (Induces cell death)[6]
(R)-Roscovitine PurineCDK5/p25200N/A[6]
GP0210 Pyrazolo[1,5-a]triazineCDK5/p2540N/A[6]
Compound 1b Pyrazolo[1,5-a]triazineCDK7 (inferred)200 (IC₅₀ vs. cells)SUIT 2.28 (PDAC)[9]
Compound V Pyrazolo[1,5-a]triazineCK21.0PC3 (Prostate Cancer)[11]
Other Therapeutic Areas
  • Antitubercular Activity: The related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was identified in high-throughput screens as a potential antituberculosis lead.[12][13] Extensive SAR studies revealed compounds with potent activity against Mycobacterium tuberculosis (Mtb), although the mechanism was found to be distinct from other known inhibitors sharing the core structure.[13]

  • Antiviral Activity: Derivatives of the pyrazolo[1,5-c]1,3,5-triazin-4-one scaffold have been identified as potent inhibitors of the varicella-zoster virus, effective against both acyclovir-sensitive and resistant strains.[5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]triazine scaffold has yielded critical insights into the features required for potent biological activity.

  • Positions 2 and 4: These positions are crucial for modulating kinase selectivity and potency. For CDK inhibitors analogous to roscovitine, a small alkyl group at position 2 and a larger, branched alkylamino group at position 4 are favorable.[6]

  • Position 7: This position often projects out of the primary binding pocket and can be modified with larger groups, such as indole or 7-aza-indole moieties, to enhance potency and target specific interactions, as seen in recent CDK7 inhibitors.[9]

  • Position 8: This position is a key vector for exploring interactions in the solvent-exposed region of ATP-binding sites. In antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, an aromatic ring at this position (equivalent to R³) was found to be essential for activity.[12]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]triazin-4(3H)-one core and its related isomers have firmly established themselves as privileged scaffolds in medicinal chemistry.[2][3] Their success as purine bioisosteres, particularly in the highly competitive field of kinase inhibition, is a testament to their advantageous chemical and pharmacological properties. The scaffold offers a unique combination of metabolic stability, synthetic tractability, and the ability to be finely tuned to achieve high potency and selectivity for a diverse range of biological targets.

Future research will likely focus on leveraging advanced synthetic methods, such as palladium-catalyzed cross-coupling, to further expand the chemical diversity of these compounds.[14] The application of this scaffold is expected to grow beyond oncology into areas such as neurodegenerative diseases, inflammation, and infectious diseases, following the pathways of their purine counterparts. For drug development professionals, the pyrazolo[1,5-a]triazine scaffold represents a validated and promising starting point for the design of next-generation therapeutics.

References

  • Pyrazolo[1,5-a][1][3][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025). ResearchGate. [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry. [Link]

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A Technical Guide to the Biological Activity Screening of Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its role as a purine bioisostere, which allows it to interact with a wide range of biological targets traditionally modulated by purines.[4] This guide provides a comprehensive framework for the biological activity screening of novel Pyrazolo[1,5-a]triazin-4(3H)-one derivatives. As a Senior Application Scientist, the following sections synthesize established high-throughput screening (HTS) methodologies with the critical rationale behind experimental design, data interpretation, and the construction of a self-validating screening cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics based on this promising heterocyclic core. We will delve into primary cytotoxicity screening, followed by targeted secondary and tertiary assays focused on kinase and phosphodiesterase inhibition, apoptosis induction, and cell cycle arrest—hallmarks of this compound class's biological activity.[2][5][6]

Introduction: The Pyrazolo[1,5-a]triazin-4(3H)-one Core as a Strategic Starting Point

The Pyrazolo[1,5-a]triazin-4(3H)-one nucleus and its analogs are of significant interest due to their structural resemblance to endogenous purines, granting them access to a diverse array of enzymatic targets. This bioisosteric relationship has been successfully exploited to develop potent inhibitors of key cellular regulators, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs).[6] Notably, derivatives of the related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]-1,3,5-triazine scaffolds have demonstrated potent inhibition of CDK7, a critical regulator of transcription and cell cycle progression, making it a compelling target in oncology.[2][7] Furthermore, the structural versatility of this heterocyclic system allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][8]

This guide outlines a logical, tiered approach to screening novel Pyrazolo[1,5-a]triazin-4(3H)-one derivatives, beginning with broad assessments of cellular viability and culminating in specific mechanistic assays. The causality behind this tiered approach is rooted in resource efficiency and the principles of hit validation; we aim to rapidly identify and deprioritize non-specific or cytotoxic compounds, while advancing promising candidates through a progressively more detailed and mechanistically informative series of experiments.[8]

The Screening Cascade: A Self-Validating Workflow

A robust screening cascade is essential for minimizing false positives and ensuring the efficient allocation of resources. The proposed workflow is designed as a self-validating system, where each stage provides a decision point for advancing, deprioritizing, or re-evaluating a compound.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary Mechanistic Assays cluster_3 Tertiary Target-Based Assays Primary High-Throughput Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) Confirmation IC50 Determination (Dose-Response MTT) Primary->Confirmation Active 'Hits' CounterScreen Cytotoxicity in Normal Cell Line (e.g., MCF-10A) Confirmation->CounterScreen Potent Hits Apoptosis Apoptosis Induction (Annexin V/PI Staining) CounterScreen->Apoptosis Selective Hits CellCycle Cell Cycle Analysis (PI Staining) CounterScreen->CellCycle KinaseAssay In Vitro Kinase Inhibition (e.g., CDK7, Trk) Apoptosis->KinaseAssay Apoptotic Inducers PDEAssay In Vitro PDE Inhibition (e.g., PDE4, PDE5) Apoptosis->PDEAssay CellCycle->KinaseAssay CellCycle->PDEAssay

Caption: A tiered screening cascade for Pyrazolo[1,5-a]triazin-4(3H)-one derivatives.

Primary Screening: High-Throughput Cytotoxicity Assessment

The initial step in our cascade is a broad assessment of the antiproliferative activity of the compound library against a panel of relevant cancer cell lines. The choice of cell lines should be guided by the therapeutic indications of interest. For example, given the known activity of related compounds against pancreatic cancer, cell lines such as SUIT 2.28, PATU-T, and PANC-1 would be appropriate.[2][7] The MTT assay is a robust, scalable, and cost-effective colorimetric method for this purpose.[9]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[10]

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[11] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Compounds that exhibit significant inhibition of cell proliferation (e.g., >50% at a single high concentration) are considered "hits" and are advanced to dose-response studies to determine their IC50 values.

Secondary Screening: Mechanistic Cell-Based Assays

Hits from the primary screen are further characterized to elucidate their mechanism of action. Key cellular processes to investigate for this compound class are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3][5] Propidium iodide is a fluorescent DNA intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[2] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[2]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[12]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Interpretation: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells to identify any compound-induced cell cycle arrest.

Tertiary Screening: Target-Based Enzymatic Assays

For compounds that demonstrate promising and selective anticancer activity with a clear cellular mechanism (e.g., apoptosis induction or cell cycle arrest), the next logical step is to investigate their direct interaction with specific molecular targets. Based on the literature for this scaffold, key targets include CDKs and PDEs.[2][6]

In Vitro Kinase Inhibition Assay (Example: CDK7)

A variety of assay formats are available, including luminescence-based assays like ADP-Glo™ that measure ADP production as an indicator of kinase activity.[4][13]

General Protocol (ADP-Glo™ format):

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the CDK7/Cyclin H/MAT1 enzyme, the test compound, and the kinase assay buffer.[4][14]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[4] Incubate at 30°C for a specified time (e.g., 60 minutes).[4]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4] Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[4] Incubate for 30-60 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.[4]

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]

Kinase_Inhibition_Pathway cluster_0 CDK7 Activity cluster_1 Inhibition CDK7 CDK7 / Cyclin H / MAT1 Complex PhosphoSubstrate Phosphorylated Substrate CDK7->PhosphoSubstrate Phosphorylation ADP ADP CDK7->ADP ATP ATP ATP->CDK7 Substrate Substrate (e.g., RNA Pol II) Substrate->CDK7 Inhibitor Pyrazolo[1,5-a]triazin-4(3H)-one Derivative Inhibitor->CDK7 Inhibition

Caption: Mechanism of CDK7 inhibition by Pyrazolo[1,5-a]triazin-4(3H)-one derivatives.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Example: PDE5)

Fluorescence polarization (FP) is a common method for HTS of PDE inhibitors. It measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE.[15]

General Protocol (FP-based):

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a black microplate, add the PDE5 enzyme, the test compound, and a positive control (e.g., Sildenafil).[15]

  • Incubation: Incubate at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a fluorescently labeled substrate (e.g., FAM-cGMP) to initiate the reaction.[15] Incubate for 30-60 minutes at 37°C.[15]

  • Reaction Termination: Stop the reaction and add a binding agent.

  • Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

Data Analysis: Calculate the percentage of PDE inhibition based on the change in millipolarization (mP) units and determine the IC50 value.[15]

Data Summary and Hit Validation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Summary of Screening Data for Lead Compounds

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) vs. PANC-1Apoptosis (% Annexin V+)Cell Cycle ArrestCDK7 IC50 (nM)PDE5 IC50 (nM)
PZT-001 95.20.2565.8G2/M Arrest4.8>10,000
PZT-002 88.61.1042.1S-Phase Arrest25.3>10,000
PZT-003 75.45.3015.2No significant arrest>1,000150.7

A critical component of a self-validating system is the rigorous process of hit validation. This involves:

  • Confirmation of Identity and Purity: Re-synthesis or purification of hit compounds and confirmation of their structure and purity (>95%) by analytical methods (e.g., LC-MS, NMR).

  • Exclusion of PAINS: Computational filtering and experimental counter-screens to identify and eliminate Pan-Assay Interference Compounds (PAINS) that exhibit non-specific activity.[8]

  • Orthogonal Assays: Confirming the activity of hits in a different assay format that relies on an alternative detection technology to rule out assay-specific artifacts.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of novel Pyrazolo[1,5-a]triazin-4(3H)-one derivatives. By employing a tiered screening cascade that progresses from broad phenotypic assays to specific target-based validation, researchers can efficiently identify and characterize promising lead compounds. The emphasis on causality in experimental design and the implementation of a self-validating workflow are paramount to ensuring the scientific integrity and success of the drug discovery campaign. Future efforts should focus on elucidating the structure-activity relationships (SAR) of validated hits to guide further medicinal chemistry optimization, as well as in vivo evaluation of lead candidates in relevant disease models.

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A Technical Guide to Preliminary Cytotoxicity Studies of Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]triazine Scaffolds

The pyrazole nucleus and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, represents a promising scaffold for the development of novel therapeutic agents. Various derivatives of related pyrazolotriazine systems have demonstrated potent cytotoxic effects against a range of cancer cell lines, suggesting their potential as new candidates for cancer chemotherapy.[4][5] Specifically, some pyrazolo[4,3-e][6][7]triazine derivatives have shown significant broad-spectrum cytotoxic activity in the micromolar range.[4]

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on novel compounds based on the pyrazolo[1,5-a]triazin-4(3H)-one scaffold. As a Senior Application Scientist, the following sections will detail not just the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. The methodologies described herein are fundamental for the initial screening of compound libraries, enabling the identification of promising lead candidates for further preclinical development.[6]

Pillar I: Foundational Principles of In Vitro Cytotoxicity Assessment

The initial evaluation of a novel chemical entity's therapeutic potential hinges on its ability to selectively induce cell death in pathological cells, such as cancer cells, while minimizing harm to normal, healthy cells.[8] In vitro cytotoxicity assays are a cornerstone of this early-stage assessment, offering a rapid, cost-effective, and high-throughput method to screen compounds.[8][9]

The choice of assay is critical and depends on the anticipated mechanism of action of the compound. For preliminary screening, assays that measure metabolic activity are often preferred due to their simplicity and reliability.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[7][10][11]

The Scientific Basis of the MTT Assay

The MTT assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][12] The principle of the assay is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][10] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[7][12] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[12] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[7][13]

Pillar II: A Validated Experimental Protocol for Cytotoxicity Screening

The following protocol for an MTT-based cytotoxicity assay is designed to be a self-validating system, incorporating essential controls and clear, sequential steps.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (96-well plate) Incubation_24h 2. Incubation (24h) (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Addition 4. Compound Addition (to cells) Incubation_24h->Compound_Addition Compound_Prep 3. Compound Dilution (Serial Dilutions) Incubation_48_72h 5. Incubation (e.g., 48h or 72h) Compound_Addition->Incubation_48_72h MTT_Addition 6. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 7. Incubation (4h) (Formazan Formation) MTT_Addition->Incubation_4h Solubilization 8. Add Solubilizing Agent Incubation_4h->Solubilization Absorbance_Reading 9. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Normalization 10. Normalize Data (% Viability) Absorbance_Reading->Data_Normalization IC50_Calculation 11. Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Step-by-Step Methodology

1. Cell Line Selection and Culture:

  • Rationale: The choice of cell lines is paramount and should align with the therapeutic target. For anticancer screening, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) is recommended.[1] Including a non-cancerous cell line (e.g., HEK293) is crucial for assessing selectivity.[8]

  • Protocol:

    • Culture the selected cell lines in their appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.

2. Cell Seeding:

  • Rationale: A uniform cell number across all wells is critical for reproducible results. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the experiment.

  • Protocol:

    • Harvest cells using trypsinization and perform a cell count (e.g., using a hemocytometer and trypan blue staining).

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours to allow for cell attachment.[6][11]

3. Compound Preparation and Treatment:

  • Rationale: A serial dilution of the test compound is necessary to determine the dose-dependent effect on cell viability. A suitable solvent, such as DMSO, should be used to prepare a high-concentration stock solution.

  • Protocol:

    • Prepare a stock solution of the Pyrazolo[1,5-a]triazin-4(3H)-one derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).[11]

    • Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[6]

    • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[6]

4. MTT Assay and Data Acquisition:

  • Rationale: The incubation time with the MTT reagent allows for sufficient formazan crystal formation in viable cells. Complete solubilization of these crystals is essential for accurate absorbance readings.

  • Protocol:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for an additional 3-4 hours at 37°C.[11]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7] A reference wavelength of >650 nm can be used to subtract background noise.[7]

Pillar III: Data Analysis and Interpretation

Calculating Cell Viability and IC50

The primary output of the cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[6][11]

  • Data Normalization:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and concise table. The results are typically presented as the mean IC50 value ± standard deviation from at least three independent experiments.[6]

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Novel Pyrazolo[1,5-a]triazin-4(3H)-one Derivative (Compound PZ-1)

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Compound PZ-1 12.5 ± 1.3
Doxorubicin0.8 ± 0.1
HCT-116 (Colon Cancer)Compound PZ-1 8.2 ± 0.9
Doxorubicin0.5 ± 0.07
HEK293 (Normal Kidney)Compound PZ-1 > 100
Doxorubicin5.4 ± 0.6
Interpreting the Results

The hypothetical data in Table 1 suggests that Compound PZ-1 exhibits selective cytotoxicity against the tested cancer cell lines (MCF-7 and HCT-116) with IC50 values in the low micromolar range, while showing significantly lower toxicity to the non-cancerous HEK293 cell line (IC50 > 100 µM). This selectivity is a desirable characteristic for a potential anticancer agent.[8] The lower IC50 values for Compound PZ-1 in cancer cells compared to normal cells indicate a favorable therapeutic window.

Further investigations could explore the mechanism of cell death (e.g., apoptosis vs. necrosis) and the potential molecular targets of the compound.[14][15] For instance, some pyrazolotriazine derivatives have been shown to induce apoptosis and affect cell cycle progression.[14]

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the preliminary in vitro cytotoxicity assessment of novel Pyrazolo[1,5-a]triazin-4(3H)-one derivatives. The MTT assay, when performed with the appropriate controls and rigorous data analysis, provides a reliable method for identifying compounds with potent and selective anticancer activity. The results from these initial studies are critical for making informed decisions about which compounds warrant further investigation, including more detailed mechanistic studies and eventual in vivo testing. The ultimate goal is to leverage these foundational studies to discover and develop new, effective cancer therapies.

References

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  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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  • El-Sayed, N. A. E., et al. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Mini-Reviews in Medicinal Chemistry. [Link]

  • Mojzych, M. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][6][7]triazine Derivatives. Molecules. [Link]

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  • Marciniak, B., et al. The activity of pyrazolo[4,3-e][6][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][6][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. [Link]

  • Bukowski, K., et al. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences. [Link]

  • El-Sayed, N. A. E., et al. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

  • Al-Ostath, A. I., et al. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemical Biodiversity. [Link]

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Methodological & Application

Application Notes and Protocols for the Evaluation of Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Cell Proliferation

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In concert with their regulatory partners, cyclins, CDKs drive the progression of cells through the distinct phases of division. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation. This makes CDKs highly attractive targets for therapeutic intervention. The pyrazolo[1,5-a]triazine scaffold has emerged as a promising purine bioisostere for the development of potent and selective CDK inhibitors.[1][2] This document provides a comprehensive guide for researchers to evaluate novel Pyrazolo[1,5-a]triazin-4(3H)-one derivatives as CDK inhibitors in cancer cell lines, detailing the underlying principles and step-by-step protocols for their characterization.

The pyrazolo[1,5-a]-1,3,5-triazine structure has been identified as a potent core for developing inhibitors against various CDKs, including CDK2 and CDK7.[3][4] Derivatives of this scaffold have demonstrated significant antiproliferative activity in a range of human tumor cell lines by inducing cell cycle arrest and apoptosis.[5]

I. Initial Screening: Assessing Antiproliferative Activity

The first step in evaluating a potential CDK inhibitor is to determine its effect on the viability of cancer cells. Cell viability assays are crucial for establishing a dose-dependent response and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6][7]

Core Principle: Metabolic Viability as a Readout

Healthy, proliferating cells maintain a high metabolic rate. Many viability assays leverage this by measuring the reduction of a substrate by mitochondrial dehydrogenases, the quantification of ATP, or the assessment of membrane integrity.[8][9] A decrease in metabolic activity is proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]triazin-4(3H)-one test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]triazin-4(3H)-one compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Mechanism of Action: Elucidating the Impact on Cell Cycle Progression

A hallmark of CDK inhibitors is their ability to induce cell cycle arrest. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12]

Core Principle: DNA Staining and Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[13]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cells treated with the test compound at IC50 concentration

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrazolo[1,5-a]triazin-4(3H)-one compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.[13]

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.[14][15] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[13][15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

G1 Start Start Cell_Treatment Treat Cells with Pyrazolo[1,5-a]triazin-4(3H)-one Start->Cell_Treatment Harvest_and_Fix Harvest and Fix Cells in 70% Ethanol Cell_Treatment->Harvest_and_Fix Stain Stain with Propidium Iodide/RNase A Harvest_and_Fix->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cell cycle analysis.

III. Target Validation: Assessing CDK-Related Protein Expression and Phosphorylation

To confirm that the observed effects on cell viability and cell cycle are due to the inhibition of CDK activity, it is essential to analyze the expression and phosphorylation status of key proteins in the CDK signaling pathway. Western blotting is the standard technique for this purpose.[16][17][18]

Core Principle: Immunodetection of Target Proteins

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. For CDK inhibitors, key proteins to investigate include CDKs themselves, their cyclin partners, and downstream substrates like the Retinoblastoma protein (Rb).[19][20] Phosphorylation of Rb by CDK4/6 and CDK2 is a critical step for G1/S transition, making phospho-Rb a key biomarker of CDK activity.

Protocol 3: Western Blot Analysis

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer on ice.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[18]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[18]

  • Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

G2 cluster_0 Rb-E2F Complex (Transcriptionally Inactive) CDK46_CyclinD CDK4/6-Cyclin D pRb p-Rb CDK46_CyclinD->pRb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb phosphorylates Rb Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition (Proliferation) pRb->G1_S_Transition releases E2F to promote Inhibitor Pyrazolo[1,5-a]triazin-4(3H)-one Inhibitor->CDK46_CyclinD inhibits Inhibitor->CDK2_CyclinE inhibits

Caption: Simplified CDK/Rb signaling pathway.

IV. Direct Target Engagement: In Vitro Kinase Assays

To definitively prove that the pyrazolo[1,5-a]triazin-4(3H)-one derivative directly inhibits the enzymatic activity of a specific CDK, an in vitro kinase assay is necessary. These assays measure the ability of the compound to block the transfer of a phosphate group from ATP to a substrate by a purified CDK/cyclin complex.[21][22][23]

Core Principle: Measuring Kinase Activity

In vitro kinase assays can be performed using various detection methods, including radiometric assays that measure the incorporation of radioactive phosphate (³²P) into a substrate, or luminescence-based assays that quantify the amount of ADP produced during the kinase reaction.[21][22]

Protocol 4: ADP-Glo™ Luminescence-Based Kinase Assay

This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.

Materials:

  • Purified recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the CDK/cyclin enzyme, and the substrate in kinase buffer.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[15]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for direct enzyme inhibition.

V. Data Presentation and Interpretation

For a clear comparison of the efficacy of different Pyrazolo[1,5-a]triazin-4(3H)-one derivatives, the quantitative data should be summarized in a structured table.

Compound IDTarget CDKIC50 (Kinase Assay, µM)IC50 (Cell Viability, µM)Cell LinePredominant Cell Cycle Arrest Phase
Example-001 CDK20.0570.097HCT-116G1/S
Example-002 CDK70.190.25PANC-1G2/M
Roscovitine CDK20.4516VariousG1/S or G2/M

Note: The data in this table is illustrative and based on findings for similar pyrazolo-based compounds in the literature.[24] Researchers should populate this table with their own experimental data.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel Pyrazolo[1,5-a]triazin-4(3H)-one derivatives as CDK inhibitors. By systematically assessing their antiproliferative activity, impact on cell cycle progression, modulation of CDK signaling pathways, and direct enzymatic inhibition, researchers can effectively identify and characterize promising lead compounds for further preclinical development in the field of oncology.

References

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • Design, synthesis and molecular docking of novel pyrazolo[1,5-a][3][11][14]triazine derivatives as CDK2 inhibitors - PubMed. Available at: [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • Cell Viability Assays: An Overview - MolecularCloud. Available at: [Link]

  • A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed. Available at: [Link]

  • Cell Viability Assays - Creative Bioarray. Available at: [Link]

  • Assays Used in vitro to Study Cancer Cell Lines - ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R) - HAL Open Science. Available at: [Link]

  • Evaluating Chemical CDK Inhibitors as Cell Death Inducers | Springer Nature Experiments. Available at: [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - ResearchGate. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. Available at: [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PubMed Central. Available at: [Link]

  • A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - ResearchGate. Available at: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central. Available at: [Link]

  • Western blot analysis of cyclin (Cyc), CDK, and CKI expression in... - ResearchGate. Available at: [Link]

  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed. Available at: [Link]

  • Pyrazolo[1,5-a][3][11][14]triazine and pyrazolo[1,5-a]pyrimidine derivatives useful as cdk inhibitors - Patsnap Eureka. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for Thymidine Phosphorylase Inhibition Assays Using Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thymidine Phosphorylase in Oncology and the Promise of Pyrazolo[1,5-a]triazin-4(3H)-one Inhibitors

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in nucleoside metabolism.[1][2] It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[1][3][4] While essential for the pyrimidine salvage pathway, its overexpression in numerous solid tumors has been correlated with poor prognosis, tumor growth, metastasis, and angiogenesis.[2][4][5] This dual-function enzyme not only contributes to tumor progression by promoting the formation of new blood vessels but also plays a role in the resistance of cancer cells to apoptosis, particularly in hypoxic environments.[5][6] Consequently, the inhibition of thymidine phosphorylase has emerged as a compelling strategy in anticancer drug discovery.[3][4]

The pyrazolo[1,5-a][1][4][7]triazine scaffold has been identified as a promising framework for the development of potent enzyme inhibitors, owing to its structural resemblance to endogenous purines.[8][9] Specifically, derivatives of Pyrazolo[1,5-a]triazin-4(3H)-one have demonstrated significant inhibitory activity against thymidine phosphorylase, with some compounds exhibiting potency far exceeding that of earlier inhibitors.[10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pyrazolo[1,5-a]triazin-4(3H)-one and its derivatives in thymidine phosphorylase inhibition assays.

Mechanism of Thymidine Phosphorylase Action and Inhibition

Thymidine phosphorylase facilitates the breakdown of thymidine, a crucial component of DNA synthesis. The reaction it catalyzes is a reversible phosphorolysis, as depicted below:

Thymidine + Phosphate ↔ Thymine + 2-deoxy-α-D-ribose-1-phosphate

The product, 2-deoxy-α-D-ribose-1-phosphate, can be further metabolized to 2-deoxyribose, which has been shown to promote angiogenesis and hinder apoptosis.[3] By inhibiting TP, the production of these pro-angiogenic and anti-apoptotic molecules is reduced. Furthermore, TP is involved in the activation of certain chemotherapeutic agents like capecitabine, converting them into their active form, 5-fluorouracil.[1] This highlights the complex role of TP in cancer therapy.

Pyrazolo[1,5-a][1][4][7]triazine derivatives, such as 1,3-dihydro-pyrazolo[1,5-a][1][4][7]triazin-2-thioxo-4-ones, have been identified as potent non-competitive inhibitors of TP.[10][11] This suggests they bind to a site on the enzyme distinct from the substrate-binding site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Experimental Workflow for Thymidine Phosphorylase Inhibition Assay

A continuous spectrophotometric method is a robust and widely used approach to determine the inhibitory potential of compounds against thymidine phosphorylase. This assay monitors the decrease in absorbance at 290 nm, which corresponds to the conversion of the substrate, thymidine, into thymine.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme (TP) - Substrate (Thymidine) - Inhibitor (Pyrazolo[1,5-a]triazin-4(3H)-one) - Buffer prep_plates Prepare 96-well UV-transparent plate add_components Add to wells: 1. Buffer 2. Inhibitor (varying concentrations) 3. Enzyme prep_plates->add_components pre_incubate Pre-incubate at 37°C for 10 min add_components->pre_incubate add_substrate Initiate reaction by adding Substrate pre_incubate->add_substrate read_absorbance Measure absorbance at 290 nm kinetically for 15-30 min add_substrate->read_absorbance calc_rate Calculate initial reaction rates read_absorbance->calc_rate plot_data Plot % Inhibition vs. Inhibitor Concentration calc_rate->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Experimental workflow for the thymidine phosphorylase inhibition assay.

Detailed Protocol for Spectrophotometric Inhibition Assay

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of inhibitors.

Materials and Reagents:

  • Thymidine Phosphorylase (TP): Human recombinant or from a suitable source (e.g., E. coli).

  • Thymidine: Substrate.

  • Pyrazolo[1,5-a]triazin-4(3H)-one derivative: Test inhibitor.

  • Tipiracil hydrochloride (TPI): A known potent TP inhibitor to be used as a positive control.[12]

  • Potassium Phosphate Buffer: (e.g., 50 mM, pH 7.4).

  • Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.

  • 96-well UV-transparent microplates.

  • Multichannel pipette.

  • Incubator.

  • Microplate reader capable of kinetic measurements at 290 nm.

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of thymidine phosphorylase in potassium phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15 minutes.

    • Substrate Solution: Prepare a stock solution of thymidine in potassium phosphate buffer. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) of the enzyme for thymidine.

    • Inhibitor Stock Solution: Dissolve the Pyrazolo[1,5-a]triazin-4(3H)-one derivative and the positive control (Tipiracil) in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the following to each well in the specified order:

      • Buffer: Add potassium phosphate buffer to bring the final volume of each well to 200 µL.

      • Inhibitor: Add 2 µL of the serially diluted inhibitor solutions to the respective wells. For the control wells, add 2 µL of DMSO.

      • Enzyme: Add the enzyme solution to all wells except for the blank.

    • Controls:

      • Negative Control (100% activity): Contains buffer, DMSO, and enzyme.

      • Positive Control: Contains buffer, a known concentration of Tipiracil, and enzyme.

      • Blank: Contains buffer and substrate only (no enzyme).

  • Pre-incubation:

    • Mix the contents of the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the thymidine substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 290 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results of the inhibition assay can be summarized in a table for easy comparison of the inhibitory potencies of different compounds.

CompoundIC50 (µM)Inhibition Type
Pyrazolo[1,5-a]triazin-4(3H)-one Derivative A0.5Non-competitive
Pyrazolo[1,5-a]triazin-4(3H)-one Derivative B1.2Non-competitive
Tipiracil (Positive Control)0.05Competitive
7-Deazaxanthine (Reference)32Competitive

Note: The data presented in this table are hypothetical and for illustrative purposes only.

A lower IC50 value indicates a more potent inhibitor. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Signaling Pathway and Mechanism of Action

G cluster_pathway Thymidine Phosphorylase Pathway and Inhibition Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Substrate Thymine Thymine TP->Thymine dRP 2-deoxyribose-1-phosphate TP->dRP dR 2-deoxyribose dRP->dR Angiogenesis Angiogenesis dR->Angiogenesis Apoptosis Inhibition of Apoptosis dR->Apoptosis Inhibitor Pyrazolo[1,5-a]triazin-4(3H)-one Inhibitor->TP Inhibition

Caption: Inhibition of the Thymidine Phosphorylase pathway.

The inhibition of thymidine phosphorylase by Pyrazolo[1,5-a]triazin-4(3H)-one derivatives blocks the catalytic conversion of thymidine. This leads to a reduction in the downstream products, 2-deoxyribose-1-phosphate and 2-deoxyribose, which are known to promote angiogenesis and inhibit apoptosis.[3][5] By disrupting this pathway, these inhibitors can suppress tumor growth and progression.[2][6]

Troubleshooting and Considerations

  • Inhibitor Solubility: Ensure the Pyrazolo[1,5-a]triazin-4(3H)-one derivative is fully dissolved in DMSO. If solubility is an issue, alternative solvents or co-solvents may be necessary. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Enzyme Stability: Thymidine phosphorylase activity can be affected by temperature and pH. Maintain the enzyme on ice and use fresh dilutions for each experiment.

  • Linearity of Reaction: It is crucial to work within the linear range of the enzyme kinetics. If the reaction rate is too fast or slow, adjust the enzyme concentration accordingly.

  • Interference from Compounds: Some test compounds may absorb light at 290 nm. It is important to run a control with the inhibitor and substrate but without the enzyme to check for any interference.

Conclusion

The Pyrazolo[1,5-a]triazin-4(3H)-one scaffold represents a promising class of inhibitors for thymidine phosphorylase. The detailed protocol and insights provided in this application note offer a robust framework for researchers to accurately assess the inhibitory potential of these and other novel compounds. The systematic evaluation of TP inhibitors is a critical step in the development of new therapeutic strategies for a variety of solid tumors where this enzyme is overexpressed.

References

  • Thymidine phosphorylase - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Madhagy, A., et al. (2020). Mechanism of action of thymidine phosphorylase. ResearchGate. Retrieved from [Link]

  • Wang, G., & Peng, Z. (2022). Recent advances in the synthetic thymidine phosphorylase inhibitors for cancer therapy. European Journal of Pharmacology, 934, 175319. Retrieved from [Link]

  • RxList. (2021). Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Schramm, V. L. (2006). A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 483-499. Retrieved from [Link]

  • The University of Manchester. (n.d.). A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes. Research Explorer. Retrieved from [Link]

  • Li, X., et al. (2023). Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy. Frontiers in Oncology, 13. Retrieved from [Link]

  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][4][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 58-69. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Li, X., et al. (2023). Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy. PubMed Central. Retrieved from [Link]

  • Ueno, H., et al. (2000). The Effect of a Thymidine Phosphorylase Inhibitor on Angiogenesis and Apoptosis in Tumors. Cancer Research, 60(10), 2623-2628. Retrieved from [Link]

  • Sun, L., et al. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][4][7]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate. Retrieved from [Link]

  • Sun, L., et al. (2013). Synthesis and Thymidine Phosphorylase Inhibition Evaluation of Pyrazolo[2,3-a]-1,3,5-triazines. Sciforum. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Blog. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2008). Pyrazolo[1,5-a][1][4][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575-1601. Retrieved from [Link]

  • LibreTexts. (2022). 6.4: Enzyme Inhibition. Biology LibreTexts. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2008). Pyrazolo[1,5-a][1][4][7]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 50. Retrieved from [Link]

  • Mojzych, M., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 25(21), 5183. Retrieved from [Link]

Sources

Application Note: A Comprehensive Laboratory Protocol for the Synthesis of Pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its role as a bioisosteric substitute for natural purines.[4][5] This structural similarity allows compounds based on this core to interact with biological targets of purines, such as protein kinases, making them valuable candidates in drug discovery programs for oncology and virology.[6][7] This document provides a detailed, field-proven protocol for the synthesis of the parent compound, Pyrazolo[1,5-a]triazin-4(3H)-one, via a robust cyclocondensation reaction. We elaborate on the underlying reaction mechanism, provide a step-by-step experimental guide, and address critical safety and troubleshooting considerations to ensure reproducible and safe execution in a laboratory setting.

Scientific Principles and Reaction Mechanism

The synthesis of the pyrazolo[1,5-a][1][2][3]triazine ring system is most efficiently achieved by the annelation (fusion) of a 1,3,5-triazine ring onto a pre-existing, suitably functionalized pyrazole.[1][8] This specific protocol employs a (5+1) cyclization strategy, where the five atoms of the pyrazole precursor react with a single-carbon electrophile to form the triazinone ring.

The key starting material is 3-amino-1H-pyrazole-4-carboxamide . This molecule possesses two distinct nucleophilic nitrogen atoms essential for the cyclization: the exocyclic 3-amino group (-NH2) and the endocyclic pyrazole ring nitrogen (N1-H).

The single-carbon electrophile is generated in situ from triphosgene (bis(trichloromethyl) carbonate) . Triphosgene is a stable, crystalline solid that serves as a safer and more manageable substitute for highly toxic phosgene gas.[9] In the presence of a non-nucleophilic base (e.g., triethylamine), triphosgene decomposes to generate the reactive electrophilic species required for the reaction.

The proposed reaction mechanism proceeds as follows:

  • Activation & Chloroformylation: The 3-amino group of the pyrazole, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon derived from triphosgene. This forms a transient carbamoyl chloride or isocyanate intermediate.

  • Intramolecular Cyclization: The N1 nitrogen of the pyrazole ring, now positioned favorably, performs an intramolecular nucleophilic attack on the carbonyl carbon of the intermediate. This step closes the six-membered triazine ring.

  • Elimination & Tautomerization: Subsequent elimination of HCl and tautomerization of the resulting structure yields the thermodynamically stable Pyrazolo[1,5-a]triazin-4(3H)-one product.

Reaction_Mechanism Fig. 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrazole 3-Amino-1H-pyrazole-4-carboxamide Intermediate1 Carbamoyl Chloride / Isocyanate Intermediate Pyrazole->Intermediate1 1. Nucleophilic Attack (Chloroformylation) Triphosgene Triphosgene + Base Cyclized Cyclized Intermediate Intermediate1->Cyclized 2. Intramolecular Cyclization Product Pyrazolo[1,5-a]triazin-4(3H)-one Cyclized->Product 3. Elimination & Tautomerization

Caption: Fig. 1: Proposed Reaction Mechanism

Experimental Protocol

This protocol details the cyclocondensation of 3-amino-1H-pyrazole-4-carboxamide with triphosgene.

Materials and Reagents

All reagents should be of high purity (≥98%) and solvents should be anhydrous unless otherwise specified.

ReagentFormulaMW ( g/mol )RoleSupplier Example
3-Amino-1H-pyrazole-4-carboxamideC₄H₆N₄O126.12Starting MaterialSigma-Aldrich
Triphosgene (BTC)C₃Cl₆O₃296.75Carbonyl SourceSigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.19Non-nucleophilic BaseFisher Scientific
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Reaction SolventAcros Organics
Ethyl AcetateC₄H₈O₂88.11Extraction SolventVWR Chemicals
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01Quenching/WashLabChem
Brine (Saturated NaCl aq.)NaCl58.44Aqueous WashVWR Chemicals
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Buchner funnel and filtration apparatus

  • TLC plates (silica gel 60 F254) and developing chamber

Step-by-Step Synthesis Procedure

Experimental_Workflow Fig. 2: Experimental Workflow Setup 1. Reaction Setup - Dissolve pyrazole & TEA in THF - Inert atmosphere (N₂) - Cool to 0°C Addition 2. Reagent Addition - Add Triphosgene solution dropwise - Maintain 0°C Setup->Addition Prepare for reaction Reaction 3. Reaction - Warm to RT - Reflux for 4-6h - Monitor by TLC Addition->Reaction Initiate reaction Workup 4. Workup & Extraction - Cool and quench with NaHCO₃ - Extract with Ethyl Acetate Reaction->Workup Reaction complete Purify 5. Purification - Dry organic layer (MgSO₄) - Concentrate via rotary evaporation - Recrystallize from Ethanol/Water Workup->Purify Isolate crude product Analyze 6. Characterization - Obtain white solid product - Analyze (NMR, MS, IR) Purify->Analyze Obtain pure product

Caption: Fig. 2: Experimental Workflow

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-amino-1H-pyrazole-4-carboxamide (5.00 g, 39.6 mmol).

    • Add 100 mL of anhydrous THF to the flask. Stir to create a suspension.

    • Add triethylamine (12.2 mL, 87.2 mmol, 2.2 eq.) to the suspension. Causality: The base is required to neutralize the HCl produced during the reaction, driving the equilibrium towards the product.

    • Cool the flask to 0°C using an ice-water bath.

  • Triphosgene Addition:

    • In a separate dry flask, carefully dissolve triphosgene (4.70 g, 15.8 mmol, 0.4 eq.) in 40 mL of anhydrous THF. Note: Triphosgene is typically used in sub-stoichiometric amounts as one molecule can provide three equivalents of phosgene.

    • Transfer this solution to a dropping funnel and attach it to the central neck of the reaction flask.

    • Add the triphosgene solution dropwise to the stirred pyrazole suspension over a period of 30-45 minutes. Maintain the internal temperature at or below 5°C. Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent uncontrolled decomposition of triphosgene.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 66°C for THF) using a heating mantle.

    • Maintain reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted triphosgene. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid.

    • Purify the crude solid by recrystallization from a mixture of ethanol and water to yield Pyrazolo[1,5-a]triazin-4(3H)-one as a white crystalline solid.

    • Dry the final product under vacuum. Expected yield: 70-85%.

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Troubleshooting

IssueObservation by TLC / AppearanceProbable CauseSuggested Solution
Incomplete Reaction Significant amount of starting material spot remains after 6h reflux.Insufficient heating; inactive reagents; insufficient base.Ensure reflux temperature is maintained. Check the quality of triphosgene and ensure solvents are anhydrous. Add an additional 0.2 eq. of triethylamine and reflux for another 2h.
Low Yield Final product mass is significantly lower than expected.Incomplete reaction; loss during workup/extraction; poor recrystallization.Ensure complete extraction by performing more repetitions. During recrystallization, minimize the amount of hot solvent used and allow for slow cooling to maximize crystal formation.
Oily or Impure Product Product does not solidify or appears discolored after evaporation.Presence of solvent residue or side products.Ensure complete removal of solvent on the rotary evaporator. If recrystallization is ineffective, consider purification by column chromatography on silica gel.

Safety Precautions

CRITICAL: This procedure involves highly hazardous materials and must be performed with strict adherence to safety protocols.

  • Triphosgene (BTC): Triphosgene is a toxic and corrosive solid. Upon contact with moisture, nucleophiles, or heat, it can decompose to release highly toxic phosgene gas.

    • Handling: Always handle triphosgene in a certified, high-performance chemical fume hood. Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

    • Quenching: All glassware contaminated with triphosgene must be decontaminated by rinsing with a 10% aqueous sodium hydroxide solution. Any excess triphosgene should be quenched carefully with a cold, stirred solution of aqueous NaOH.

  • Solvents: THF and Ethyl Acetate are flammable. Keep away from ignition sources.

  • Triethylamine: Corrosive and has a strong, unpleasant odor. Handle in a fume hood.

  • General: A full risk assessment should be conducted before starting this synthesis. Always work in a well-ventilated area and have appropriate spill kits and emergency procedures in place.

References

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). PYRAZOLO[1,5-a][1][2][3]TRIAZINES (5-AZA-9-DEAZAPURINES). HETEROCYCLES, Vol. 75, No. 7, 2008.

  • Various Authors. (2023). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI.

  • Beilstein Archives. (2021). Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. National Institutes of Health (NIH).

  • Beilstein Archives. (2021). Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. beilstein-archives.org.

  • Al-Ostath, A., et al. (2023).
  • Gouda, M. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central (PMC).
  • ResearchGate. (2020). Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate.

  • Dolzhenko, A. V., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed.

  • Abdel-Maksoud, M. S., et al. (2020). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][2][3]triazine derivatives as CDK2 inhibitors. PubMed.

  • D'hooghe, M., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.

  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Guerra, B., et al. (2018). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate.

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed Central (PMC).
  • Zhang, W., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Al-Zaydi, K. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Ivonin, M. A., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles.
  • Journal of Chemical and Pharmaceutical Research. (2015).

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"Pyrazolo[1,5-a]triazin-4(3H)-one" in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to In Vitro Kinase Assays: Evaluating Pyrazolo[1,5-a]triazin-4(3H)-one Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1][2] As bioisosteres of purines, these compounds often act as ATP-competitive inhibitors, making them attractive candidates for targeted therapies in oncology and other diseases.[1][3][4] This document provides a comprehensive guide to designing and executing a robust in vitro biochemical assay to determine the inhibitory activity of novel compounds based on the pyrazolo[1,5-a]triazin-4(3H)-one core. We will delve into the critical theoretical considerations, provide a detailed, field-proven protocol for a luminescence-based kinase assay, and discuss essential data analysis and quality control measures.

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine framework and its bioisosteres, such as pyrazolo[1,5-a]-1,3,5-triazines, have emerged as particularly promising scaffolds.[2][3][6] These heterocyclic systems can effectively mimic the purine core of ATP, allowing them to bind to the kinase active site and inhibit its catalytic function.[1] Derivatives of this class have shown potent activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][6][7][8]

This guide will use a representative Cyclin-Dependent Kinase (CDK), a well-established target for this scaffold, to illustrate the assay principles.[1][7]

The Science of Kinase Inhibition Assays

An in vitro kinase assay aims to measure the catalytic activity of an isolated kinase enzyme.[9] This is achieved by monitoring the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (a protein or peptide).[10] The potency of an inhibitor, such as a pyrazolo[1,5-a]triazin-4(3H)-one derivative, is then quantified by its ability to reduce this phosphorylation event.

Choosing the Right Assay Platform

A variety of methods exist to measure kinase activity, each with its own advantages and limitations.[11][12]

  • Radiometric Assays: Traditionally considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[10][11][12] They directly measure the true product without modified substrates.[12]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and include techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and simple fluorescence endpoint measurements.[11][13] They are well-suited for high-throughput screening (HTS) but can be prone to compound interference.[13][14]

  • Luminescence-Based Assays: These highly sensitive assays typically quantify kinase activity by measuring the amount of ATP consumed or ADP produced.[9] For instance, the ADP-Glo™ Kinase Assay converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction to produce light.[9][15] This format is robust, amenable to HTS, and minimizes interference from colored or fluorescent compounds.[9]

For this guide, we will detail a protocol based on the luminescence-based detection of ADP , a universal and highly sensitive method applicable to virtually any kinase.[9][10]

Critical Experimental Parameters: The "Why" Behind the "How"

A robust kinase assay is not merely a set of steps but a carefully optimized system. Understanding the interplay of key components is crucial for generating reliable and reproducible data.

Since most pyrazolo[1,5-a]triazine inhibitors are ATP-competitive, the concentration of ATP in the assay is a critical variable that directly impacts the measured IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[3][16] The relationship is described by the Cheng-Prusoff equation :

IC₅₀ = Kᵢ (1 + [ATP] / Kₘ) [17][18]

Where:

  • Kᵢ is the intrinsic binding affinity of the inhibitor to the kinase.

  • [ATP] is the concentration of ATP in the assay.

  • Kₘ is the Michaelis-Menten constant, representing the ATP concentration at which the kinase operates at half its maximum velocity.

This equation reveals that the IC₅₀ value is not an absolute measure of inhibitor affinity but is dependent on the ATP concentration used.[16][17]

  • Assaying at Kₘ for ATP: Setting the ATP concentration equal to the Kₘ value simplifies the equation to IC₅₀ ≈ 2 x Kᵢ. This allows the IC₅₀ to serve as a direct and comparable measure of an inhibitor's affinity for the kinase.[17][18]

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, often significantly higher than the Kₘ of most kinases.[13][17][18] Testing at these high ATP levels can provide a more biologically relevant measure of an inhibitor's potency but may mask the activity of weaker inhibitors.[13]

For initial screening and potency ranking, performing the assay with the ATP concentration at or near the Kₘ of the target kinase is the standard and recommended practice.

G cluster_0 Assay Design Logic ATP_Choice Choice of ATP Concentration Km_ATP [ATP] ≈ Km(ATP) (Biochemical Potency) ATP_Choice->Km_ATP Standard for Screening Phys_ATP [ATP] = Physiological (mM) (Cellular Potency Prediction) ATP_Choice->Phys_ATP For Cellular Relevance IC50 Measured IC₅₀ Value Km_ATP->IC50 Phys_ATP->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC₅₀ = Kᵢ (1 + [ATP]/Kₘ) Cheng_Prusoff->ATP_Choice Governs Relationship

Caption: Logic for selecting ATP concentration in kinase assays.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is designed for a 96-well or 384-well plate format and utilizes a commercial ADP-detecting luminescent assay kit (e.g., ADP-Glo™). The target enzyme is CDK2/Cyclin A.

Materials and Reagents
ReagentDescription
Kinase Recombinant human CDK2/Cyclin A
Substrate A specific peptide substrate for CDK2 (e.g., a derivative of Histone H1)
Test Compound Pyrazolo[1,5-a]triazin-4(3H)-one derivative, dissolved in 100% DMSO
ATP High-purity ATP solution
Kinase Assay Buffer e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, DTT
Assay Plates White, opaque 96-well or 384-well plates suitable for luminescence
Detection Reagent Kit e.g., ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
Control Inhibitor A known, potent inhibitor of CDK2 (e.g., Roscovitine)
Experimental Workflow

G Start Start: Prepare Reagents Step1 1. Dispense Inhibitor (Serial Dilutions of Test Compound) Start->Step1 Step2 2. Add Kinase + Substrate Mix Step1->Step2 Step3 3. Initiate Reaction (Add ATP Solution) Step2->Step3 Incubate1 Incubate at 30°C (e.g., 60 minutes) Step3->Incubate1 Step4 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->Step4 Incubate2 Incubate at RT (e.g., 40 minutes) Step4->Incubate2 Step5 5. Detect Signal (Add Kinase Detection Reagent) Incubate2->Step5 Incubate3 Incubate at RT (e.g., 30 minutes) Step5->Incubate3 End Read Luminescence Incubate3->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure

Prior to Assay:

  • Determine the Kₘ of CDK2/Cyclin A for ATP under your specific buffer conditions. This can be done by measuring kinase activity across a range of ATP concentrations and fitting the data to the Michaelis-Menten equation. For this protocol, we will assume a Kₘ of 10 µM.

  • Perform an enzyme titration to determine the optimal concentration of CDK2/Cyclin A that yields a robust signal within the linear range of the assay.[16][19]

Assay Protocol:

  • Compound Preparation:

    • Create a serial dilution series of your pyrazolo[1,5-a]triazin-4(3H)-one test compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is common.

    • In the assay plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (for 0% inhibition/high signal) and 1 µL of a saturating concentration of the control inhibitor (for 100% inhibition/low signal).

  • Kinase Reaction (Total Volume: 25 µL):

    • Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. The final concentration in the 25 µL reaction should be optimized (e.g., 5 ng/µL CDK2/Cyclin A and 0.2 µg/µL substrate).

    • Add 12.5 µL of the 2X Kinase/Substrate mix to each well containing the compound/DMSO.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. To achieve a final concentration equal to Kₘ, this solution should be 20 µM.

    • Add 12.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase (typically <20% ATP consumption).

  • Signal Detection:

    • Equilibrate the plate and the ADP-Glo™ detection reagents to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin for the light-producing reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis and Quality Control: Ensuring Trustworthy Results

Calculating Inhibition and IC₅₀
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic fit). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Assay Validation: The Z'-Factor

To ensure the assay is robust and suitable for screening, calculate the Z'-factor (Z prime).[19][20] This metric assesses the statistical separation between the high (0% inhibition) and low (100% inhibition) signal controls.

Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ) [20]

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

  • high refers to the 0% inhibition control (DMSO).

  • low refers to the 100% inhibition control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[20][21][22]
0 to 0.5A marginal or acceptable assay; may require optimization.[20][22]
< 0A poor assay; not suitable for screening.[20][22]

A Z'-factor should be calculated for each assay plate to validate its performance.[19]

Conclusion

The pyrazolo[1,5-a]triazin-4(3H)-one scaffold represents a valuable starting point for the development of novel kinase inhibitors. The successful evaluation of these compounds depends on the implementation of a carefully designed and validated in vitro kinase assay. By understanding the core principles of the assay, particularly the critical role of ATP concentration, and by following a robust, reproducible protocol such as the luminescence-based method detailed here, researchers can confidently determine the potency of their compounds. Adherence to strict quality control measures, including the routine calculation of the Z'-factor, ensures the integrity and trustworthiness of the generated data, paving the way for the successful advancement of promising drug candidates.

References

  • The significance of ATP concentration in cell-free and cell-based assays. Reaction Biology. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). BellBrook Labs. [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. [Link]

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  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011-03-21). Wiley-VCH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. GraphPad. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]

  • The Z prime value (Z´). (2025-01-27). BMG LABTECH. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][17]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. NIH. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

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The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Framework for the Development of Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]triazine ring system, a nitrogen-rich heterocyclic structure, has garnered significant interest within medicinal chemistry and drug discovery as a bioisosteric analog of purines.[1] While the parent compound, Pyrazolo[1,5-a]triazin-4(3H)-one, serves as a foundational chemical scaffold, it is the diverse array of substituted derivatives that have demonstrated potent biological activities, particularly in the realm of oncology. These derivatives have shown considerable promise as inducers of apoptosis, the programmed cell death pathway that is often dysregulated in cancer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazolo[1,5-a]triazine derivatives in apoptosis induction experiments. We will delve into the mechanistic underpinnings of their pro-apoptotic effects, provide detailed protocols for their experimental application, and present data on their efficacy in various cancer cell models. The focus will be on providing a robust framework for the evaluation of novel compounds based on this privileged scaffold.

Mechanism of Action: Targeting the Engines of Cell Proliferation

Derivatives of the pyrazolo[1,5-a]triazine scaffold have been shown to induce apoptosis through various mechanisms, often by targeting key regulators of the cell cycle and survival pathways. A notable mechanism for a class of these derivatives is the inhibition of Cyclin-Dependent Kinase 7 (CDK7).

CDK7 is a crucial component of the cell cycle machinery, acting as a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), where it plays a vital role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. By inhibiting CDK7, pyrazolo[1,5-a]triazine derivatives can simultaneously arrest the cell cycle and suppress the transcription of key anti-apoptotic genes, thereby creating a cellular environment that is highly permissive for apoptosis.[2][3]

Recent studies on indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have demonstrated their potent inhibitory activity against CDK7. This inhibition leads to cell cycle disruption and the upregulation of apoptotic gene expression, ultimately resulting in the programmed death of cancer cells.[2][3]

Pyrazolo[1,5-a]triazine_Apoptosis_Pathway cluster_1 Cellular Targets & Pathways P_triazine Pyrazolo[1,5-a]triazine Derivative CDK7 CDK7 P_triazine->CDK7 Inhibition TFIIH TFIIH Complex CDK7->TFIIH Component of CellCycle Cell Cycle Progression (CDK1, CDK2, etc.) CDK7->CellCycle Activation CellCycleArrest Cell Cycle Arrest CDK7->CellCycleArrest Inhibition leads to Transcription Transcription (RNA Pol II) TFIIH->Transcription Activation AntiApoptotic Anti-apoptotic Gene Expression (e.g., Mcl-1) Transcription->AntiApoptotic Leads to Apoptosis Apoptosis AntiApoptotic->Apoptosis Suppression leads to CellCycleArrest->Apoptosis

Caption: Signaling pathway of Pyrazolo[1,5-a]triazine derivatives inducing apoptosis via CDK7 inhibition.

Application Notes and Protocols

I. In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

This section outlines a general workflow for screening and characterizing pyrazolo[1,5-a]triazine derivatives for their ability to induce apoptosis in a panel of cancer cell lines. Pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT 2.28, PATU-T, and PANC-1 are excellent models based on published data for CDK7-inhibiting pyrazolo[1,5-a]triazine derivatives.[2][3]

Experimental_Workflow_Apoptosis cluster_assays Apoptosis & Viability Assays start Start: Cancer Cell Culture cell_seeding Cell Seeding (e.g., 96-well plates) start->cell_seeding compound_prep Prepare Serial Dilutions of Pyrazolo[1,5-a]triazine Derivative cell_seeding->compound_prep treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment mtt_assay MTT/MTS Assay (Cell Viability) treatment->mtt_assay Endpoint 1 annexin_v Annexin V / PI Staining (Flow Cytometry) treatment->annexin_v Endpoint 2 caspase_assay Caspase-Glo 3/7 Assay (Luminescence) treatment->caspase_assay Endpoint 3 western_blot Western Blot (PARP, Caspase-3 cleavage) treatment->western_blot Endpoint 4 data_analysis Data Analysis: IC50 Calculation, Quantification of Apoptosis mtt_assay->data_analysis annexin_v->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End: Characterization of Apoptotic Activity data_analysis->end

Caption: Experimental workflow for assessing apoptosis induced by Pyrazolo[1,5-a]triazine derivatives.

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the concentration of a pyrazolo[1,5-a]triazine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PANC-1)[2][4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazolo[1,5-a]triazine derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]triazine derivative in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes on a plate shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a pyrazolo[1,5-a]triazine derivative.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Pyrazolo[1,5-a]triazine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the pyrazolo[1,5-a]triazine derivative at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

    • Necrotic cells will be Annexin V-negative and PI-positive.

Data Presentation: Cytotoxicity of Pyrazolo[1,5-a]triazine Derivatives

The following table summarizes the reported IC50 values for exemplary pyrazolo[1,5-a]triazine derivatives in various cancer cell lines. This data highlights the potent anti-proliferative activity of this compound class.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Indolyl pyrazolo[1,5-a]-1,3,5-triazinesSUIT 2.28Pancreatic0.19 - 1.58[2]
Indolyl pyrazolo[1,5-a]-1,3,5-triazinesPATU-TPancreatic0.19 - 1.58
Indolyl pyrazolo[1,5-a]-1,3,5-triazinesPANC-1Pancreatic0.19 - 1.58[3]
Pyridopyrazolo-triazine derivative 5aMCF-7Breast3.89[5]
Pyridopyrazolo-triazine derivative 6aHCT-116Colon12.58[5]
Pyridopyrazolo-triazine derivative 6aMCF-7Breast11.71[5]

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your findings, each experiment should be designed as a self-validating system.

  • Orthogonal Assays: Do not rely on a single assay to conclude that a compound induces apoptosis. Corroborate findings from a viability assay (e.g., MTT) with direct measures of apoptosis, such as Annexin V staining and caspase activity assays.

  • Positive and Negative Controls: Always include a well-characterized pro-apoptotic agent (e.g., staurosporine or cisplatin) as a positive control and a vehicle-treated sample as a negative control.

  • Dose- and Time-Dependence: A hallmark of a specific biological effect is its dependence on dose and time. Perform experiments across a range of concentrations and time points to establish a clear dose-response and temporal relationship.

  • Molecular Confirmation: Confirm the activation of the apoptotic cascade at the molecular level. For instance, use Western blotting to detect the cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase).

By integrating these principles, researchers can build a robust body of evidence to confidently characterize the pro-apoptotic activity of novel pyrazolo[1,5-a]triazine derivatives.

References

  • Velihina, Ye. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][4][6][7]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73. [Link]

  • Various Authors. (2025). Pyrazolo[1,5-a][4][6][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(5), 569-580. [Link]

  • Gornowicz, A., et al. (2021). The activity of pyrazolo[4,3-e][1][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1-17. [Link]

  • Mojzych, M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][6]Triazine Sulfonamides. Chemistry & Biodiversity, 16(5), e1800581. [Link]

  • Gornowicz, A., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(1), 144. [Link]

  • Pace, V., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. ChemMedChem, e202300435. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 1-18. [Link]

  • Bielawska, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6296. [Link]

  • Pace, V., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

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Application Note: Molecular Docking of Pyrazolo[1,5-a]triazin-4(3H)-one with CDK2 for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is a hallmark of numerous human cancers.[1][2] This makes it a prime target for the development of novel anticancer therapeutics. The pyrazolo[1,5-a][3][4][5]triazine scaffold has emerged as a promising chemotype for kinase inhibition due to its structural similarity to endogenous purines.[4][6] This application note provides a comprehensive, step-by-step protocol for the molecular docking of a representative Pyrazolo[1,5-a]triazin-4(3H)-one derivative with human CDK2. We detail the rationale behind each stage, from protein and ligand preparation to the execution and analysis of the docking simulation, offering field-proven insights to guide researchers in leveraging this powerful computational technique for hit identification and lead optimization.

Introduction: The Scientific Rationale

The eukaryotic cell cycle is a tightly orchestrated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs).[7] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression, respectively.[8][9] Dysregulation of the CDK2 pathway leads to uncontrolled cell proliferation, a defining characteristic of cancer.[10][11] Consequently, inhibiting CDK2 activity has become a validated strategy in oncology drug discovery.[12]

The Pyrazolo[1,5-a][3][4][5]triazine heterocyclic system is recognized as a "purine bioisostere," a molecular scaffold that mimics the structure of natural purines like adenine.[4][13] This mimicry allows compounds based on this scaffold to compete with ATP for the kinase binding site. Several studies have successfully demonstrated that derivatives of this scaffold can act as potent inhibitors of various kinases, including CDKs.[3][5][14]

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[15][16] By simulating the interaction between our Pyrazolo[1,5-a]triazin-4(3H)-one compound and the ATP-binding pocket of CDK2, we can gain valuable insights into its potential as an inhibitor. This in silico approach allows for the rapid and cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis, and rational design of more potent derivatives.

Workflow Overview

The molecular docking process can be systematically broken down into four key stages: Data Acquisition, System Preparation, Docking Simulation, and Result Analysis. Each stage is critical for the integrity and reliability of the final results.

G cluster_0 PART 1: Preparation cluster_1 PART 2: Simulation cluster_2 PART 3: Analysis PDB Protein Data Bank (e.g., 1HCL for CDK2) PrepP Protein Preparation (Remove water, add hydrogens) PDB->PrepP Ligand Ligand Structure (Pyrazolo[1,5-a]triazin-4(3H)-one) PrepL Ligand Preparation (Energy minimization, assign charges) Ligand->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Dock Molecular Docking (e.g., AutoDock Vina, Glide) PrepL->Dock Analyze Analyze Results (Binding Energy, Pose Visualization) Dock->Analyze Grid->Dock Validate Validation & Interpretation Analyze->Validate

Caption: High-level workflow for molecular docking.

Detailed Protocols & Methodologies

Macromolecule (CDK2) Preparation

The quality of the initial protein structure is paramount for a meaningful docking study.[17] We will use the crystal structure of human CDK2.

Protocol 1: CDK2 Structure Preparation

  • Obtain Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1HCL, which represents the monomeric form of CDK2.[9]

  • Initial Cleaning: Load the PDB file into a molecular visualization software (e.g., UCSF Chimera, PyMOL).

    • Causality: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands from the original experiment. These must be removed to avoid interference with the docking simulation.[18][19]

    • Action: Delete all water molecules (HOH). Remove any existing ligands or cofactors from the binding site. If the biological unit is a monomer, delete any extraneous protein chains.

  • Repair and Refine:

    • Causality: Crystallographic structures may have missing atoms, especially hydrogens, and incomplete side chains due to resolution limitations. These must be added to ensure a chemically correct model.[20]

    • Action: Use a structure preparation tool (e.g., the Dock Prep tool in Chimera or the Protein Preparation Wizard in Maestro) to:

      • Add hydrogen atoms, assuming a physiological pH of 7.4.

      • Repair any missing side chains.

      • Assign atomic partial charges using a standard force field like AMBER.[21]

  • Final Output: Save the prepared protein structure in a .pdbqt format for AutoDock Vina or a .mae format for Glide, which includes charge and atom type information.

Ligand (Pyrazolo[1,5-a]triazin-4(3H)-one) Preparation

Proper ligand preparation ensures that the molecule's three-dimensional conformation and electronic properties are accurately represented.[22]

Protocol 2: Ligand Structure Preparation

  • Obtain 2D Structure: Draw the 2D structure of Pyrazolo[1,5-a]triazin-4(3H)-one using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D drawing into a 3D structure.

  • Energy Minimization:

    • Causality: The initial 3D structure is likely not in its lowest energy (most stable) conformation. Energy minimization is performed to find a more favorable 3D arrangement.[23]

    • Action: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94). This can be done in software like Avogadro or PyRx.[24]

  • Assign Charges and Torsion:

    • Causality: Similar to the protein, the ligand needs correct partial charges and defined rotatable bonds for the docking algorithm to function correctly.

    • Action: Use a tool like AutoDock Tools to assign Gasteiger charges and define the active torsions (rotatable bonds) in the molecule.

  • Final Output: Save the prepared ligand in the .pdbqt format required for AutoDock Vina.

The Docking Simulation

With both the protein and ligand prepared, the next step is to define the search space and run the docking algorithm.

Protocol 3: Performing the Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • Causality: The docking algorithm needs to know where to search for potential binding poses. We define a "grid box" that encompasses the ATP-binding site of CDK2.[25]

    • Action: In your visualization software, identify the key residues of the CDK2 ATP-binding pocket (e.g., Leu83, Asp86, Asp145).[25] Center a grid box around these residues. Ensure the box is large enough to allow the ligand to rotate freely but not so large that it wastes computational time. A typical size is 25 x 25 x 25 Å.

  • Configure and Run Vina:

    • Causality: The 'exhaustiveness' parameter in Vina controls the thoroughness of the conformational search. A higher value increases the chance of finding the best pose but also increases computation time.

    • Action: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness (a value of 8 is a good starting point). Execute the Vina command from the terminal.

  • Output: Vina will generate an output file (in .pdbqt format) containing the predicted binding poses (typically 9-10), ranked by their calculated binding affinity (in kcal/mol).

Analysis and Interpretation of Results

The raw output of a docking simulation is a set of poses and scores. The true scientific value comes from their careful analysis and validation.[26][27]

Quantitative Analysis

The primary quantitative metric is the binding affinity or docking score . This value estimates the free energy of binding; a more negative value indicates a more favorable interaction.[28]

Table 1: Hypothetical Docking Results for Pyrazolo[1,5-a]triazin-4(3H)-one with CDK2

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting ResiduesInteraction Type
1-8.50.00Leu83, Glu81, Asp145H-Bond, Hydrophobic
2-8.21.21Leu83, Asp145, Phe80H-Bond, Hydrophobic
3-7.91.89Gln131, Asn132H-Bond

This data is illustrative and for demonstration purposes only.

Qualitative (Visual) Analysis

Visual inspection of the top-ranked poses is essential to assess their plausibility.

Protocol 4: Post-Docking Visual Analysis

  • Load Results: Open the prepared protein structure and the docking output file in your visualization software.

  • Inspect Top Pose: Focus on the best-scoring pose (Rank 1).

  • Analyze Interactions:

    • Causality: The stability of a protein-ligand complex is determined by non-covalent interactions. Identifying these interactions helps validate the docking pose and provides a basis for rational drug design.[29]

    • Action: Use interaction analysis tools (e.g., LigPlot+, PLIP server) to identify and visualize:

      • Hydrogen Bonds: Look for H-bonds between the ligand and key residues in the hinge region of CDK2 (e.g., Glu81, Leu83), which are critical for ATP binding.

      • Hydrophobic Interactions: Identify contacts with hydrophobic residues like Phe80 and Leu134.

      • Electrostatic Interactions: Check for interactions with charged residues like Asp145.[30]

G CDK2 CDK2 Active Site Leu83 Asp145 Phe80 Ligand Pyrazolo[1,5-a]triazin-4(3H)-one N-H Group Carbonyl O Aromatic Ring Ligand:n0->CDK2:f0 H-Bond Ligand:n1->CDK2:f1 H-Bond Ligand:n2->CDK2:f2 π-π Stacking

Caption: Key interactions between the ligand and CDK2.

Self-Validating the Protocol

Trustworthiness in computational results is built through validation.[31]

  • Redocking: A crucial validation step is to "redock" a known co-crystallized ligand back into its receptor. If the docking protocol can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD) (typically < 2.0 Å), it increases confidence in the protocol's ability to predict poses for new ligands.[32]

  • Decoy Sets: Docking a set of known inactive molecules ("decoys") alongside active compounds can validate the scoring function. A successful protocol should consistently rank the active compounds higher than the decoys.[32][33]

  • Cross-Docking: Using different docking software or scoring functions can help mitigate biases inherent in a single algorithm.[34] If multiple methods converge on a similar binding mode, confidence in the prediction is increased.

Conclusion and Future Directions

This application note has outlined a detailed, field-tested protocol for the molecular docking of a Pyrazolo[1,5-a]triazin-4(3H)-one derivative with CDK2. The hypothetical results indicate that this scaffold can form key hydrogen bond and hydrophobic interactions within the ATP-binding site, suggesting it is a viable starting point for the design of novel CDK2 inhibitors.

The insights gained from this in silico analysis should be used to guide the next steps in the drug discovery pipeline. Promising compounds should be synthesized and subjected to in vitro enzymatic assays to confirm their inhibitory activity against CDK2. The structure-activity relationship (SAR) data generated from these experiments can then be used to iteratively refine the computational models, leading to the rational design of second-generation analogues with improved potency and selectivity.

References

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  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

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  • Kumar, A., & P., S. (2017). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2017). CDK2 (cyclin dependent kinase 2). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • ResearchGate. (2020). Pyrazolo[1,5-a][3][4][5]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]

  • Chen, Y. C. (2015). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Molecules. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • University of Cambridge. (n.d.). Protein-Ligand Docking. University of Cambridge. [Link]

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  • Leiden University. (n.d.). Molecular docking and computation of protein-protein interactions. Leiden University. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Bonvin Lab. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrazolo[5,1-c][3][10][35]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Gîrbea, A. S., et al. (2023). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][3][10][35]triazines. Molecules. [Link]

  • Semantic Scholar. (n.d.). Pyrazolo[1,5-a][3][4][5]triazine based scaffold as purine analogues with diverse biological activity. Semantic Scholar. [Link]

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Probing Cancer Metabolism: In Vivo Xenograft Studies of Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Metabolic Engine of Cancer with Pyrazolo[1,5-a]triazin-4(3H)-ones

The relentless proliferation of cancer cells is intrinsically linked to a profound reprogramming of cellular metabolism. This metabolic shift, often characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), is a critical hallmark of cancer. The Pyrazolo[1,5-a]triazin-4(3H)-one scaffold has emerged as a promising framework for the development of novel anticancer agents that target these metabolic vulnerabilities. This guide provides an in-depth exploration of the application of these compounds in in vivo xenograft models, with a particular focus on the well-characterized GLUT1 inhibitor, BAY-876, and other derivatives targeting key cellular kinases.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the rationale, experimental design, and detailed protocols for evaluating the anti-tumor efficacy of Pyrazolo[1,5-a]triazin-4(3H)-one derivatives in preclinical xenograft models. The protocols are designed to be self-validating, emphasizing scientific integrity and reproducibility.

The Scientific Rationale: Why Target Cancer Metabolism with Pyrazolo[1,5-a]triazin-4(3H)-ones?

Cancer cells exhibit an elevated glucose uptake to fuel their rapid growth and proliferation.[1] This is largely mediated by the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1).[1] The Pyrazolo[1,5-a]triazin-4(3H)-one derivative, BAY-876 , is a potent and highly selective inhibitor of GLUT1.[2] By blocking GLUT1, BAY-876 effectively cuts off the primary fuel supply to cancer cells, leading to metabolic stress, cell cycle arrest, and ultimately, apoptosis.[3] This targeted approach offers a therapeutic window, as many normal tissues are less reliant on GLUT1 for glucose uptake.

Beyond direct metabolic inhibition, the Pyrazolo[1,5-a]triazine scaffold has proven to be a versatile platform for targeting other critical cancer-related pathways. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Casein Kinase 2 (CK2).[4] CDK7 is a key regulator of the cell cycle and transcription, while CK2 is involved in a myriad of cellular processes, including cell growth, proliferation, and survival.[5] Inhibition of these kinases presents alternative and complementary strategies for combating cancer.

This guide will primarily focus on the in vivo evaluation of BAY-876 as a case study, while also providing insights into the broader applications of other Pyrazolo[1,5-a]triazin-4(3H)-one derivatives.

Experimental Design: A Validating Framework for In Vivo Efficacy Studies

A robust in vivo xenograft study is built on a foundation of meticulous planning and the inclusion of appropriate controls. The following sections outline the key considerations for designing a self-validating experiment to assess the anti-tumor activity of Pyrazolo[1,5-a]triazin-4(3H)-one derivatives.

Choosing the Right Model: Cell Line-Derived vs. Patient-Derived Xenografts

The choice between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model is a critical decision that depends on the specific research question.

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[6] They are highly reproducible and cost-effective, making them suitable for initial large-scale screening of compounds.[6]

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.

For studies involving BAY-876, the selection of cancer cell lines or PDX models should be guided by their known GLUT1 expression levels, as this is the direct target of the compound.

Workflow for a Typical In Vivo Xenograft Study

The following diagram illustrates the general workflow for an in vivo efficacy study of a Pyrazolo[1,5-a]triazin-4(3H)-one derivative.

G cluster_pre Pre-Study cluster_study Study Execution cluster_post Post-Study Analysis cell_culture Cell Line Culture / PDX Tissue Preparation tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint data_collection Data & Tissue Collection endpoint->data_collection analysis Data Analysis data_collection->analysis

Caption: General workflow for an in vivo xenograft study.

Detailed Protocols

The following protocols provide step-by-step guidance for conducting in vivo xenograft studies with Pyrazolo[1,5-a]triazin-4(3H)-one derivatives. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Protocol 1: Establishment of a Subcutaneous Ovarian Cancer CDX Model (SKOV-3)

This protocol describes the establishment of a subcutaneous xenograft model using the SKOV-3 human ovarian cancer cell line, which has been used in studies with BAY-876.[7]

Materials:

  • SKOV-3 human ovarian cancer cell line

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., NOD-scid IL2rgnull (NSG) or BALB/c nude), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture SKOV-3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 2.5 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of BAY-876 in a Xenograft Model

This protocol details the preparation and administration of BAY-876 for in vivo studies, based on published formulations.[8]

Materials:

  • BAY-876 powder

  • Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water, or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[2][8]

  • Oral gavage needles

  • Sterile syringes

Procedure:

  • Drug Formulation: Prepare the BAY-876 formulation by first dissolving the required amount of powder in a small volume of DMSO, then adding the other components of the vehicle in a stepwise manner, ensuring the solution is clear after each addition.[9] The final concentration should be calculated based on the desired dose (e.g., 1.5, 3, or 4.5 mg/kg) and the average weight of the mice.[2]

  • Administration: Administer the formulated BAY-876 or vehicle control to the mice via oral gavage. The typical dosing schedule is once daily for a specified period (e.g., 28 days).[2]

  • Monitoring: Throughout the treatment period, monitor tumor growth as described in Protocol 1. Also, monitor the overall health of the mice, including body weight, food and water intake, and any signs of toxicity.

Protocol 3: In Vivo Toxicity and Safety Assessment

A crucial component of a self-validating study is the assessment of the compound's safety profile.

Procedure:

  • Body Weight: Measure the body weight of each mouse 2-3 times per week. Significant weight loss can be an indicator of toxicity.[7]

  • Clinical Observations: Perform daily cage-side observations for any signs of distress, such as changes in posture, activity, or grooming.

  • Organ Histopathology: At the end of the study, major organs (e.g., liver, kidneys, spleen, heart, lungs) can be collected, fixed in formalin, and processed for histopathological analysis to identify any signs of organ toxicity.[10]

  • Blood Chemistry: Blood samples can be collected at the study endpoint for analysis of liver and kidney function markers.

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI)

The primary endpoint of an efficacy study is typically tumor growth inhibition. TGI can be calculated as a percentage using the following formula:

% TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

Alternatively, the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) can be used.[11]

Statistical Analysis

Statistical significance between the treatment and control groups should be determined using appropriate statistical tests, such as a Student's t-test or ANOVA.

Mechanism of Action: The GLUT1 Signaling Pathway

The anti-tumor effect of BAY-876 is primarily mediated through the inhibition of GLUT1, which disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.

G cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose Glucose GLUT1->Glucose Transport Integrin Integrin β1 FAK FAK Integrin->FAK Glycolysis Glycolysis Glucose->Glycolysis ATP ATP & Biosynthesis Glycolysis->ATP PI3K PI3K Akt Akt PI3K->Akt Akt->GLUT1 Promotes translocation Src Src FAK->Src Src->PI3K BAY876 BAY-876 BAY876->GLUT1 Inhibits

Sources

The Pyrazolo[1,5-a]triazin-4(3H)-one Scaffold: A Versatile Platform for Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The pyrazolo[1,5-a]triazin-4(3H)-one core has emerged as one such scaffold, demonstrating significant potential in the development of novel therapeutics. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly kinases and other enzymes involved in critical cellular processes.[1][2] This guide provides an in-depth exploration of the pyrazolo[1,5-a]triazin-4(3H)-one scaffold, offering detailed protocols for its synthesis, functionalization, and evaluation in drug discovery campaigns.

The inherent versatility of the pyrazolo[1,5-a]triazine core stems from its unique electronic and structural properties. The fused ring system provides a rigid framework amenable to the introduction of diverse substituents at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[3][4] This adaptability has led to the development of potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), protein kinase CK2, and thymidine phosphorylase, highlighting its broad therapeutic applicability.[5][6][7]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind experimental choices. By understanding the causality behind the protocols, researchers can better troubleshoot and adapt these methods to their specific needs, accelerating the journey from scaffold to clinical candidate.

Section 1: The Chemistry of Pyrazolo[1,5-a]triazin-4(3H)-one: Synthesis and Functionalization

The synthetic accessibility of the pyrazolo[1,5-a]triazin-4(3H)-one core is a key advantage for its use in drug discovery. The most common and efficient route involves the cyclization of a substituted 3-aminopyrazole precursor.

Core Synthesis: A Step-by-Step Protocol for 2-Thioxo-1H-pyrazolo[1,5-a][7][8][9]triazin-4-one

A foundational building block for many pyrazolo[1,5-a]triazin-4(3H)-one derivatives is the 2-thioxo intermediate. This protocol details a reliable method for its synthesis.[8]

Experimental Protocol: Synthesis of 2-Thioxo-1H-pyrazolo[1,5-a][7][9][10]triazin-4-one

Materials:

  • 5-Aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Dry Tetrahydrofuran (THF)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Step 1: Formation of the N-Carbethoxythiourea Intermediate.

    • In a round-bottom flask, dissolve 5-aminopyrazole (1.0 equivalent) in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add ethoxycarbonyl isothiocyanate (1.0 equivalent) dropwise to the cooled solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-carbethoxythiourea intermediate. This intermediate can often be used in the next step without further purification.

  • Step 2: Cyclization to the Pyrazolo[1,5-a]triazin-4(3H)-one Core.

    • Dissolve the crude N-carbethoxythiourea intermediate in ethanol.

    • Add a solution of sodium ethoxide in ethanol (2.0 equivalents).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, acidify the mixture with dilute HCl to a pH of approximately 5-6.

    • The resulting precipitate is the desired 2-thioxo-1H-pyrazolo[1,5-a][7][9][10]triazin-4-one.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel.

    • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • The use of dry THF in the first step is crucial to prevent the hydrolysis of the isothiocyanate.

  • The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the amine and the isothiocyanate.

  • Sodium ethoxide acts as a base in the second step to facilitate the intramolecular cyclization by deprotonating the pyrazole nitrogen and the thiourea, leading to the formation of the triazine ring.

  • Acidification is necessary to protonate the final product, causing it to precipitate from the solution.

G

Functionalization Strategies: Building a Diverse Chemical Library

The true power of the pyrazolo[1,5-a]triazin-4(3H)-one scaffold lies in its amenability to functionalization at various positions. This allows for the creation of large and diverse chemical libraries for screening against biological targets.

Key Functionalization Positions:

  • C2-Position: The 2-thioxo group can be readily converted to a methylthio group, which can then be displaced by various nucleophiles (amines, alcohols, thiols) or used in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.[3]

  • N3-Position: The nitrogen at the 3-position can be alkylated or arylated under appropriate basic conditions.

  • C7-Position: Substituents on the pyrazole ring of the starting 3-aminopyrazole will be incorporated at the C7-position of the final product.

General Protocol for C2-Functionalization via Nucleophilic Aromatic Substitution:

  • S-Methylation: Treat the 2-thioxo-1H-pyrazolo[1,5-a][7][9][10]triazin-4-one with a base (e.g., NaOH or K₂CO₃) and methyl iodide in a suitable solvent like DMF or acetone to yield the 2-(methylthio) derivative.

  • Nucleophilic Displacement: React the 2-(methylthio) intermediate with a desired nucleophile (e.g., a primary or secondary amine) in a high-boiling solvent such as DMF or DMSO, often with heating, to displace the methylthio group.

Section 2: Biological Applications and Screening Protocols

Derivatives of the pyrazolo[1,5-a]triazin-4(3H)-one scaffold have demonstrated a wide range of biological activities, with a particular emphasis on their role as enzyme inhibitors.

Targeting Protein Kinases: A Focus on CDK7

Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[5] Several pyrazolo[1,5-a]triazine derivatives have shown potent inhibitory activity against CDK7.[5]

Protocol: In Vitro CDK7 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of CDK7 and its inhibition by test compounds.[7][9][11]

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK substrate peptide (e.g., a peptide corresponding to the RNA Pol II CTD)

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Subsequently, create an intermediate dilution plate by diluting the compound series into the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted CDK7/Cyclin H/MAT1 enzyme solution to each well.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP to each well. The final ATP concentration should be at or near its Kₘ for CDK7 for accurate determination of ATP-competitive inhibitor potency.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression (sigmoidal dose-response) model.

G

Targeting Thymidine Phosphorylase: An Anti-Angiogenic Strategy

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in tumor angiogenesis and metastasis.[2][5] Inhibitors of TP, therefore, represent a promising anti-cancer strategy. Pyrazolo[1,5-a][7][9][10]triazin-2-thioxo-4-ones have been identified as potent TP inhibitors.[7]

Protocol: Spectrophotometric Thymidine Phosphorylase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of TP by monitoring the conversion of thymidine to thymine.[1][5][10]

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thymidine in the potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add in triplicate:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.4)

      • 20 µL of TP enzyme solution

      • 10 µL of the test compound dilution or DMSO (for control)

    • Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the thymidine solution to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm for 10 minutes using the microplate reader. The conversion of thymidine to thymine results in a change in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Assessing Cellular Effects: Cell Viability Assays

After identifying active compounds in biochemical assays, it is essential to evaluate their effects on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[12][13][14][15]

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Section 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays are crucial for establishing a structure-activity relationship (SAR), which guides the optimization of lead compounds.

Scaffold Position General Observation for Enhanced Activity Example Target
C2 Introduction of small, flexible amine-containing substituents.Kinases
C7 Bulky aromatic groups can be well-tolerated and contribute to potency.Kinases
C8 A phenyl ring with electron-withdrawing substituents at the para-position.Thymidine Phosphorylase

This table provides a generalized summary. Specific SAR is highly dependent on the biological target.

For example, studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents revealed that aromatic rings at the R² and R³ positions were necessary for activity.[12][13][16] The removal or substitution of a methyl group at the R⁴ position had varying effects depending on the rest of the molecule, highlighting the intricate nature of SAR.[12]

Conclusion and Future Directions

The pyrazolo[1,5-a]triazin-4(3H)-one scaffold represents a highly promising and versatile platform for the design of novel drug candidates. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it an attractive starting point for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their quest for new and improved therapeutics.

Future efforts in this area will likely focus on the exploration of novel substitution patterns to enhance selectivity and overcome drug resistance. Additionally, the application of advanced computational methods, such as structure-based drug design and molecular dynamics simulations, will undoubtedly play a crucial role in the rational design of the next generation of pyrazolo[1,5-a]triazin-4(3H)-one-based drugs. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across various disease areas, from oncology to infectious diseases.

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  • Semantic Scholar. (n.d.). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Rafat M. Mohareb. Retrieved from [Link]

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  • Al-Abdullah, E. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][17][18]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Retrieved from [Link]

  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][17][18]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(23), 15286. Retrieved from [Link]

  • MDPI. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][17][18]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(24), 16168. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"Pyrazolo[1,5-a]triazin-4(3H)-one" synthesis yield improvement techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Pyrazolo[1,5-a]triazin-4(3H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Drawing from established literature and practical laboratory experience, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance your synthetic success.

Introduction: The Synthetic Challenge

The Pyrazolo[1,5-a]triazin-4(3H)-one core is a significant pharmacophore, recognized as a purine isostere with diverse biological activities.[1] Its synthesis, most commonly achieved through the cyclization of a 3-aminopyrazole precursor, presents several challenges that can impact reaction yield and product purity. These challenges often revolve around regioselectivity, reaction kinetics, and purification of the final product. This guide will address these critical aspects systematically.

Visualizing the Core Synthesis and Troubleshooting Logic

To better understand the synthetic pathway and the logical flow of troubleshooting, the following diagrams illustrate the key steps and decision points in optimizing the synthesis of Pyrazolo[1,5-a]triazin-4(3H)-one.

cluster_synthesis Core Synthetic Pathway cluster_purification Purification A 3-Aminopyrazole-4-carboxamide C Reaction Conditions (Solvent, Base, Temp.) A->C B Cyclizing Agent (e.g., Triethyl Orthoformate, Urea) B->C D Crude Pyrazolo[1,5-a]triazin-4(3H)-one C->D Cyclization E Purified Product D->E Crystallization / Chromatography

Caption: Core Synthetic Pathway for Pyrazolo[1,5-a]triazin-4(3H)-one.

Troubleshooting {Low Yield | Incomplete Reaction | Impure Product} Precursor Precursor Quality Is 3-aminopyrazole-4-carboxamide pure? Degradation? Troubleshooting->Precursor Reaction Reaction Conditions Temperature too low/high? Incorrect solvent/base? Reaction time sufficient? Troubleshooting->Reaction Side_Reactions Side Products Isomer formation? Dimerization/Polymerization? Troubleshooting->Side_Reactions Workup Work-up & Purification Product loss during extraction? Inefficient crystallization? Chromatography issues? Troubleshooting->Workup

Caption: Troubleshooting Logic for Synthesis Optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Pyrazolo[1,5-a]triazin-4(3H)-one in a practical question-and-answer format.

FAQ 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired Pyrazolo[1,5-a]triazin-4(3H)-one. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Material: The quality of the 3-aminopyrazole-4-carboxamide is paramount. Impurities can interfere with the cyclization reaction. It is advisable to verify the purity of your starting material by melting point and spectroscopic methods. Should impurities be detected, recrystallization of the 3-aminopyrazole-4-carboxamide is recommended. Several methods for the synthesis of high-purity 3-aminopyrazole-4-carboxamide hemisulfate have been reported, with some achieving yields as high as 93%.[2][3]

  • Reaction Temperature: The cyclization reaction is often temperature-sensitive. Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition of the starting material or the product.[4][5] A thorough investigation of the optimal temperature for your specific cyclizing agent and solvent system is crucial. For many related heterocycle syntheses, a gradual increase in temperature to reflux is effective.[6]

  • Choice of Base and Solvent: The selection of the base and solvent system plays a critical role in the reaction's success. For cyclizations involving reagents like urea, a basic catalyst is often necessary to facilitate the reaction. The strength and stoichiometry of the base should be carefully considered. Protic solvents like ethanol are commonly used, but aprotic solvents such as DMF or dioxane may be advantageous in certain cases.[7]

  • Reaction Time: It is essential to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. Premature termination of the reaction will result in low conversion, while extended reaction times can lead to the formation of byproducts.

FAQ 2: Presence of Multiple Spots on TLC / Impure Product

Question: My crude product shows multiple spots on TLC, and I am struggling to isolate the pure Pyrazolo[1,5-a]triazin-4(3H)-one. What are these impurities, and how can I get a clean product?

Answer:

The presence of multiple products is often indicative of side reactions or the formation of isomers.

  • Isomer Formation: The cyclization of 3-aminopyrazoles can sometimes lead to the formation of regioisomers, such as pyrazolo[3,4-d]pyrimidines, depending on the reaction conditions and the nature of the substituents.[8][9] Careful control of reaction parameters and the choice of cyclizing agent are key to ensuring high regioselectivity.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting 3-aminopyrazole-4-carboxamide in your crude product. Optimizing the reaction conditions as described in FAQ 1 should address this issue.

  • Byproduct Formation: Depending on the cyclizing agent used, various byproducts can be formed. For example, when using orthoformates, incomplete reaction or side reactions can lead to the formation of intermediates.

Purification Strategies:

  • Recrystallization: Pyrazolo[1,5-a]triazin-4(3H)-one is often a crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is an effective method for purification.[10] Experiment with different solvents and solvent mixtures to find the optimal conditions for obtaining high-purity crystals.

  • Column Chromatography: If recrystallization is not sufficient to separate the desired product from closely related impurities, column chromatography is a powerful alternative. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) can be used to isolate the pure compound.[11]

FAQ 3: Difficulty with the Synthesis of the Starting Material, 3-Aminopyrazole-4-carboxamide

Question: I am having trouble synthesizing the 3-aminopyrazole-4-carboxamide precursor with a good yield. Can you provide a reliable protocol?

Answer:

A robust and high-yielding synthesis of the precursor is critical for the overall success of your target molecule synthesis. A common and effective method involves the cyclization of a suitable acyclic precursor.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Aminopyrazole-4-carboxamide Hemisulfate

This protocol is adapted from a high-yield procedure for the synthesis of the key precursor.[2][3]

Materials:

  • Cyanoacetamide

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Sulfuric acid

  • Ethanol

  • 1,4-Dioxane

  • Acetone

  • Water

Procedure:

  • Condensation: In a round-bottom flask, dissolve cyanoacetamide in a suitable solvent like 1,4-dioxane.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for a few hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold 1,4-dioxane.

  • Cyclization: To the crude intermediate, add absolute ethanol and hydrazine hydrate.

  • Reflux the mixture for approximately 5 hours, monitoring the reaction by TLC.

  • Salt Formation and Isolation: After completion, cool the reaction mixture and adjust the pH to 1-2 with a 50% sulfuric acid solution.

  • Stir for 20-30 minutes, then collect the precipitated white solid by suction filtration.

  • Wash the filter cake sequentially with cold water and acetone.

  • Dry the product under vacuum to obtain 3-aminopyrazole-4-carboxamide hemisulfate.

Expected Yield: This method has been reported to produce yields of up to 93%.[2]

Protocol 2: Cyclization to Pyrazolo[1,5-a]triazin-4(3H)-one

This protocol provides a general procedure for the cyclization step. Optimization of specific parameters may be required based on your specific substrate and available reagents.

Materials:

  • 3-Aminopyrazole-4-carboxamide

  • Urea (or other suitable cyclizing agent)

  • Suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • To a suspension of 3-aminopyrazole-4-carboxamide in DMF, add urea and potassium carbonate.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure Pyrazolo[1,5-a]triazin-4(3H)-one.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale & Reference
Precursor Synthesis Yield 88-93%Optimized one-pot methods for 3-aminopyrazole-4-carboxamide synthesis demonstrate high efficiency.[2][3]
Cyclization Temperature 120-150 °CHigher temperatures are often required for the cyclization step, but thermal stability should be considered.[4][12]
Reaction Time 2-8 hoursReaction time is dependent on temperature and reagents; monitoring by TLC is essential.[3]
Base Stoichiometry Catalytic to stoichiometricThe amount of base required depends on the specific cyclization reaction being employed.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
  • Optimization for the cyclization step | Download Scientific Diagram.
  • CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Unraveling the Initial Decomposition of Pyrazolo-Triazine Energetic Materials: Roles of Temperature and Functional Groups from First-Principles Calculations.
  • The activity of pyrazolo[4,3-e][2][3][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH.

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
  • Pyrazolo[1,5-a][6][8][10]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at high Temper
  • Synthesis of Thiazolinone, Aminopyrazole, Pyrazolopyrimidine, and Pyrazolotriazine Derivatives Starting from 1-Naphthyl-2-Cyanoacetamide.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Synthesis of new pyrazolo[2][6][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives.

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC - PubMed Central.
  • Synthesis of new pyrazolo[2][6][8]triazines by cyclative cleavage of pyrazolyltriazenes. NIH.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Cyclization reaction with 3‐amino pyrazole derivatives for efficient....
  • Pyrazolo[1,5-a][6][8][10]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. ResearchGate.

  • Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applic
  • General synthetic pathway for the preparation of the new pyrazolo... | Download Scientific Diagram.
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central.
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.
  • Reaction of 5-amino-pyrazole derivatives with various imines.
  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][6][8][10]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate.

  • Thermal Ring-Opening of Pyrazolo[3,4-d][2][6][8]triazin-4-ones: An Experimental and Theoretical Study. ResearchGate.

  • Systemic Fungicides. The Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues of Carboxin.
  • Facile Synthesis of[2][3][8]Triazolo[4,3-a]pyrazin-3-amines via Oxidative Cyclization of 1-(Pyrazin-2-yl)guanidine Derivatives. ResearchGate.

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC - PubMed Central.

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"Pyrazolo[1,5-a]triazin-4(3H)-one" solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with Pyrazolo[1,5-a]triazin-4(3H)-one and its derivatives. This resource is designed to provide field-proven insights and actionable protocols to address one of the most common challenges encountered with this class of compounds: poor aqueous solubility. As a purine isostere, the pyrazolo[1,5-a][1][2][3]triazine scaffold is of significant interest in medicinal chemistry, particularly for kinase inhibitor development.[4][5] However, its often crystalline and planar nature can lead to significant solubility hurdles that complicate experimental setup and data interpretation.

This guide will help you diagnose, troubleshoot, and overcome these issues to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of Pyrazolo[1,5-a]triazin-4(3H)-one.

Q1: I'm trying to dissolve Pyrazolo[1,5-a]triazin-4(3H)-one directly into my phosphate-buffered saline (PBS), but it won't go into solution. Why is this happening?

A: This is a very common issue. Pyrazolo[1,5-a]triazin-4(3H)-one, like many heterocyclic compounds, is often a crystalline solid with low intrinsic aqueous solubility.[1][2] This property, sometimes referred to as being "brick-dust" like, arises from strong intermolecular forces in the crystal lattice that the energy of solvation in water cannot easily overcome.[1] Direct dissolution in aqueous buffers is rarely successful. The standard and recommended procedure is to first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into your aqueous buffer for the final working concentration.[6]

Q2: What are the key physicochemical properties of Pyrazolo[1,5-a]triazin-4(3H)-one that I should be aware of?

A: Understanding the fundamental properties of the molecule is the first step in troubleshooting. Based on publicly available data, here are the key computed properties for the parent compound:

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₅H₄N₄O[3]Relatively small molecule.
Molecular Weight136.11 g/mol [3]Low molecular weight is generally favorable, but other factors dominate.
XLogP3-0.2[3]A low LogP value suggests the compound is not highly lipophilic ("grease-ball" type). Solubility issues are more likely due to its solid-state properties (crystal lattice energy).[1]
H-Bond Donors2[3]The presence of hydrogen bond donors suggests that solubility will be influenced by pH, as these sites can be protonated or deprotonated.
H-Bond Acceptors4[3]The presence of hydrogen bond acceptors also indicates that pH will be a critical factor in determining solubility.

Q3: What is the maximum concentration of DMSO I can have in my cell-based assay?

A: This is a critical parameter for maintaining experimental integrity. While a clear DMSO stock solution ensures the compound is dissolved initially, the sudden solvent polarity shift upon dilution into an aqueous buffer can cause precipitation.[6] Furthermore, DMSO itself can have effects on cells. As a widely accepted standard, the final concentration of DMSO in your assay should be kept below 1%, with an ideal target of <0.5% .[6][7] High concentrations of DMSO can be directly cytotoxic, alter membrane permeability, or induce off-target effects that can confound your results.[6] Always ensure that your vehicle controls contain the exact same final concentration of DMSO as your experimental wells.

Q4: Can I heat the solution or sonicate it to improve the solubility of Pyrazolo[1,5-a]triazin-4(3H)-one?

A: Yes, these techniques can be useful, but they must be applied with caution.

  • Heating: For many compounds, the dissolution process is endothermic, meaning that increasing the temperature will increase solubility.[8] Gently warming the solution (e.g., to 37°C) can help dissolve the compound. However, you must be certain of the compound's thermal stability. For some triazine derivatives, temperatures up to 125°C have been used without degradation, but this is not universal.[9][10] After cooling, the compound may precipitate out again if the solution is supersaturated at room temperature.

  • Sonication: Sonication can help break down solid aggregates and accelerate the dissolution process. It is a good practice to sonicate your stock solution in DMSO after preparation to ensure complete dissolution.

Section 2: Troubleshooting Guide: Compound Precipitation

This section provides a structured approach to resolving precipitation issues during your experiments.

Problem 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

  • Probable Cause 1: Exceeded Aqueous Solubility Limit. The final concentration of your compound in the assay buffer is higher than its maximum solubility in that specific medium. A clear stock in 100% DMSO does not guarantee solubility upon dilution.[6]

  • Solution Workflow:

    • Determine Kinetic Solubility: First, you must determine the approximate solubility limit in your specific assay buffer. A rough but effective method is to perform serial dilutions of your compound and visually or spectrophotometrically identify the concentration at which precipitation occurs (see Protocol 1).

    • Reduce Final Concentration: Redesign your experiment to use a final concentration at or below the determined solubility limit. It is better to have a lower, fully dissolved concentration than a higher, precipitated, and unknown concentration.

    • Optimize Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, use a serial dilution or intermediate dilution step. This gradual change in solvent polarity can sometimes keep the compound in solution.[7] See Protocol 2 for a recommended method.

  • Probable Cause 2: High Final DMSO Concentration. While counterintuitive, if your dilution scheme results in a final DMSO concentration that is too high (e.g., >2-5%), it can sometimes cause certain compounds to "salt out" or precipitate, especially in high-salt-concentration buffers.

  • Solution:

    • Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is below 1%, and ideally below 0.5%.[6][7]

    • Prepare a Lower Concentration Stock: If your desired final compound concentration requires adding a volume of stock that results in too much DMSO, you should prepare a new, more dilute stock solution in DMSO.

Problem 2: My working solution is clear at first, but a precipitate forms after a few hours at room temperature or upon storage at 4°C.

  • Probable Cause: Supersaturation and Crystallization. Your working solution was likely supersaturated. While the compound was initially dissolved (kinetically soluble), it was not thermodynamically stable, and over time it has crashed out of solution. Temperature changes are a major cause of precipitation, as solubility often decreases at lower temperatures.[8]

  • Solution:

    • Prepare Fresh Solutions: The most reliable solution is to prepare your final working solutions fresh for each experiment and use them immediately. Avoid storing dilute aqueous solutions of poorly soluble compounds.

    • Re-evaluate Solubility: Your compound's thermodynamic solubility is lower than its kinetic solubility. You may need to lower the final concentration for long-term experiments.

    • Consider Formulation Aids: If the experimental design allows, consider adding solubilizing agents. The use of cyclodextrins or non-ionic surfactants (e.g., Tween-80) can help create stable formulations.[11][12][13] However, these must be tested for compatibility with your assay.

Problem 3: I am observing large error bars and poor reproducibility in my bioassay results.

  • Probable Cause: Undetected Micro-precipitation. Your compound may be precipitating at a microscopic level that is not obvious to the naked eye. This leads to an inconsistent and unknown concentration of the active, dissolved compound in your assay wells, causing high variability.

  • Solution Workflow:

    • Centrifuge and Re-measure: Prepare your highest concentration working solution and centrifuge it at high speed (e.g., >10,000 x g) for 15 minutes. Carefully take a sample from the supernatant and measure its concentration via HPLC or UV-Vis spectroscopy. A significant drop from the expected concentration confirms precipitation.

    • Implement a Solubility Enhancement Strategy: Based on your findings, you must systematically address the solubility issue. The workflow diagram below provides a decision-making process.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Buffer check_conc Is the final compound concentration above its known solubility limit? start->check_conc sol_solubility_assay Action: Perform a kinetic solubility assay (Protocol 1). start->sol_solubility_assay First Step: Characterize! check_dmso Is the final DMSO concentration > 1%? check_conc->check_dmso No sol_reduce_conc Action: Lower the final compound concentration. check_conc->sol_reduce_conc Yes check_buffer Is the buffer pH or composition the issue? check_dmso->check_buffer No sol_dmso Action: Adjust stock concentration to achieve DMSO < 0.5%. check_dmso->sol_dmso Yes sol_ph Action: Test solubility in a range of pH values (e.g., 5.0, 6.5, 7.4, 8.5). check_buffer->sol_ph Yes sol_cosolvent Action: Consider adding a co-solvent or solubilizer (e.g., cyclodextrin). (Assay permitting) check_buffer->sol_cosolvent No / Still precipitates end_ok Problem Resolved sol_reduce_conc->end_ok sol_dmso->end_ok sol_ph->end_ok sol_cosolvent->end_ok

Caption: A decision tree for troubleshooting compound precipitation.

Section 3: Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick way to estimate the maximum soluble concentration of your compound in a specific buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Pyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO. Ensure it is fully dissolved by vortexing and sonicating.[7]

  • Prepare Assay Plate: In a clear 96-well plate, add 198 µL of your aqueous assay buffer to wells in a single column (e.g., A1 through H1).

  • Create Highest Concentration: Add 2 µL of your 10 mM DMSO stock to the first well (A1). This creates a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilution: Transfer 100 µL from well A1 to well B1 (containing 198 µL of buffer, now 298 µL total, but for simplicity we approximate to 100 µL into 200 µL for a 1:3 dilution). Mix well. Continue this 1:3 serial dilution down the column.

  • Incubation: Cover the plate and shake it for 1-2 hours at room temperature.

  • Read Plate: Measure the absorbance (optical density) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm). A significant increase in absorbance indicates light scattering from a precipitate. The highest concentration well that remains clear is your approximate kinetic solubility limit.

Protocol 2: Recommended Workflow for Preparing Working Solutions

This protocol is designed to minimize precipitation when diluting from a DMSO stock for a cell-based assay.[7]

G stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create Intermediate Plate (e.g., 100 µM in medium + 1% DMSO) stock->intermediate 1:100 dilution serial 3. Perform Serial Dilutions using the assay medium intermediate->serial Maintains constant low DMSO % final 4. Add Final Dilutions to Cells (Final DMSO << 1%) serial->final

Caption: Workflow for preparing working solutions to minimize precipitation.

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution in 100% DMSO as described above.

  • Create an Intermediate Dilution Plate: Do not dilute directly from the 10 mM stock into your final assay plate. First, create an intermediate plate. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution containing 1% DMSO. Mix this solution thoroughly.

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all tested concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will now be well below the 1% starting point of your intermediate plate, ensuring minimal solvent-induced stress on the cells.

By following these guidelines and protocols, you can effectively manage the solubility challenges associated with Pyrazolo[1,5-a]triazin-4(3H)-one, leading to more accurate and reliable experimental outcomes.

References
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  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
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  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][14]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. [Link]

  • PubMed Central. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • National Institutes of Health. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][11][14]triazin-7(6H). [Link]

  • IRIS UniPA. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. [Link]

  • PubMed. (n.d.). Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives. [Link]

  • National Institutes of Health. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. [Link]

  • ResearchGate. (2009). Development of pyrazolo[1,5-a]-1,3,5-triazine libraries. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine, 13-5. National Center for Biotechnology Information. [Link]

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Technical Support Center: Troubleshooting Pyrazolo[1,5-a]triazin-4(3H)-one Kinase Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]triazin-4(3H)-one and its derivatives in kinase assays. This guide is designed to provide in-depth, actionable solutions to common sources of assay variability. By understanding the underlying principles of your assay and potential pitfalls, you can ensure the generation of robust, reproducible, and reliable data.

I. Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the use of Pyrazolo[1,5-a]triazin-4(3H)-one in kinase inhibition studies.

Q1: What is the mechanism of action for Pyrazolo[1,5-a]triazin-4(3H)-one as a kinase inhibitor?

Pyrazolo[1,5-a]triazine derivatives are a class of heterocyclic compounds that have been explored as inhibitors for a variety of kinases.[1][2] Their primary mechanism of action is typically as ATP-competitive inhibitors.[3][4] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and subsequently inhibiting the phosphorylation of the target substrate.[5] The pyrazolo[1,5-a]triazine scaffold serves as a bioisostere for the purine ring of ATP, allowing it to form key hydrogen bonds within the kinase hinge region.[6]

Q2: Why is my IC50 value for a Pyrazolo[1,5-a]triazin-4(3H)-one derivative inconsistent between experiments?

Fluctuations in IC50 values are a common and frustrating issue in kinase assays. Several factors can contribute to this variability:

  • ATP Concentration: Since these compounds are often ATP-competitive, their apparent potency (IC50) is highly dependent on the ATP concentration used in the assay.[7] In vitro kinase assays are often performed at low ATP concentrations, which can overestimate the inhibitor's potency compared to the high ATP environment within a cell.[8]

  • Enzyme Activity: The specific activity of your kinase can vary between different batches or degrade over time due to improper storage.[9] It is crucial to use a consistent source and concentration of a highly purified and active kinase.

  • Compound Solubility and Stability: Poor solubility or degradation of the Pyrazolo[1,5-a]triazin-4(3H)-one derivative in the assay buffer can lead to an inaccurate effective concentration and, consequently, variable results.[8]

  • Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations, especially when working with small volumes.[8]

Q3: What is the Z'-factor, and why is it important for my kinase assay?

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening (HTS) assay.[7] It quantifies the separation between the signals of your positive (e.g., a known potent inhibitor) and negative (e.g., DMSO vehicle) controls.[7]

A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust assay that can reliably distinguish between active and inactive compounds.[10][11] An assay with a Z'-factor below 0.5 is considered marginal or even unsuitable for screening and requires optimization.[7] Consistently monitoring your Z'-factor is crucial for ensuring the day-to-day reproducibility of your assay.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving specific problems you may encounter during your Pyrazolo[1,5-a]triazin-4(3H)-one kinase assays.

Issue 1: High Background Signal in the Assay

A high background signal can obscure the true inhibitory effect of your compound. This can manifest as a low signal-to-background ratio.

Potential Causes & Troubleshooting Steps:
Potential Cause Explanation & Troubleshooting Steps
Compound Autofluorescence/Interference The Pyrazolo[1,5-a]triazin-4(3H)-one derivative itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may interfere with the detection reagents (e.g., luciferase in luminescence assays).[12][13] Solution: Run a control plate with your compound serial dilutions in the assay buffer but without the kinase enzyme.[12] A concentration-dependent increase in signal indicates compound interference.
Contaminated Reagents Reagents such as ATP, buffer components, or water can be sources of contamination that lead to non-specific signals.[9] Solution: Prepare fresh ATP and buffer solutions using high-purity water. If possible, test a new batch of substrate.
Assay Plate Issues The type of microplate used can significantly impact background signal. Some plate materials can autofluoresce.[9] For luminescence assays, light can leak between wells in lower-quality plates. Solution: Use high-quality, opaque white plates for luminescence assays to maximize signal and reduce crosstalk.[9] For fluorescence assays, black plates are generally preferred.[14]
Sub-optimal Reader Settings Incorrect plate reader settings, such as an excessively high gain, can amplify background noise.[9] Solution: Optimize the gain setting on your plate reader using your control wells. Ensure that the correct filters and wavelengths are being used for your specific assay.
Issue 2: Low or No Signal from Positive Controls

When your positive control wells (containing active kinase but no inhibitor) show a weak or absent signal, it points to a fundamental problem with the assay components or conditions.

Potential Causes & Troubleshooting Steps:
Potential Cause Explanation & Troubleshooting Steps
Inactive Kinase Enzyme The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[15] Solution: Verify the activity of your enzyme stock. It's recommended to aliquot the enzyme upon arrival and store it at -80°C to minimize degradation.[16]
Incorrect Buffer Composition The assay buffer may be lacking essential co-factors (e.g., Mg²⁺, Mn²⁺) or have an incorrect pH, both of which are critical for kinase activity.[15][17] Solution: Double-check the composition and pH of your kinase reaction buffer. Ensure that all necessary co-factors are present at their optimal concentrations.[18]
Sub-optimal ATP Concentration The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure optimal activity and sensitivity to ATP-competitive inhibitors.[15] Solution: Determine the ATP Km for your specific kinase under your assay conditions and use that concentration for your experiments.[7]
Degraded Reagents Critical reagents like ATP and the substrate can degrade over time, especially with improper storage.[15] Solution: Use fresh aliquots of ATP and substrate for each experiment to ensure their integrity.
Issue 3: High Variability Between Replicate Wells (%CV)

A high coefficient of variation (%CV) between your replicate wells makes your data unreliable and can mask the true effects of your compound.

Potential Causes & Troubleshooting Steps:
Potential Cause Explanation & Troubleshooting Steps
Pipetting Inaccuracy Inconsistent pipetting is a major source of variability, especially with the small volumes used in 384-well plates.[8] Solution: Ensure all pipettes are properly calibrated. Use of a multi-channel pipette or an automated liquid handler can help to start and stop reactions more uniformly.[8]
Compound Precipitation If your Pyrazolo[1,5-a]triazin-4(3H)-one derivative is not fully soluble in the assay buffer, it can lead to inconsistent concentrations across the plate.[8] Solution: Visually inspect for any precipitation. You may need to adjust the final DMSO concentration or include a low concentration of a non-ionic detergent like Triton X-100 or Brij-35 to aid solubility and prevent aggregation.[18][19]
Edge Effects Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can introduce variability.[8][15] Solution: Avoid using the outer wells of the plate for your experimental samples. If you must use them, ensure proper plate sealing during incubations.[8]
Inconsistent Incubation Times/Temperatures Variations in incubation times or temperature gradients across the plate can affect enzyme kinetics.[9][20] Solution: Ensure that all wells are incubated for the same duration. Use a plate incubator that provides uniform temperature distribution.

III. Experimental Protocols & Workflows

To aid in your troubleshooting efforts, here are some standardized protocols and workflows.

Protocol 1: Assessing Compound Autofluorescence

This protocol is designed to determine if your Pyrazolo[1,5-a]triazin-4(3H)-one derivative is inherently fluorescent at the wavelengths used in your assay.

Methodology:

  • Prepare a serial dilution of your compound in the same assay buffer used for your primary experiment.

  • Dispense the dilutions into the wells of a microplate (typically a black plate for fluorescence).

  • Include control wells containing only the assay buffer (blank).

  • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.[12]

  • Analysis: A concentration-dependent increase in fluorescence from the compound alone confirms autofluorescence.[12]

Protocol 2: Determining the Z'-Factor

This is essential for validating your assay's performance before screening compounds.

Methodology:

  • On a single assay plate, set up multiple replicate wells (e.g., 16-24 wells each) for your negative and positive controls.

    • Negative Control: All assay components + vehicle (e.g., DMSO). This represents 100% kinase activity.

    • Positive Control: All assay components + a known, potent inhibitor at a concentration that gives maximal inhibition. This represents 0% kinase activity.

  • Run the kinase assay according to your standard protocol.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control data sets.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - (3σp + 3σn) / |μn - μp|[21]

  • Analysis: An ideal assay will have a Z'-factor > 0.5.[10][11]

Workflow: Troubleshooting High Assay Variability

Here is a logical workflow to systematically diagnose the cause of high variability in your kinase assay.

G start High Assay Variability (%CV > 15%) check_pipetting Review Pipetting Technique Ensure Pipette Calibration start->check_pipetting check_solubility Visually Inspect for Compound Precipitation Test Compound Solubility check_pipetting->check_solubility Issue Persists check_edge_effects Analyze Data for Edge Effects Avoid Outer Wells check_solubility->check_edge_effects Issue Persists check_reagents Prepare Fresh Reagents (ATP, Substrate, Buffer) check_edge_effects->check_reagents Issue Persists re_optimize Re-optimize Assay Conditions (Enzyme/Substrate Concentration) check_reagents->re_optimize Issue Persists

Caption: A step-by-step troubleshooting workflow for high assay variability.

IV. Signaling Pathways and Assay Formats

Understanding the broader context of kinase signaling and the specifics of your chosen assay format is crucial for effective troubleshooting.

Kinase Signaling Cascade

Kinases are central components of signaling pathways that regulate a multitude of cellular processes. They function by transferring a phosphate group from ATP to a substrate, which can be another protein, a lipid, or a small molecule. This phosphorylation event acts as a molecular switch, altering the substrate's activity, localization, or interaction with other molecules.

G cluster_0 Kinase Reaction ATP ATP ADP ADP ATP->ADP Phosphorylation Substrate_P Substrate_P ATP->Substrate_P Phosphorylation Kinase Kinase Kinase->ADP Phosphorylation Kinase->Substrate_P Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation Substrate->Substrate_P Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase Inhibition

Caption: The basic principle of a kinase-catalyzed phosphorylation reaction.

Common Kinase Assay Formats

The choice of assay technology can introduce its own specific sources of variability. Here's a brief overview of common formats:

Assay Format Principle Potential for Variability
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced or remaining ATP via a luciferase-coupled reaction.[22][23]Susceptible to interference from compounds that inhibit luciferase.[24] Signal can be affected by temperature fluctuations.[20]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated product for antibody binding.[13]Can be affected by autofluorescent compounds or light scattering from precipitated compounds.[13]
Time-Resolved FRET (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).Susceptible to interference from compounds that absorb light at the excitation or emission wavelengths.
Radiometric Assays Uses radioactively labeled ATP ([γ-³²P] or [γ-³³P]) and measures the incorporation of the radioactive phosphate into the substrate.[25]Considered the "gold standard" but involves handling radioactive materials and requires separation of the phosphorylated product from the excess labeled ATP.

By systematically working through these troubleshooting guides and understanding the fundamental principles of your assay, you can effectively diagnose and resolve sources of variability, leading to more accurate and reliable data in your research with Pyrazolo[1,5-a]triazin-4(3H)-one kinase inhibitors.

V. References

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • BMG LABTECH. The Z prime value (Z´). Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • bioRxiv. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Available from: [Link]

  • ACS Omega. Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Available from: [Link]

  • ResearchGate. Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Available from: [Link]

  • National Institutes of Health. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. Available from: [Link]

  • ResearchGate. 73 questions with answers in KINASE ASSAY | Scientific method. Available from: [Link]

  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]

  • National Institutes of Health. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

  • National Institutes of Health. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Available from: [Link]

  • National Institutes of Health. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available from: [Link]

  • National Institutes of Health. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Available from: [Link]

  • ResearchGate. Importance of detergents for in vitro phosphorylation? Available from: [Link]

  • ACS Publications. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Available from: [Link]

  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • PubMed. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Available from: [Link]

  • Promega Connections. Eight Considerations for Getting the Best Data from Your Luminescent Assays. Available from: [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • PubMed Central. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][15][24]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Available from: [Link]

  • ACS Publications. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • SciSpace. Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Available from: [Link]

  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • PubMed Central. The activity of pyrazolo[4,3-e][9][15][24]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][9][15][24]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Available from: [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

  • ResearchGate. A computational strategy to understand structure-activity relationship of 1,3-disubstituted imidazole [1,5-α] pyrazine derivatives described as ATP competitive inhibitors of the IGF-1 receptor related to Ewing sarcoma. Available from: [Link]

  • IRIS UniPA. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

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Technical Support Center: Optimizing Pyrazolo[1,5-a]triazin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Pyrazolo[1,5-a]triazin-4(3H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The pyrazolo[1,5-a]triazine core is a well-recognized purine isostere, making it a valuable building block in the development of therapeutic agents, particularly kinase inhibitors.[1][2][3]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.

Section 1: Core Synthetic Strategy & Foundational Protocol

The most versatile and commonly employed strategy for constructing the pyrazolo[1,5-a]triazine ring system is the annelation of a 1,3,5-triazine ring onto a pre-existing pyrazole scaffold.[4] This typically begins with a suitably substituted 5-aminopyrazole, which undergoes condensation and cyclization with a reagent that provides the remaining atoms for the triazinone ring.

A robust foundational method involves the reaction of a 5-aminopyrazole with an isothiocyanate to form a thiourea intermediate, followed by S-methylation and subsequent cyclization with an amine. However, a more direct and common route involves cyclocondensation with reagents like urea or its derivatives.

Experimental Workflow: A General Overview

The following diagram outlines the typical workflow for the synthesis of the target scaffold.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation & Analysis A Select Substituted 5-Aminopyrazole C Intermediate Formation (e.g., Pyrazolylurea or Thiourea) A->C B Choose Cyclizing Agent (e.g., Chlorosulfonyl Isocyanate, Urea, Ethoxycarbonyl Isothiocyanate) B->C D Intramolecular Cyclization (Base or Thermal) C->D Heat / Base E Reaction Monitoring (TLC / LC-MS) D->E F Work-up & Crude Isolation D->F E->D Incomplete? Continue Reaction G Purification (Crystallization / Chromatography) F->G H Structure Verification (NMR, MS, etc.) G->H

Caption: General workflow for Pyrazolo[1,5-a]triazin-4(3H)-one synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a common issue in heterocyclic synthesis and can arise from multiple sources.[5] A systematic troubleshooting approach is the most effective way to identify and resolve the root cause.

Causality & Solution Pathway:

  • Reagent Purity and Stability:

    • The Problem: Impurities in starting materials (especially the aminopyrazole) or solvents can act as catalysts for side reactions or inhibit the desired reaction.[5] Aminopyrazoles can be susceptible to oxidation.

    • The Solution:

      • Verify the purity of your starting materials using NMR or LC-MS. Recrystallize or re-purify if necessary.

      • Use freshly distilled, anhydrous solvents, particularly for moisture-sensitive steps. Many cyclization reactions are sensitive to water.[5]

      • If your aminopyrazole is dark or discolored, consider its age and storage conditions.

  • Suboptimal Reaction Conditions:

    • The Problem: The energy barrier for the intramolecular cyclization step may not be overcome, or conversely, excessive heat could be degrading your product.[6]

    • The Solution:

      • Temperature: If the reaction is stalling at a lower temperature, incrementally increase the heat (e.g., from 80°C to 100°C) while monitoring by TLC. For heat-sensitive compounds, consider microwave-assisted synthesis, which can promote cyclization in shorter timeframes.[7]

      • Concentration: Reactions that are too dilute may suffer from slow rates, while overly concentrated reactions can lead to side products from intermolecular reactions. Experiment with concentrations in the 0.1 M to 0.5 M range.

  • Atmospheric Contamination:

    • The Problem: Some reagents or intermediates can be sensitive to oxygen or moisture.[5]

    • The Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon), especially if using organometallic reagents or if the reaction is conducted at high temperatures for extended periods.

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity OptimizeTemp Systematically Vary Temperature & Time CheckPurity->OptimizeTemp Pure PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure MonitorDegradation Monitor for Product Degradation via TLC/LC-MS OptimizeTemp->MonitorDegradation No Improvement Success Yield Improved OptimizeTemp->Success Improved InertAtmosphere Run Reaction Under Inert Atmosphere (N2/Ar) InertAtmosphere->Success PurifyReagents->OptimizeTemp MonitorDegradation->InertAtmosphere

Caption: Troubleshooting flowchart for addressing low reaction yields.

Q2: I'm observing multiple spots on my TLC/LC-MS, indicating significant impurity formation. How can I improve selectivity?

Impurity formation often points to side reactions or the formation of regioisomers.[6][8]

Causality & Solution Pathway:

  • Regioisomer Formation:

    • The Problem: If you start with an unsymmetrically substituted 5-aminopyrazole, cyclization can potentially occur with different nitrogen atoms, leading to constitutional isomers.[8]

    • The Solution: This is an inherent challenge of the starting material. While chromatographic separation is possible, the ideal solution is to design the synthesis starting from a pyrazole that blocks the undesired reaction pathway, for example by pre-substituting one of the ring nitrogens.

  • Side Reactions:

    • The Problem: The nucleophilic aminopyrazole can participate in self-condensation or react with impurities. The cyclizing agent may also self-polymerize under harsh conditions.

    • The Solution:

      • Control Stoichiometry: Ensure precise 1:1 stoichiometry of your key reactants. Use a syringe pump for slow addition of the more reactive reagent to maintain its low concentration in the reaction pot, minimizing self-reaction.

      • Lower Temperature: Run the initial condensation step at a lower temperature (e.g., 0°C to room temperature) before heating for the cyclization. This can favor the formation of the desired intermediate over side products.

Q3: The reaction appears to have stalled; my starting material is not fully consumed. What should I do?

A stalled reaction indicates that the activation energy is not being met or that a catalyst/reagent has been consumed or deactivated.

Causality & Solution Pathway:

  • Insufficient Energy Input:

    • The Problem: The cyclization step is often the most energy-intensive. Room temperature or low heat may be insufficient.

    • The Solution: Gradually increase the reaction temperature in 20°C increments, holding for 1-2 hours at each new temperature while monitoring via TLC/LC-MS. If thermal heating is ineffective or leads to decomposition, consider using microwave irradiation.[9]

  • Poor Solubility:

    • The Problem: If the starting material or an intermediate precipitates from the solution, it is no longer available to react. Inefficient mixing can exacerbate this.[5]

    • The Solution:

      • Switch to a higher-boiling point, more polar solvent like DMF, DMAc, or NMP that can better solubilize the reactants at elevated temperatures.

      • Ensure vigorous stirring, especially in heterogeneous mixtures.[5]

  • Inappropriate Base/Catalyst:

    • The Problem: If the cyclization is base-mediated (e.g., from a thiourea intermediate), the chosen base may not be strong enough to facilitate the ring-closing step.

    • The Solution: Switch to a stronger base. If you are using a mild base like K₂CO₃, consider a stronger, non-nucleophilic base like DBU or an alkoxide like sodium ethoxide in ethanol.[1]

Q4: My final product is difficult to purify or appears to be decomposing during workup/chromatography. What are the best practices for isolation?

Product loss during purification is a frustrating issue, often caused by product instability or poor methodological choices.[6]

Causality & Solution Pathway:

  • Instability on Silica Gel:

    • The Problem: The slightly acidic nature of standard silica gel can cause degradation of sensitive heterocyclic compounds.

    • The Solution:

      • Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base (e.g., 1% triethylamine in ethyl acetate/hexane).

      • Opt for a different stationary phase, such as neutral alumina.

      • Prioritize purification by recrystallization over chromatography whenever possible to avoid this issue entirely.

  • Losses During Aqueous Work-up:

    • The Problem: The triazinone core has polar character. The product may have partial solubility in the aqueous phase, leading to losses during extraction.

    • The Solution:

      • Saturate the aqueous layer with NaCl (brine) to decrease the solubility of your organic product.

      • Perform multiple extractions (e.g., 5-6 times) with your organic solvent rather than just 2-3.

      • If the product is particularly polar, consider using a more polar extraction solvent like dichloromethane or a 9:1 DCM:isopropanol mixture.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization to form the pyrazolo[1,5-a]triazin-4(3H)-one core?

The mechanism typically involves two key stages: formation of an open-chain intermediate followed by an intramolecular nucleophilic attack to close the ring. The example below shows a plausible pathway starting from a 5-aminopyrazole and an isocyanate.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Aromatization A 5-Aminopyrazole (Nucleophile) C Pyrazolylurea Intermediate A->C Nucleophilic Attack B Isocyanate (R-N=C=O) (Electrophile) B->C D Deprotonation of Pyrazole NH (Base) C->D E Intramolecular Nucleophilic Attack on Carbonyl Carbon D->E F Ring-Closed Intermediate E->F G Elimination of H2O (Promoted by Heat/Acid) F->G H Final Product: Pyrazolo[1,5-a]triazin-4(3H)-one G->H

Caption: Plausible mechanism for pyrazolylurea cyclization.

The key step is the intramolecular attack of the deprotonated pyrazole ring nitrogen onto the carbonyl carbon of the urea side chain. This is often the rate-limiting step and requires either thermal energy or base catalysis to proceed efficiently.

Q2: What are the key differences between thermal and microwave-assisted synthesis for this reaction?

Both methods provide the energy required for cyclization, but they do so in fundamentally different ways, which can impact the reaction outcome.

FeatureConventional HeatingMicrowave Irradiation
Heating Mechanism Conduction/Convection (heats from the outside-in)Direct dielectric heating of polar molecules
Reaction Time Hours to daysMinutes to hours[7]
Temperature Control Slower response, potential for localized overheatingRapid, uniform heating; precise temperature control
Side Reactions Longer exposure to high temperatures can increase degradation and byproduct formation[6]Rapid heating can minimize time-dependent side reactions, often leading to cleaner products
Solvent Choice High-boiling point solvents required for high temperaturesCan use sealed vessels to heat low-boiling point solvents well above their boiling points

Recommendation: For initial optimization, conventional heating is straightforward. If you encounter issues with long reaction times or product degradation, microwave-assisted synthesis is a powerful alternative to explore.[9]

Q3: Are there any specific safety precautions I should take?

Yes. Beyond standard laboratory safety practices, consider the following:

  • Isocyanates/Isothiocyanates: These reagents are often toxic, lachrymatory, and moisture-sensitive. Always handle them in a well-ventilated fume hood and use dry glassware and solvents.

  • Sodium Azide: If your synthesis involves azides (e.g., for tetrazole formation), be aware that sodium azide is highly toxic and can form explosive heavy metal azides.[10][11]

  • High Temperatures: Reactions in high-boiling point solvents like DMF or DMAc pose a risk of severe burns. Use appropriate personal protective equipment.

  • Microwave Synthesis: Use only vessels specifically designed for microwave chemistry. Exceeding the pressure limits of the vessel can lead to catastrophic failure.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. BenchChem.
  • Schröder, C., et al. Synthesis of new pyrazolo[5][6][8]triazines by cyclative cleavage of pyrazolyltriazenes. National Institutes of Health.

  • Various Authors. (2025). Pyrazolo[1,5-a][5][7][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI.

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Gomaa, M. A-M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Schröder, C., et al. (2019). Synthesis of new pyrazolo[5][6][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives.

  • Various Authors. (2008). Pyrazolo[1,5-a][5][7][8]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace.

  • Various Authors. (2024). Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines.
  • Various Authors. (2021). Mechanism for formation of pyrazolo [5, 1-c][1][5][6] triazines 4 and 5. ResearchGate.

  • Bakr, M. F., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][6]triazin-7(6H). National Institutes of Health.

  • Various Authors. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
  • Reusch, W. Heterocyclic Compounds.
  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Various Authors. (2025). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][5][7][8]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate.

  • Krämer, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
  • Boyer Research. (2021).
  • Gomaa, M. A-M., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),....
  • Sławiński, J., et al. (2019). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. National Center for Biotechnology Information.

  • Sławiński, J., et al. (2017). The activity of pyrazolo[4,3-e][1][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. National Center for Biotechnology Information.

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Technical Support Center: Stability and Degradation Studies of Pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]triazin-4(3H)-one and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to assist you in your stability and degradation studies. As a purine bioisostere, the pyrazolo[1,5-a]triazine scaffold is of significant interest in medicinal chemistry, and understanding its stability is crucial for the development of robust therapeutic agents.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Pyrazolo[1,5-a]triazin-4(3H)-one.

1. What is the general guidance for storing Pyrazolo[1,5-a]triazin-4(3H)-one?

As a solid, Pyrazolo[1,5-a]triazin-4(3H)-one should be stored in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended to minimize degradation from atmospheric moisture and heat. When in solution, it is advisable to prepare fresh solutions for immediate use. If storage of solutions is necessary, they should be kept at low temperatures (-20 °C or -80 °C) and protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage.

2. What are the potential degradation pathways for Pyrazolo[1,5-a]triazin-4(3H)-one?

Given its heterocyclic structure containing lactam and triazine rings, Pyrazolo[1,5-a]triazin-4(3H)-one is susceptible to several degradation pathways:

  • Hydrolysis: The lactam functionality within the triazinone ring can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening.

  • Oxidation: The nitrogen-rich heterocyclic system can be prone to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

3. Which analytical techniques are best suited for stability studies of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for monitoring the stability of Pyrazolo[1,5-a]triazin-4(3H)-one and quantifying its degradation products. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing isolated degradation products.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: I am observing rapid degradation of my compound in solution, even at room temperature.

  • Potential Cause 1: Inappropriate Solvent: The choice of solvent can significantly impact the stability of your compound. Protic solvents like methanol or water can participate in hydrolysis, especially if the pH is not controlled.

  • Solution 1: Switch to an aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions. If aqueous buffers are required for your experiment, prepare them fresh and use them immediately.

  • Potential Cause 2: pH of the Medium: The stability of Pyrazolo[1,5-a]triazin-4(3H)-one can be highly pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis.

  • Solution 2: Determine the pH of your solution. If possible, adjust the pH to a neutral range (pH 6-8) where the compound may exhibit maximum stability. Conduct a pH-stability profile to identify the optimal pH range for your experiments.

  • Potential Cause 3: Presence of Contaminants: Trace amounts of acids, bases, or metal ions in your solvents or reagents can act as catalysts for degradation.

  • Solution 3: Use high-purity solvents and reagents. Ensure that all glassware is thoroughly cleaned and free of any residues.

Issue 2: I am struggling to achieve a satisfactory mass balance in my forced degradation study.

  • Potential Cause 1: Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector.

  • Solution 1: Use a mass spectrometer (MS) in conjunction with your HPLC-UV system. An MS detector can identify non-UV active compounds, helping you to account for all degradation products.

  • Potential Cause 2: Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Solution 2: If volatile degradants are suspected, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. Take care during sample preparation to minimize the loss of volatile components (e.g., avoid excessive heating or evaporation).

  • Potential Cause 3: Adsorption of Compound or Degradants: The parent compound or its degradation products may adsorb to the surfaces of vials, pipette tips, or the HPLC column.

  • Solution 3: Use silanized glassware or low-adsorption vials. Check for recovery by preparing a known concentration of your compound and analyzing it with and without exposure to the experimental vessels.

Issue 3: I am observing inconsistent results in my photostability studies.

  • Potential Cause 1: Variability in Light Source: The intensity and wavelength of the light source can vary between experiments, leading to inconsistent degradation rates.

  • Solution 1: Use a calibrated photostability chamber that provides a consistent and controlled light environment according to ICH Q1B guidelines.

  • Potential Cause 2: Sample Container: The material of the sample container can affect the amount of light reaching the sample.

  • Solution 2: Use quartz cuvettes or vials for photostability studies as they are transparent to a wide range of UV and visible light. If you are using other containers, ensure they are consistent across all experiments.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to conducting a forced degradation study on Pyrazolo[1,5-a]triazin-4(3H)-one. The goal of a forced degradation study is to generate degradation products to establish the degradation pathways and develop a stability-indicating analytical method.[3][4] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Preparation of Stock Solution

Prepare a stock solution of Pyrazolo[1,5-a]triazin-4(3H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

Stress Conditions

The following are typical stress conditions that can be applied. The duration and temperature may need to be adjusted based on the lability of the compound.

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.
Neutral Hydrolysis Water at 60 °C for 2, 4, 8, and 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.[4]
Thermal Degradation Solid compound at 105 °C for 24, 48, and 72 hours.
Photolytic Degradation Expose the solid compound and a solution (1 mg/mL) to a calibrated light source (ICH Q1B option 2) for an appropriate duration.
Sample Preparation for Analysis
  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV/MS Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes.

Data Analysis
  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation for each stress condition.

  • Determine the mass-to-charge ratio (m/z) of the degradation products using the MS data to aid in their identification.

  • Establish a mass balance to account for the parent compound and all major degradation products.

Visualizations

Chemical Structure

Caption: Core structure of Pyrazolo[1,5-a]triazin-4(3H)-one.

Forced Degradation Workflow

Forced Degradation Workflow start Start: Pure Compound stock Prepare Stock Solution (1 mg/mL) start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress sample Sample at Time Points stress->sample neutralize Neutralize & Dilute sample->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze data Data Analysis (% Degradation, Mass Balance) analyze->data elucidate Structure Elucidation of Degradants data->elucidate end End: Stability Profile elucidate->end

Caption: Experimental workflow for forced degradation studies.

Hypothetical Degradation Pathway

Hypothetical Degradation Pathway parent Pyrazolo[1,5-a]triazin-4(3H)-one hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis H+ / OH- oxidation Oxidation Product (N-oxide) parent->oxidation [O]

Caption: Potential degradation pathways for Pyrazolo[1,5-a]triazin-4(3H)-one.

References

  • Pyrazolo[1,5-a][1][3][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025). MDPI.

  • Synthesis of new pyrazolo[1][3][6]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). National Institutes of Health.

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-. (n.d.). Benchchem.
  • The activity of pyrazolo[4,3-e][1][6][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). National Institutes of Health.

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][3][5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). ResearchGate.

  • Pyrazolo[1,5-a][1][3][5]triazine based scaffold as purine analogues with diverse biological activity. (n.d.). ResearchGate.

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (n.d.).
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]triazine Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to the technical support resource for researchers working with Pyrazolo[1,5-a]triazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols.

It is critical to note that publicly available research specifically on Pyrazolo[1,5-a]triazin-4(3H)-one and its mechanisms of resistance in cancer is limited. Therefore, this guide has been constructed based on extensive data from the broader class of Pyrazolo[1,5-a]-1,3,5-triazine derivatives and other structurally related kinase inhibitors. A significant portion of the mechanistic insights provided is based on the well-documented role of some of these analogs as Cyclin-Dependent Kinase 7 (CDK7) inhibitors .[1][2] We will use CDK7 inhibition as a primary putative mechanism of action to frame our troubleshooting strategies, while also considering other potential resistance pathways common to kinase inhibitors. This approach provides a scientifically grounded framework for your research, but we strongly encourage empirical validation for your specific compound and cancer model.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers may have when starting to work with Pyrazolo[1,5-a]triazine compounds or when encountering unexpected results.

Q1: We are observing a gradual decrease in the efficacy of our Pyrazolo[1,5-a]triazine compound in our long-term cell culture experiments. What could be the reason?

A1: This phenomenon is characteristic of acquired resistance, a common challenge in cancer therapy research.[3][4] Cancer cells can adapt to the presence of a drug over time through various mechanisms. For kinase inhibitors, these can include:

  • Upregulation of drug efflux pumps: Cancer cells can increase the expression of transporter proteins, such as ABCB1 and ABCG2, which actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]

  • Target protein mutation: Mutations in the drug's target protein (e.g., CDK7) can alter the binding site, preventing the inhibitor from effectively engaging its target.[5][7]

  • Activation of bypass signaling pathways: Cells may activate alternative survival pathways to compensate for the inhibition of the primary target. For instance, if your compound inhibits CDK7, cells might upregulate pathways like the PI3K/AKT/mTOR pathway to promote survival and proliferation.[5][8]

Q2: Are there any known biomarkers that can predict sensitivity to Pyrazolo[1,5-a]triazine compounds, assuming they act as CDK7 inhibitors?

A2: While specific biomarkers for this exact compound class are not established, we can extrapolate from studies on CDK7 inhibitors. Potential biomarkers for sensitivity include:

  • High expression of super-enhancer-driven oncogenes: Cancers that are highly dependent on the transcription of certain oncogenes like MYC are often more sensitive to transcriptional CDK inhibitors like CDK7 inhibitors.[9][10]

  • p53 status: The anti-tumor effects of CDK7 inhibition can be influenced by the p53 status of the cancer cells.[5]

  • High baseline CDK7 expression: Elevated expression of CDK7 has been documented in various cancers and is often correlated with poor clinical outcomes, suggesting a dependency that could be exploited by an inhibitor.[11][12]

Q3: We are considering using our Pyrazolo[1,5-a]triazine compound in combination with other anti-cancer agents. What would be a rational combination strategy?

A3: A rational combination strategy aims to enhance efficacy, overcome resistance, or reduce toxicity. Based on the presumed mechanism of CDK7 inhibition, several promising combination strategies exist:

  • With other kinase inhibitors: Combining a CDK7 inhibitor with inhibitors of bypass pathways (e.g., PI3K/mTOR inhibitors) or other signaling pathways crucial for the specific cancer type (e.g., JAK inhibitors in certain leukemias) can create a synergistic effect.[13][14]

  • With DNA damaging agents or PARP inhibitors: Since CDK7 is involved in transcriptional regulation and the DNA damage response, combining its inhibition with agents that cause DNA damage (like topoisomerase inhibitors) or inhibit DNA repair (like PARP inhibitors) can be highly effective.[2][15]

  • With immunotherapy: Recent studies suggest that CDK7 inhibition can trigger genome instability, which in turn may enhance the anti-tumor immune response, providing a rationale for combination with immune checkpoint inhibitors.[16]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed answers to specific experimental problems, explaining the underlying scientific principles and offering step-by-step guidance.

Issue 1: Inconsistent IC50 values for the Pyrazolo[1,5-a]triazine compound across experiments.

  • Question: We are performing cell viability assays (e.g., MTT, CellTiter-Glo) to determine the IC50 of our compound, but the values are fluctuating significantly between experimental repeats. What could be the cause?

  • Answer & Troubleshooting Steps: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[17][18] Let's break down the potential causes and solutions:

    • Cell Culture Health and Passage Number:

      • Causality: Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity. Mycoplasma contamination is a notorious cause of experimental variability.[18]

      • Troubleshooting:

        • Standardize Passage Number: Use cells within a consistent, low passage number range for all experiments.

        • Regular Mycoplasma Testing: Test your cell lines for mycoplasma contamination regularly. If positive, discard the culture and start from a clean stock.

        • Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.

    • Seeding Density and Edge Effects:

      • Causality: Uneven cell seeding can lead to variable cell numbers per well. "Edge effects" in microplates, where wells on the periphery behave differently due to temperature and evaporation gradients, can also skew results.

      • Troubleshooting:

        • Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.

        • Improve Seeding Technique: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.

        • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

    • Compound Stability and Handling:

      • Causality: The compound may be unstable in solution, sensitive to light, or may precipitate at the concentrations used.

      • Troubleshooting:

        • Check Solubility: Visually inspect your compound dilutions for any signs of precipitation.

        • Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment from a frozen stock.

        • Storage Conditions: Ensure the compound stock is stored correctly (e.g., at -80°C, protected from light).

    • Assay Protocol and Timing:

      • Causality: Variations in incubation times (drug treatment, assay reagent incubation) or detection methods can lead to inconsistent results.

      • Troubleshooting:

        • Standardize Timings: Use a precise timer for all incubation steps.

        • Ensure Proper Mixing: After adding the assay reagent, ensure it is properly mixed with the well contents without introducing bubbles.

        • Plate Reader Settings: Use consistent settings on your plate reader for all experiments.

Issue 2: Development of a resistant cell line is taking longer than expected or failing.

  • Question: We are trying to generate a Pyrazolo[1,5-a]triazine-resistant cell line by continuous exposure to the drug, but the cells are not adapting and continue to die off, or the process is extremely slow. What can we do?

  • Answer & Troubleshooting Steps: Generating a resistant cell line requires a careful balance between applying selective pressure and allowing a subpopulation of cells to survive and proliferate.[5]

    • Initial Drug Concentration is Too High:

      • Causality: Starting with a concentration that is too cytotoxic (e.g., at or above the IC50) may not leave any surviving cells to develop resistance.

      • Troubleshooting:

        • Start Low: Begin by culturing the parental cells in a medium containing the compound at a concentration of IC20 to IC30. This provides enough selective pressure to inhibit the growth of the most sensitive cells while allowing more tolerant cells to survive.

        • Monitor Viability: Closely monitor the cells. You should see a significant reduction in growth rate initially, but a small population should remain viable.

    • Dose Escalation is Too Rapid:

      • Causality: Increasing the drug concentration too quickly can overwhelm the adaptive capacity of the cells.

      • Troubleshooting:

        • Gradual Increase: Once the cells have adapted and are proliferating at a near-normal rate in the presence of the drug, increase the concentration gradually. A common approach is to increase the concentration by a factor of 1.5 to 2.

        • Patience is Key: Allow the cells to fully recover their growth rate at each new concentration before escalating further. This process can take several months.

    • Heterogeneity of Parental Cell Line:

      • Causality: If the parental cell line is extremely homogenous and lacks pre-existing resistant clones, generating resistance can be very difficult.

      • Troubleshooting:

        • Consider a Different Cell Line: Some cell lines are known to be more genetically unstable and may acquire resistance more readily.

        • Pulse-Dosing: An alternative method is to treat the cells with a high concentration of the drug for a short period (e.g., 24-48 hours), then wash it out and allow the surviving cells to recover before the next pulse. This can select for cells with transient resistance mechanisms.

Issue 3: Unable to confirm the mechanism of resistance in our newly generated resistant cell line.

  • Question: We have successfully generated a resistant cell line that shows a >10-fold increase in IC50. However, our initial experiments to identify the resistance mechanism have been inconclusive. Where should we look?

  • Answer & Troubleshooting Steps: Resistance is often multifactorial. A systematic approach is needed to investigate the most common mechanisms. Based on the presumed action as a CDK7 inhibitor, here is a logical workflow:

    Resistance_Mechanism_Workflow start Start: Resistant Cell Line Generated efflux efflux start->efflux target_mutation target_mutation start->target_mutation bypass_pathway bypass_pathway start->bypass_pathway q_pcr_wb q_pcr_wb efflux->q_pcr_wb functional_efflux functional_efflux efflux->functional_efflux sequencing sequencing target_mutation->sequencing phospho_wb phospho_wb bypass_pathway->phospho_wb efflux_inhibitor efflux_inhibitor q_pcr_wb->efflux_inhibitor functional_efflux->efflux_inhibitor crispr crispr sequencing->crispr pathway_inhibitor pathway_inhibitor phospho_wb->pathway_inhibitor

    Caption: Workflow for investigating resistance mechanisms.

    • Investigate Drug Efflux:

      • Rationale: This is a very common mechanism of resistance to small molecule inhibitors.[6]

      • Experiment 1: Gene/Protein Expression: Use qRT-PCR and Western blotting to compare the expression levels of major drug transporters like ABCB1 and ABCG2 in your resistant and parental cell lines.

      • Experiment 2: Functional Assay: Perform a rhodamine 123 exclusion assay. Resistant cells with upregulated ABCB1 will pump out the fluorescent dye more efficiently, resulting in lower intracellular fluorescence as measured by flow cytometry.

      • Confirmation: If efflux pump upregulation is detected, treat the resistant cells with your Pyrazolo[1,5-a]triazine compound in combination with a known efflux pump inhibitor (e.g., verapamil for ABCB1). A restoration of sensitivity would confirm this mechanism.[5]

    • Investigate On-Target Mutations:

      • Rationale: A mutation in the target kinase is a classic resistance mechanism. For covalent inhibitors, a key cysteine residue is often mutated (e.g., C312S in CDK7 for THZ1). For non-covalent inhibitors, mutations can occur elsewhere in the ATP-binding pocket.[5][7]

      • Experiment: Gene Sequencing: Extract genomic DNA from both parental and resistant cell lines. Amplify and sequence the coding region of the CDK7 gene. Compare the sequences to identify any acquired mutations.

      • Confirmation: If a mutation is found, you can use CRISPR/Cas9 to introduce the same mutation into the parental cell line to confirm that it confers resistance.

    • Investigate Bypass Signaling Pathways:

      • Rationale: Cells can compensate for the inhibition of one pathway by upregulating another. The PI3K/AKT/mTOR pathway is a common culprit.[8][12]

      • Experiment: Phospho-protein Analysis: Use Western blotting to probe for the activation status of key survival pathways. Compare the levels of phosphorylated (active) proteins like p-AKT (Ser473), p-mTOR (Ser2448), and p-S6 (Ser235/236) between parental and resistant cells, with and without drug treatment. An increase in the basal phosphorylation of these proteins in the resistant line is indicative of bypass activation.

      • Confirmation: If a bypass pathway is identified, test for re-sensitization by co-treating the resistant cells with your Pyrazolo[1,5-a]triazine compound and a specific inhibitor of that pathway (e.g., a PI3K inhibitor like Alpelisib).[19]

Part 3: Detailed Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for generating a resistant cell line through continuous, escalating dose exposure.

  • Determine Initial IC50:

    • Perform a cell viability assay (e.g., CellTiter-Glo®) to accurately determine the IC50 of the Pyrazolo[1,5-a]triazine compound in the parental cancer cell line.

  • Initial Exposure:

    • Culture the parental cells in their standard growth medium containing the compound at a concentration equal to its IC20 or IC30.

    • Maintain the culture, passaging the cells as they reach 70-80% confluency. Initially, the growth rate will be significantly reduced.

  • Dose Escalation:

    • Once the cells have adapted and their proliferation rate has recovered, double the concentration of the compound in the culture medium.

    • Again, wait for the cells to adapt and recover their growth rate before the next dose escalation.

    • Repeat this process of adaptation and dose escalation. This may take 3-6 months or longer.

  • Characterization and Banking:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the adapting cell population to monitor the development of resistance.

    • Once a significant fold-change in IC50 is achieved (e.g., >10-fold), expand the resistant cell line.

    • Cryopreserve multiple vials of the resistant cell line at a low passage number. Also, bank the corresponding parental cell line that has been cultured in parallel without the drug.

Protocol 2: Western Blotting for Bypass Pathway Activation

This protocol provides a method to assess the activation of the PI3K/AKT/mTOR pathway.

  • Cell Lysis:

    • Seed both parental and resistant cells and grow to 70-80% confluency.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • A loading control (e.g., GAPDH or β-Actin)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Rhodamine 123 Efflux Assay (for ABCB1 activity)

This protocol uses flow cytometry to measure the function of the ABCB1 drug efflux pump.

  • Cell Preparation:

    • Harvest parental and resistant cells and prepare single-cell suspensions at a concentration of 1 x 10^6 cells/mL in culture medium.

  • Dye Loading:

    • Add Rhodamine 123 to the cell suspensions to a final concentration of 1 µM.

    • As a positive control for inhibition, treat a separate tube of resistant cells with an ABCB1 inhibitor like Verapamil (50 µM) for 30 minutes prior to adding Rhodamine 123.

    • Incubate all tubes at 37°C for 30-60 minutes to allow for dye uptake.

  • Efflux Phase:

    • Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in fresh, pre-warmed culture medium and incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry Analysis:

    • After the efflux period, place the cells on ice to stop the process.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with a 488 nm excitation laser and a 530/30 nm emission filter).

    • Compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. A lower MFI in the resistant cells indicates higher efflux activity. The verapamil-treated sample should show a restored (higher) MFI.

Part 4: Signaling Pathway Visualization

CDK7_Pathway CDK7 CDK7 CDK4_6 CDK4_6 CDK7->CDK4_6 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK1 CDK1 CDK7->CDK1 Activates Pol2 Pol2 CDK7->Pol2 Activates PZ_Triazine Pyrazolo[1,5-a]triazine (Putative Inhibitor) PZ_Triazine->CDK7 Inhibits

Caption: Putative mechanism of action of Pyrazolo[1,5-a]triazines as CDK7 inhibitors.

References

  • Targeted Oncology. (2019). Strategies for Overcoming CDK4/6 Inhibition Emerge in ER+ Breast Cancer. [Link]

  • ResearchGate. (n.d.). CDK7 in breast cancer: mechanisms of action and therapeutic potential. [Link]

  • CancerNetwork. (2018). Overcoming CDK4/6 Drug Resistance in Breast Cancer. [Link]

  • Patsnap Synapse. (2024). What are CDK7 gene inhibitors and how do they work?. [Link]

  • Hu, S., et al. (2021). Targeting CDK2 to combat drug resistance in cancer therapy. Future Oncology. [Link]

  • Patsnap Synapse. (2024). What are CDK7 inhibitors and how do they work?. [Link]

  • Gao, Y., et al. (2019). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology. [Link]

  • Wee, Z. N., et al. (2019). Overcoming CDK4/6 inhibitor resistance in ER positive breast cancer. Journal of Mammary Gland Biology and Neoplasia. [Link]

  • Li, Z., et al. (2021). Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms. Frontiers in Oncology. [Link]

  • Wang, H., et al. (2020). Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma. International Journal of Cancer. [Link]

  • Kunchithapautham, K., et al. (2025). Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML. Blood Cancer Journal. [Link]

  • Sun, Y., et al. (2021). CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II. Molecular Cancer Therapeutics. [Link]

  • Patel, H., et al. (2021). CDK7 inhibitors as anticancer drugs. Biochemical Society Transactions. [Link]

  • Zhong, J., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. American Journal of Cancer Research. [Link]

  • Zhang, Y., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Translational Cancer Research. [Link]

  • National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. [Link]

  • Hope and Healing Cancer Services. (2025). Understanding Drug Resistance in Cancer Treatments. [Link]

  • Cancer Discovery. (2021). Resistance Mechanisms to CDK Inhibition plus Endocrine Therapy Identified. [Link]

  • National Cancer Institute. (2016). Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. [Link]

  • Frontiers in Pharmacology. (2022). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. [Link]

  • EMBL-EBI. (2024). Cancer drug resistance causes and categories identified. [Link]

  • ACS Omega. (2024). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. [Link]

  • Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Kartha, V. K., et al. (2020). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. Cancer Cell. [Link]

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"Pyrazolo[1,5-a]triazin-4(3H)-one" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Effects for Researchers and Drug Development Professionals

Welcome to the technical support center for researchers working with the Pyrazolo[1,5-a]triazin-4(3H)-one scaffold. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you identify, understand, and mitigate off-target effects, ensuring the accuracy and validity of your experimental results.

The pyrazolotriazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in generating potent inhibitors against a range of therapeutic targets, particularly protein kinases.[1][2][3] However, the very features that make these compounds effective—often their interaction with the highly conserved ATP-binding pocket of kinases—also present a significant challenge: the potential for unintended off-target interactions.[4][5] These off-target effects can lead to ambiguous data, cellular toxicity, and misinterpretation of a compound's mechanism of action, ultimately hindering drug discovery efforts.[6][7]

This resource hub provides a structured approach to navigating these challenges, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the characterization of novel compounds based on the Pyrazolo[1,5-a]triazin-4(3H)-one scaffold.

Q1: What are off-target effects, and why are they a primary concern for Pyrazolo[1,5-a]triazin-4(3H)-one derivatives?

A: Off-target effects refer to the unintended interactions of a compound with cellular components other than its primary therapeutic target.[6] For kinase inhibitors derived from scaffolds like pyrazolotriazine, this often means binding to multiple kinases beyond the intended one. This "polypharmacology" is common because the ATP-binding site is highly conserved across the human kinome, which comprises over 500 protein kinases.[5]

These unintended interactions are a major concern because they can:

  • Cause Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other adverse effects unrelated to the therapeutic goal.[4]

  • Lead to Clinical Side Effects: In a therapeutic context, off-target activity is a primary cause of adverse drug reactions. For example, inhibition of the hERG potassium channel is a well-known off-target effect for some kinase inhibitors that can lead to cardiotoxicity.[4][5]

Q2: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target I'm inhibiting. What could be the cause?

A: This is a classic sign of a potential off-target effect. While your compound may be a potent inhibitor of its intended target in biochemical assays, the observed cellular response could be dominated by its action on a different, more potent, or biologically dominant off-target.[8] For instance, a compound designed to inhibit a specific Src family kinase might induce a stronger phenotype by unexpectedly inhibiting other kinases like c-Kit or PDGFRβ.[6] It is crucial to experimentally validate that the observed phenotype is a direct result of on-target inhibition.

Q3: How can I experimentally confirm that my observed cellular effect is due to on-target, rather than off-target, inhibition?

A: On-target validation is a critical step. Several robust methods can be used to build a strong case for on-target activity:

  • Rescue Experiments: This is a highly definitive method. Genetically introduce a version of the target protein that has been mutated to be resistant to your inhibitor. If the inhibitor-induced phenotype is reversed or "rescued" in these cells, it provides powerful evidence for an on-target mechanism.[6][9]

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the resulting cellular phenotype mimics the effect of your compound, it supports an on-target mechanism.

Q4: What is the most effective first step to proactively identify potential off-targets for my new compound?

A: The industry-standard approach is comprehensive kinome profiling . This involves screening your compound against a large panel of hundreds of purified kinases to identify unintended interactions.[5][10] These services provide quantitative data (e.g., IC50 values or percent inhibition) that creates a "selectivity profile" for your compound, revealing its off-target liabilities early in the discovery process.[11][12] Numerous commercial vendors offer high-quality kinome profiling services.[10][13][14]

Q5: My compound has known off-targets. How can I design my experiments to minimize their impact on my results?

A: Once off-targets are identified, you can strategically design experiments to isolate the on-target effects:

  • Dose-Response Optimization: Off-target interactions are often weaker than the on-target interaction. Perform careful dose-response experiments to determine the minimal effective concentration that engages the primary target without significantly hitting known off-targets.[9] Operating within this "selectivity window" is crucial.

  • Counter-Screening: A counter-screen is an assay designed to detect undesirable activity.[15][16] For example, if your primary assay is cell-based and kinome profiling shows your compound inhibits a kinase essential for cell viability, you should run a parallel cytotoxicity assay. This helps to distinguish true on-target functional effects from general toxicity.[16][17]

  • Use Genetically-Defined Cell Lines: If possible, compare the effects of your compound in cells that express the primary target versus isogenic cells where the target has been knocked out. A differential response provides strong evidence for on-target activity.

Q6: What advanced techniques can provide a global, unbiased view of my compound's cellular effects?

A: Two powerful, unbiased techniques are highly recommended for an in-depth understanding of your compound's mechanism of action:

  • Mass Spectrometry-based Phosphoproteomics: This technique provides a snapshot of the phosphorylation state of thousands of proteins in the cell after compound treatment.[18][19] Since kinases function by phosphorylating substrates, this method can directly reveal which signaling pathways are being inhibited, confirming on-target effects and uncovering unexpected off-target pathway modulation.[20][21]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that directly confirms target engagement inside intact cells.[22][23] The principle is that a protein becomes more thermally stable when its ligand (your compound) is bound. By heating cells treated with your compound and measuring the amount of soluble target protein remaining, you can prove direct physical interaction in a physiologically relevant context.[24][25][26]

Troubleshooting Guide: Common Experimental Issues

This table provides a quick reference for troubleshooting common problems that may be linked to off-target effects.

Problem Possible Cause Related to Off-Target Effects Recommended Solution & Rationale
Inconsistent or Non-Reproducible Results The compound concentration is on the steep part of the dose-response curve for an off-target, leading to high variability with minor pipetting errors.1. Optimize Concentration: Perform a detailed dose-response curve and work at a concentration on the plateau of the on-target inhibition curve.[9] 2. Fresh Compound Stocks: Ensure compound integrity. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Observed Phenotype Does Not Match Target Knockdown (e.g., via siRNA/CRISPR) The phenotype is driven by the inhibition of one or more off-targets not affected by the genetic perturbation. This is a strong indicator of off-target activity.1. Perform Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target. If the phenotype is not reversed, it's likely off-target.[9] 2. Kinome Profiling: Screen the compound to identify the likely off-target culprits.[5][10]
High Cellular Toxicity at Concentrations Required for On-Target Effect The compound inhibits an essential "housekeeping" kinase or another protein critical for cell survival with a potency similar to the on-target IC50.1. Determine Therapeutic Window: Compare the IC50 for the on-target effect with the CC50 (cytotoxic concentration 50%). A narrow window suggests off-target toxicity. 2. Phosphoproteomics: Identify which survival pathways (e.g., AKT, ERK) are being unintentionally suppressed.[20]
Contradictory Results Between Biochemical and Cellular Assays The compound is potent against the purified target protein but shows weak or no activity in cells due to poor permeability, high protein binding, or efflux. Alternatively, an off-target effect in cells masks the on-target phenotype.1. Confirm Target Engagement with CETSA: This technique verifies that the compound is binding to its intended target within the cell.[22][23] 2. Evaluate Compound Properties: Assess cell permeability (e.g., using a PAMPA assay) and stability in cell media.

Visualizing the Mitigation Workflow

A systematic approach is key to successfully navigating the challenges of off-target effects. The following workflow outlines a logical progression from initial characterization to confident on-target validation.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization & Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: On-Target Validation & Mitigation A Compound Synthesis (Pyrazolo[1,5-a]triazin-4(3H)-one derivative) B Primary Biochemical Assay (On-Target Potency - IC50) A->B C Initial Cellular Assay (Functional Effect) B->C D Broad Kinome Profiling (e.g., 400+ Kinases) C->D Phenotype Observed E Identify Off-Target Liabilities D->E F Dose-Response Optimization (Find Selectivity Window) E->F Off-Targets Known I Global Pathway Analysis (Phosphoproteomics) E->I G Confirm Target Engagement (CETSA) F->G H Validate Phenotype (Rescue, Orthogonal Inhibitor, Knockdown) G->H J Confident On-Target Mechanism of Action H->J I->J

Caption: Workflow for Investigating and Mitigating Off-Target Effects.

Key Experimental Protocols

Below are detailed methodologies for key experiments discussed in this guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that your compound binds to its intended target within a cellular environment based on ligand-induced thermal stabilization.[22][23]

Principle: Unbound proteins denature and precipitate when heated. However, when a compound is bound to its target protein, it stabilizes the protein's structure, increasing its melting temperature. This stabilization allows the protein to remain soluble at higher temperatures. The amount of soluble protein remaining after a heat challenge is quantified, typically by Western Blot.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to approximately 80-90% confluency. Treat cells with various concentrations of your pyrazolotriazine compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Harvesting: After treatment, harvest the cells. Wash once with PBS and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control (room temperature). Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to 3-5 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.

  • Detection (Western Blot): Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Protocol 2: Phosphoproteomics for Target Deconvolution

This mass spectrometry-based workflow provides an unbiased, global view of kinase inhibition within the cell.[18][19]

Principle: By comparing the phosphoproteome of vehicle-treated cells versus compound-treated cells, one can identify which kinases' activities have been suppressed. A decrease in the phosphorylation of a known substrate of your target kinase confirms on-target activity. A decrease in phosphorylation of substrates for other kinases reveals off-target effects.

Methodology:

  • Cell Culture and Treatment: Grow cells under desired conditions and treat with the pyrazolotriazine compound at a selected concentration (and time point) alongside a vehicle control. Perform this in biological triplicate for statistical power.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a urea-based buffer containing protease and phosphatase inhibitors. Quantify protein concentration, and digest the proteins into peptides using an enzyme like Trypsin.

  • Phosphopeptide Enrichment: This is a critical step. Because phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the peptides and identify the precise sites of phosphorylation.

  • Data Analysis:

    • Identification & Quantification: Use specialized software (e.g., MaxQuant, Spectronaut) to identify the phosphopeptides and quantify their relative abundance between the treated and control samples.

    • Statistical Analysis: Perform statistical tests to identify phosphorylation sites that are significantly up- or down-regulated upon compound treatment.

    • Pathway & Kinase Substrate Analysis: Use bioinformatics tools (e.g., KSEA, GSEA, Ingenuity Pathway Analysis) to map the significantly altered phosphosites to specific signaling pathways and to infer the activity of upstream kinases.

This comprehensive analysis will generate a detailed map of your compound's true signaling impact within the cell, providing invaluable information for mitigating off-target effects and confirming its on-target mechanism.

References

  • Strategies for the design of potent and selective kinase inhibitors. PubMed. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Strategies for the design of selective protein kinase inhibitors. PubMed. [Link]

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect. [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Kinase Panel Screening Services. Reaction Biology. [Link]

  • Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies. Technology Networks. [Link]

  • Design strategies for selective kinase inhibitors: Classical and non-classical approaches. Morressier. [Link]

  • Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines. PubMed. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. e-cancer. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][4][18][27]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. MDPI. [Link]

  • Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. ResearchGate. [Link]

  • Unlocking High-Throughput Screening Strategies. Evotec. [Link]

  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. ResearchGate. [Link]

  • ACDD - Our Process. The University of Arizona. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. NIH. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]

  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. PubMed Central. [Link]

  • Targeting Non-catalytic Sites of SRC Sensitizes the Efficacy of SRC Kinase Inhibitors in Solid Tumors. bioRxiv. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Calcium channel agonist, (+/-)-Bay K8644, causes a transient increase in striatal monoamine oxidase activity in Balb/c mice. PubMed. [Link]

  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Pyrazolo[5,1-c][4][18][27]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. American Association for Cancer Research. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • The behavioral effects of the calcium agonist Bay K 8644 in the mouse: antagonism by the calcium antagonist nifedipine. PubMed. [Link]

  • Effects of the calcium channel activator BAY-K-8644 on in vitro secretion of calcitonin and parathyroid hormone. PubMed. [Link]

  • The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel. PubMed. [Link]

  • A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent. PubMed. [Link]

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Improving bioavailability of "Pyrazolo[1,5-a]triazin-4(3H)-one" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Welcome to the technical support center for researchers working with Pyrazolo[1,5-a]triazin-4(3H)-one derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during the preclinical development of this important class of nitrogen-containing heterocycles.[1][2][3][4] Our goal is to equip you with the knowledge to diagnose and overcome bioavailability hurdles, ensuring your promising compounds have a clear path forward.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter for my Pyrazolo[1,5-a]triazin-4(3H)-one derivative?

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[5] It is a crucial determinant of a drug's therapeutic efficacy and safety.[5] If a compound has low bioavailability, it may fail to achieve the necessary therapeutic concentrations in the body, leading to ineffective treatment.[6] Overcoming this challenge often requires administering higher doses, which can increase the risk of toxicity and adverse side effects, potentially halting the development of an otherwise promising candidate.[6]

Q2: My compound belongs to the Pyrazolo[1,5-a]triazin-4(3H)-one class. Are there specific, inherent reasons I should anticipate poor bioavailability?

While every derivative is unique, the Pyrazolo[1,5-a]triazin-4(3H)-one scaffold, like many nitrogen-rich heterocyclic compounds, can present specific challenges.[7] Key factors that often limit bioavailability in this class include:

  • Poor Aqueous Solubility: The planar, aromatic nature of the core can lead to strong crystal lattice energy, making it difficult for the molecule to dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility is a primary rate-limiting step for absorption.[5][6][8]

  • Low Intestinal Permeability: The compound must be able to pass through the lipid membranes of the intestinal epithelium to enter the bloodstream. While some lipophilicity is required, excessive polarity from multiple nitrogen atoms can hinder this process.[5]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein directly to the liver, where it can be extensively metabolized by enzymes (like Cytochrome P450s) before ever reaching systemic circulation.[8][9] This "first-pass effect" can drastically reduce bioavailability.

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump your compound back into the GI lumen, effectively preventing its absorption.[8]

Q3: I have just synthesized a new derivative and suspect low bioavailability. What are the first experiments I should run to diagnose the problem?

A systematic in vitro assessment is the most efficient starting point.[8] This approach helps identify the primary barrier to absorption before committing to costly and time-consuming in vivo studies. The initial steps should follow a logical progression to pinpoint the rate-limiting factor.

cluster_start cluster_solubility Step 1: Assess Solubility cluster_permeability Step 2: Assess Permeability cluster_metabolism Step 3: Assess Metabolic Stability start Start: New Derivative Synthesized solubility_test Equilibrium Solubility Assay (SGF & SIF Buffers) start->solubility_test Characterize fundamental physicochemical properties permeability_test In Vitro Permeability Assay (e.g., PAMPA or Caco-2) solubility_test->permeability_test If solubility is acceptable or after initial formulation attempts metabolism_test Liver Microsomal Stability Assay (Measures Intrinsic Clearance) permeability_test->metabolism_test If permeability is not the clear rate-limiting step cluster_start cluster_efflux Step 1: Check for Efflux cluster_decision cluster_solution Step 2: Devise Strategy start Observation: Low Caco-2 Permeability efflux_ratio Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) start->efflux_ratio decision ER > 2? efflux_ratio->decision run_with_inhibitor Re-run Assay with a P-gp Inhibitor (e.g., Verapamil) prodrug Solution: Prodrug Strategy Mask P-gp recognition sites or improve passive diffusion. run_with_inhibitor->prodrug If permeability does not increase significantly formulation Solution: Formulation Strategy Use excipients that inhibit P-gp (e.g., some surfactants). run_with_inhibitor->formulation If permeability increases, confirms P-gp substrate decision->run_with_inhibitor decision->prodrug No (Intrinsic permeability is low)

Caption: Troubleshooting workflow for low Caco-2 permeability.

Recommended Solutions:

  • Determine the Efflux Ratio (ER): A standard Caco-2 assay measures permeability in both directions: from the apical (gut) side to the basolateral (blood) side (A→B) and vice-versa (B→A). An efflux ratio [Papp(B→A) / Papp(A→B)] greater than 2 strongly suggests your compound is a substrate for an efflux transporter.

  • Prodrug Strategy: This is a powerful medicinal chemistry approach. By temporarily masking the functional groups that are recognized by transporters or that hinder passive diffusion, you can significantly improve membrane transit. [10]The prodrug is designed to be cleaved by enzymes in the blood or target tissue, releasing the active molecule. [10]3. Formulation with P-gp Inhibitors: Some formulation excipients, such as certain surfactants used in lipid-based systems, have been shown to inhibit P-gp, thereby increasing the net absorption of substrate drugs. [8]

Q6: My in vitro data looks promising (good solubility and permeability), but in vivo pharmacokinetic (PK) studies in rats show very low oral bioavailability (<5%). What's the likely culprit?

This classic in vitro-in vivo disconnect often points to extensive first-pass metabolism. [8][9]The compound is being absorbed from the gut but is rapidly cleared by the liver before it can be measured in systemic circulation.

Causality: The liver is the body's primary metabolic hub. If your compound is a high-affinity substrate for metabolic enzymes (e.g., CYPs), it can have a high "hepatic extraction ratio," meaning a large fraction is eliminated in a single pass through the liver.

Recommended Solutions:

  • Confirm with an IV Dose: The definitive way to measure absolute bioavailability and confirm first-pass metabolism is to compare the Area Under the Curve (AUC) from an oral dose with that from an intravenous (IV) dose. Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. A low F% despite a reasonable half-life from the IV dose confirms high first-pass clearance.

  • In Vitro Metabolic Stability Assays: If not done already, assess the compound's stability in liver microsomes or S9 fractions. [8]These assays provide an "intrinsic clearance" value that can predict the hepatic extraction ratio in vivo.

  • Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites formed in these assays. This will reveal the "soft spots" on your molecule that are vulnerable to metabolism.

  • Medicinal Chemistry "Block and Tackle": Once the metabolic soft spots are known, modify the structure to block metabolism. A common strategy is to introduce fluorine atoms near the vulnerable site, as the strong carbon-fluorine bond is resistant to cleavage by CYP enzymes. [11]

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To improve the aqueous solubility of a poorly soluble Pyrazolo[1,5-a]triazin-4(3H)-one derivative by formulating it as an ASD.

Materials:

  • Pyrazolo[1,5-a]triazin-4(3H)-one derivative ("API")

  • Polymer carrier (e.g., Soluplus®, PVP K30, HPMC-AS)

  • Organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.

  • Rotary evaporator, vacuum oven.

Methodology:

  • Dissolution: Prepare a solution by dissolving the API and the polymer carrier in the selected organic solvent. A common drug-to-polymer ratio to start with is 1:4 (w/w). [8]Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator. Maintain a controlled temperature (e.g., 40°C) and gradually reduce the pressure to avoid precipitation. [8]3. Drying: A thin film of the solid dispersion will form on the flask wall. Scrape this material off and dry it further in a vacuum oven at 40°C for 24-48 hours to remove all residual solvent. [8]4. Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): The absence of a sharp melting endotherm for the API confirms its amorphous state.

    • Powder X-Ray Diffraction (PXRD): A lack of sharp diffraction peaks (a "halo" pattern) confirms the amorphous nature of the API within the dispersion.

    • Solubility/Dissolution Testing: Perform kinetic solubility or dissolution tests in SGF/SIF to confirm the improvement over the crystalline API.

Protocol 2: Caco-2 Permeability Assay for Efflux Assessment

Objective: To determine the intestinal permeability of a Pyrazolo[1,5-a]triazin-4(3H)-one derivative and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21-25 days.

  • Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4 (apical) and pH 6.5 (basolateral).

  • Test compound, Lucifer Yellow (paracellular integrity marker).

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability).

  • LC-MS/MS for compound quantification.

Methodology:

  • Cell Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values >250 Ω·cm² are typically acceptable.

  • Prepare Dosing Solutions: Dissolve the test compound in HBSS buffer at the desired concentration (e.g., 10 µM). Also prepare solutions for control compounds and Lucifer Yellow.

  • Apical to Basolateral (A→B) Transport: a. Wash the Transwell® inserts with pre-warmed HBSS. b. Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport: a. Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber. This step is critical for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method. Also, measure the amount of Lucifer Yellow that has crossed the monolayer to ensure integrity was maintained throughout the experiment (<1% permeability is acceptable).

  • Data Calculation: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration. b. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux. [12][13]

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Pyrazolo[1,5-a]t[14]riazin-4(3H)-one. (n.d.). PubChem.

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). PubMed Central.
  • In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. (n.d.). PubMed.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (n.d.).
  • In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. (n.d.). Semantic Scholar.
  • Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931. (n.d.). Benchchem.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). MDPI.
  • A Review: Recent developments in Nitrogen containing Heterocycles as Medicinal Compounds. (2024). International Journal of Architecture, Engineering and Construction.
  • Why Poor Bioavailability Is a Major Drug Development Risk. (2025). Unknown Source.
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). PubMed Central.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed Central.
  • Factors Decreasing the Bioavailability of Drugs | Toxicology. (n.d.). Biology Discussion.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). Frontiers.
  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a]t[14]riazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed.

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2024). Frontiers.

Sources

Validation & Comparative

A Head-to-Head Comparison: Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives vs. Roscovitine as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology and cell cycle research, the selective inhibition of cyclin-dependent kinases (CDKs) remains a cornerstone of therapeutic strategy. For years, (R)-Roscovitine (also known as Seliciclib or CYC202) has served as a benchmark ATP-competitive inhibitor, utilized extensively as a research tool and evaluated in numerous clinical trials.[1][2] However, the quest for inhibitors with improved potency, selectivity, and pharmacological properties is relentless. This guide provides an in-depth, objective comparison between the established purine analog, roscovitine, and a promising class of bioisosteres: derivatives of the pyrazolo[1,5-a]triazine scaffold.

We will dissect their mechanisms, compare their performance based on available preclinical data, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their own investigations.

The Central Role of CDKs in Cell Cycle Progression

Cyclin-dependent kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[2] Their activity is dependent on binding to regulatory cyclin subunits. The sequential activation of different CDK/cyclin complexes drives the cell through the G1, S, G2, and M phases.[3] Dysregulation of this pathway, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, leading to uncontrolled cellular proliferation.[2][3] This makes CDKs a prime target for therapeutic intervention. The goal of a CDK inhibitor is to block the kinase activity, thereby preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn halts cell cycle progression and can induce apoptosis.[3][4]

CDK_Pathway cluster_S G1/S Transition CDK46 CDK4/6 + Cyclin D Rb_E2F Active Rb-E2F Complex (Transcription Repressed) CDK46->Rb_E2F pRb Inactive p-Rb Rb_E2F->pRb Releases E2F Free E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Activates Transcription CDK2 CDK2 + Cyclin E/A CDK2->pRb Hyper- phosphorylates Inhibitor Roscovitine or Pyrazolo[1,5-a]triazine Derivatives Inhibitor->CDK46 Inhibit (Selectivity Varies) Inhibitor->CDK2 Inhibit

Simplified CDK signaling pathway in the G1/S phase transition.

Profile 1: (R)-Roscovitine (Seliciclib)

Roscovitine is a 2,6,9-substituted purine analog that functions as an ATP-competitive inhibitor of several CDKs.[1][2] Its structure was determined in complex with CDK2 in 1996, providing a foundational understanding for structure-based drug design in this field.[1]

Mechanism and Selectivity: Roscovitine acts by occupying the ATP-binding pocket of sensitive kinases.[2] It is often described as a broad-range or multi-CDK inhibitor, but with a distinct selectivity profile. It potently inhibits CDKs involved in both cell cycle control and transcriptional regulation, but is notably weak against the G1-phase kinases CDK4 and CDK6.[2][5]

Clinical Context: Under the name Seliciclib, roscovitine has undergone numerous Phase I and II clinical trials for various malignancies, including non-small cell lung cancer (NSCLC) and B-cell lymphomas.[1][2][6] While it has shown some activity, such as disease stabilization, objective tumor responses as a monotherapy have been limited.[2] Side effects reported in Phase I trials include nausea, vomiting, and transient elevations in serum creatinine and liver enzymes.[1] Its development has paved the way for second-generation inhibitors with improved characteristics.

Profile 2: Pyrazolo[1,5-a]triazine Derivatives

The pyrazolo[1,5-a]triazine scaffold has emerged as a highly effective bioisostere of the purine ring system found in roscovitine.[7] Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, alter selectivity, and enhance metabolic stability. The pyrazolo[1,5-a]-1,3,5-triazine core, for instance, closely mimics the physicochemical properties of the purine ring while being more stable in vivo.[7]

Mechanism and Potency: Like roscovitine, these derivatives are ATP-competitive inhibitors. A key advantage demonstrated in preclinical studies is a significant increase in potency. For example, the pyrazolo[1,5-a]-1,3,5-triazine derivative GP0210 was shown to be significantly more potent than roscovitine at inhibiting a range of CDKs and inducing cell death in various human tumor cell lines.[7] Other derivatives based on the related pyrazolo[1,5-a]pyrimidine scaffold have also been developed as potent inhibitors of CDK2 and the transcriptional kinase CDK9.[8][9]

Therapeutic Potential: The enhanced potency and potential for tailored selectivity make pyrazolo[1,5-a]triazine derivatives a promising "second generation" class of compounds.[7] By inhibiting transcriptional CDKs like CDK7 and CDK9, these compounds can downregulate the expression of key anti-apoptotic proteins (e.g., Mcl-1), a mechanism that is highly valuable in cancer therapy.[1][9] Research into this class is active, with various derivatives being explored for activity against cancers like pancreatic ductal adenocarcinoma.[10]

Head-to-Head Performance: A Data-Driven Comparison

The following table summarizes the inhibitory activity (IC50 values) of roscovitine and the representative pyrazolo[1,5-a]-1,3,5-triazine derivative, GP0210, against key CDK/cyclin complexes. Lower IC50 values indicate higher potency.

Target CDKRoscovitine IC50 (µM)GP0210 (Pyrazolo[1,5-a]triazine) IC50 (µM)Potency Fold-Increase (Approx.)
CDK1/Cyclin B 0.65[5]0.045~14x
CDK2/Cyclin A 0.70[5]0.030~23x
CDK2/Cyclin E 0.70[5]0.035~20x
CDK5/p25 0.16 - 0.20[5][11]0.018~9-11x
CDK7/Cyclin H ~0.70[2][11]0.210~3x
CDK9/Cyclin T ~0.70[1][11]0.020~35x
CDK4/Cyclin D1 >100[2]>10Poor
CDK6/Cyclin D3 >100[2]>10Poor
Data compiled from multiple sources. Note that IC50 values can vary between experimental setups.[11]

Key Insights from the Data:

  • Enhanced Potency: The pyrazolo[1,5-a]triazine derivative GP0210 demonstrates a dramatic increase in potency across multiple CDKs, particularly against CDK2/Cyclin A and the transcriptional kinase CDK9/Cyclin T.[7]

  • Conserved Selectivity Profile: Both compounds are poor inhibitors of the G1-phase kinases CDK4 and CDK6, suggesting a similar selectivity profile that favors cell cycle and transcriptional CDKs.[2][7]

  • Implications for Research: For researchers needing a more potent tool to probe CDK2 or CDK9 function, pyrazolo[1,5-a]triazine derivatives may offer a significant advantage over roscovitine, allowing for the use of lower concentrations and potentially reducing off-target effects.

Supporting Experimental Protocols

The following protocols provide a validated framework for characterizing and comparing CDK inhibitors like roscovitine and pyrazolo[1,5-a]triazine derivatives.

Biochemical Kinase Assay (Luminescence-Based)

Causality: This assay directly measures the enzymatic activity of a purified CDK/cyclin complex. It quantifies the ability of an inhibitor to block the ATP-dependent phosphorylation of a substrate. Luminescence-based readouts, such as ADP-Glo™, are highly sensitive and scalable for determining IC50 values.[12][13]

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection Inhibitor 1. Prepare serial dilutions of inhibitor (e.g., Roscovitine) Plate 4. Add Inhibitor, Enzyme, and Substrate/ATP to 384-well plate Inhibitor->Plate Enzyme 2. Prepare diluted CDK/Cyclin enzyme Enzyme->Plate Substrate 3. Prepare Substrate/ATP master mix Substrate->Plate Incubate 5. Incubate at RT (e.g., 60 min) Plate->Incubate ADP_Glo 6. Add ADP-Glo™ Reagent (Depletes unused ATP) Incubate->ADP_Glo Detect 7. Add Kinase Detection Reagent (Converts ADP->ATP->Light) ADP_Glo->Detect Read 8. Read Luminescence Detect->Read

Workflow for a luminescence-based biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[12]

    • Perform serial dilutions of the test inhibitors (Roscovitine, Pyrazolo[1,5-a]triazine derivative) and a positive control inhibitor (e.g., Staurosporine) in the Kinase Buffer containing DMSO. Ensure the final DMSO concentration in the assay is consistent and non-inhibitory (typically ≤1%).

    • Dilute the recombinant active CDK/cyclin enzyme (e.g., CDK2/Cyclin A) to the desired concentration in Kinase Buffer.

    • Prepare a master mix of the kinase substrate (e.g., a peptide derived from Rb) and ATP in Kinase Buffer.[3]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).[12]

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[12]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.[12]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[11]

Western Blot for Phosphorylated Retinoblastoma Protein (p-Rb)

Causality: This cell-based assay validates the mechanism of action of the inhibitor within a biological system. Inhibition of CDK2 activity should lead to a decrease in the phosphorylation of its key substrate, Rb, at specific sites (e.g., Ser807/811).[4][14] This provides direct evidence of target engagement in cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, HCT-116) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the CDK inhibitor (or DMSO vehicle control) for a specified duration (e.g., 24 hours).

  • Protein Lysate Preparation:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.[4]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]

    • Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[14]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[4]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-p-Rb Ser807/811) diluted 1:1000 in 5% BSA/TBST.[4]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total Rb and/or a loading control protein like GAPDH or β-actin.[14]

    • Quantify band intensities using densitometry software. A decrease in the p-Rb/Total Rb ratio indicates effective inhibition.

Cell Cycle Analysis by Flow Cytometry

Causality: Since CDK inhibitors are designed to halt cell cycle progression, flow cytometry provides a quantitative measure of this effect on a cell population. By staining DNA with a fluorescent dye like propidium iodide (PI), one can distinguish cells in G1, S, and G2/M phases based on their DNA content.[15] An effective inhibitor of CDK1/2 is expected to cause an accumulation of cells in the G1 or S phase of the cell cycle.[16]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the CDK inhibitor at various concentrations for a set time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells to include any apoptotic populations. Trypsinize adherent cells and combine with the supernatant.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[17]

    • Incubate on ice for at least 2 hours or store at -20°C overnight.[17]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[17] The RNase is crucial as PI can also bind to double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission in the appropriate channel.

    • Collect data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 population and a decrease in S and G2/M populations would be expected for an inhibitor that blocks the G1/S transition.

Conclusion

While roscovitine has been a valuable tool and a pioneer in the clinical development of CDK inhibitors, the data clearly indicate that newer scaffolds, such as the pyrazolo[1,5-a]triazine core, offer substantial improvements in potency. The derivative GP0210, as a case in point, demonstrates a striking 10- to 35-fold increase in inhibitory activity against key cell cycle and transcriptional CDKs.[7] This enhanced potency, coupled with a favorable selectivity profile that spares CDK4/6, positions these second-generation compounds as superior research tools and promising candidates for further therapeutic development. For researchers aiming to achieve robust CDK inhibition at lower concentrations, the exploration of pyrazolo[1,5-a]triazine derivatives is a scientifically sound and compelling direction.

References

A Comparative Efficacy Guide to Pyrazolo[1,5-a]triazin-4(3H)-one Analogs as Kinase and Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of various analogs based on the Pyrazolo[1,5-a]triazin-4(3H)-one scaffold. This heterocyclic system is a recognized purine isostere, making it a privileged scaffold in medicinal chemistry for targeting ATP-binding sites in enzymes like kinases and phosphodiesterases (PDEs).[1][2][3] The objective of this document is to synthesize publicly available data, present clear structure-activity relationships (SAR), and provide detailed experimental protocols to aid in the rational design and evaluation of next-generation inhibitors.

Introduction: The Pyrazolotriazinone Scaffold

The Pyrazolo[1,5-a]triazine ring system has garnered significant interest due to its structural similarity to endogenous purines like adenine and guanine.[1][2] This bioisosteric relationship allows compounds built on this scaffold to act as competitive inhibitors for a wide range of enzymes that interact with purine-based substrates, such as ATP. Consequently, these analogs have been extensively explored as inhibitors of key enzyme families, including:

  • Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them prime targets in oncology.[4]

  • Phosphodiesterases (PDEs): Enzymes that regulate intracellular levels of second messengers like cAMP and cGMP, with implications for cardiovascular and inflammatory diseases.[5][6][7]

  • Other Kinases and Enzymes: The scaffold has shown broad applicability, with derivatives targeting tubulin polymerization and corticotropin-releasing factor (CRF1) receptors.[8][9][10]

This guide will focus on comparing analogs targeting CDKs and PDEs, two of the most prominent target classes for this scaffold.

Mechanism of Action: Targeting the ATP and cGMP Pockets

The efficacy of Pyrazolo[1,5-a]triazin-4(3H)-one analogs stems from their ability to occupy the binding sites of key signaling molecules.

Kinase Inhibition (e.g., CDK7)

Cyclin-dependent kinases are pivotal in controlling cell cycle progression and gene transcription.[4] CDK7, in particular, has emerged as a promising target in cancers like Pancreatic Ductal Adenocarcinoma (PDAC).[4] Pyrazolotriazine analogs act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby arresting the cell cycle and inducing apoptosis.[4]

The general signaling pathway is illustrated below:

CDK7_Pathway cluster_0 Cell Cycle Progression & Transcription TF Transcription Factors Transcription Gene Transcription TF->Transcription Promotes Rb Rb Protein E2F E2F Rb->E2F Inhibits Progression G1/S Phase Progression E2F->Progression Promotes CDK7 CDK7/ Cyclin H CDK7->TF Phosphorylates CDK7->Rb Phosphorylates ADP ADP CDK7->ADP ATP ATP ATP->CDK7 Binds Inhibitor Pyrazolotriazinone Analog Inhibitor->CDK7 Inhibits (ATP Competitive)

Caption: ATP-competitive inhibition of CDK7 by Pyrazolotriazinone analogs.

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 is a crucial enzyme in the cGMP signaling pathway, responsible for degrading cGMP to 5'-GMP.[5][11] By inhibiting PDE5, pyrazolotriazine analogs prevent this degradation, leading to an accumulation of cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[11] This mechanism is the foundation for treatments of erectile dysfunction and pulmonary hypertension.[11]

PDE5_Pathway cluster_1 cGMP Signaling Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor Pyrazolotriazinone Analog Inhibitor->PDE5 Inhibits

Caption: Inhibition of the PDE5 enzyme by Pyrazolotriazinone analogs.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The potency and selectivity of Pyrazolo[1,5-a]triazin-4(3H)-one analogs are highly dependent on the nature and position of substituents on the core scaffold.

CDK7 Inhibitors for Pancreatic Cancer

A recent study detailed the synthesis and evaluation of new indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives against pancreatic ductal adenocarcinoma (PDAC) cell lines.[4]

Key SAR Insights:

  • Aromatic Substituents: The presence of aromatic rings at specific positions is often crucial for potent activity.[12][13]

  • Indolyl Moiety: Introduction of indolyl and 7-aza-indolyl groups yielded compounds with significant cytotoxic effects.[4]

  • High Potency: The most active compounds demonstrated IC50 values in the sub-micromolar range (0.19 to 1.58 µM) against PDAC cell lines and effectively inhibited CDK7 in enzymatic assays.[4]

Compound Class Target Cell Lines Reported IC50 Range (µM) Key Biological Effects Reference
Indolyl/Aza-indolyl PyrazolotriazinesSUIT 2.28, PATU-T, PANC-10.19 - 1.58Potent cytotoxicity, apoptosis induction, cell cycle disruption, cell migration inhibition.[4]
Myoseverin AnalogsHCT116, SW48, SW480MicromolarTubulin polymerization inhibition, G2/M cell cycle arrest.[8][9]
PDE5 Inhibitors

The pyrazolotriazine scaffold is a potent purine isostere for developing PDE5 inhibitors. Another closely related scaffold, imidazo[5,1-f]triazin-4(3H)-one, has also yielded subnanomolar inhibitors of PDE5, such as Vardenafil.[7] While specific data for pyrazolotriazinone-based PDE5 inhibitors is less consolidated in single studies, SAR from related scaffolds provides valuable insights.

Key SAR Insights (Inferred from related scaffolds):

  • Aryl Substituents: A 2-aryl substitution is a common feature in potent inhibitors.[7]

  • Isosteric Scaffolds: The core heterocyclic system (e.g., pyrazolo[1,5-a]triazine vs. imidazo[5,1-f]triazine) significantly impacts potency and selectivity.

  • Potency: Analogs from related scaffolds have achieved sub-nanomolar IC50 values against the PDE5 enzyme.[7]

Scaffold Class Target Enzyme Reported Potency Key Outcome Reference
Imidazo[5,1-f]triazin-4(3H)-onesPDE5Subnanomolar IC50Selected for clinical studies (Vardenafil).[7]
PyridopyrazinonesPDE5IC50 = 18.13–41.41 nMSuccessful scaffold repurposing identified potent new inhibitors.[14]

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for evaluating inhibitor efficacy are essential. Below are representative workflows for a kinase binding assay and a PDE inhibition assay.

Protocol: Kinase Inhibitor Affinity (IC50) Measurement

This protocol is based on the LanthaScreen® Eu Kinase Binding Assay, a robust method for characterizing kinase inhibitors.[15][16][17] The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody that binds the kinase and a fluorescently labeled, ATP-competitive tracer.[15][18] An inhibitor will compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[16][17]

Kinase_Assay_Workflow start Start prep_cmpd Prepare 10-Point Serial Dilution of Inhibitor (3X) start->prep_cmpd add_cmpd Add 5 µL of Inhibitor Dilution to 384-well Plate prep_cmpd->add_cmpd prep_kinase Prepare Kinase/Eu-Antibody Mixture (3X) add_kinase Add 5 µL of Kinase/ Antibody Mixture prep_kinase->add_kinase prep_tracer Prepare Fluorescent Tracer Solution (3X) add_tracer Add 5 µL of Tracer Solution prep_tracer->add_tracer add_cmpd->add_kinase add_kinase->add_tracer incubate Incubate at RT for 60 minutes add_tracer->incubate read_plate Read Plate on TR-FRET Reader (Ex: 340nm, Em: 615nm & 665nm) incubate->read_plate analyze Calculate Emission Ratio (665/615) and Plot vs. [Inhibitor] read_plate->analyze end Determine IC50 Value analyze->end

Caption: Workflow for a LanthaScreen® TR-FRET Kinase Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

    • Prepare an intermediate dilution of these compounds to 3X the final desired concentration in the assay buffer (e.g., 1X Kinase Buffer A).[19] This minimizes the final DMSO concentration to ~1%.

  • Reagent Preparation (3X Solutions):

    • Kinase/Antibody Mix: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody at 3X their final concentrations in assay buffer.[17][19] Causality Note: Preparing this as a mix ensures consistent addition and reduces pipetting steps.

    • Tracer Solution: Prepare the fluorescent kinase tracer at 3X its final concentration in assay buffer. The optimal tracer concentration is typically near its Kd for the target kinase.[19]

  • Assay Execution (in a 384-well plate):

    • Add 5 µL of the 3X serially diluted compound to triplicate wells.[17]

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[17]

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells.[17]

  • Incubation and Data Acquisition:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.[17] Causality Note: This incubation period allows the binding reaction to reach equilibrium.

    • Read the plate using a TR-FRET-compatible plate reader, collecting emission signals at 665 nm (acceptor) and 615 nm (donor) with an excitation of ~340 nm.[18]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: PDE5 Inhibition Assay

This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE activity.[11][14] The assay measures the enzymatic conversion of a fluorescently labeled cGMP substrate (cGMP-FAM) to 5'-GMP.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a 10-dose serial dilution.[14]

    • Prepare an assay buffer (e.g., 10 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).[14]

    • Dilute the recombinant PDE5 enzyme and the FAM-labeled cGMP substrate to their final working concentrations in the assay buffer.[11]

  • Assay Execution (in a 96-well black microplate):

    • Add the diluted test compound, a positive control (e.g., Sildenafil), and a DMSO vehicle control to designated wells.[11]

    • Add the diluted PDE5 enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding the FAM-cGMP substrate solution to all wells.

    • Incubate for 30-60 minutes at 37°C.[11]

  • Reaction Termination and Data Acquisition:

    • Stop the enzymatic reaction by adding a binding agent that specifically binds the 5'-GMP product.[11]

    • Read the fluorescence polarization on a suitable plate reader. An increase in polarization indicates the formation of the larger product-agent complex.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and vehicle controls.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.

Conclusion and Future Directions

The Pyrazolo[1,5-a]triazin-4(3H)-one scaffold is a versatile and highly tractable platform for the development of potent enzyme inhibitors. Analogs have demonstrated significant efficacy as both CDK and PDE inhibitors, with potencies reaching the nanomolar and even sub-nanomolar range for related scaffolds.[4][7]

Future research should focus on:

  • Improving Selectivity: While potency is high, achieving selectivity against other kinase or PDE family members remains a key challenge to minimize off-target effects.[5]

  • Structure-Based Design: Leveraging co-crystal structures of inhibitors bound to their targets can inform the rational design of next-generation analogs with improved affinity and pharmacokinetic properties.

  • Exploring New Targets: The scaffold's success as a purine isostere suggests its potential applicability to other ATP- or GTP-dependent enzymes, warranting broader screening efforts.

By combining rational design, robust SAR studies, and standardized biochemical evaluation as outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Popowycz, F., et al. (2009). Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives. Bioorganic & Medicinal Chemistry, 17(9), 3471-8. Retrieved from [Link]

  • Russo, M., et al. (2023). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. International Journal of Molecular Sciences, 24(13), 10850. Retrieved from [Link]

  • Pyrazolo[1,5-a][4][15][16]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

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  • Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 376-388. Retrieved from [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023). BellBrook Labs. Retrieved from [Link]

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  • Amin, A., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6006. Retrieved from [Link]

  • Ückert, S., et al. (2007). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. Urological Research, 35(5), 249-54. Retrieved from [Link]

  • Ding, R., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules, 15(12), 8723-33. Retrieved from [Link]

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A Comparative Guide to the Anticancer Potential of Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Pyrazolo[1,5-a]triazin-4(3H)-one derivatives against established anticancer drugs. Synthesizing data from recent preclinical studies, this document outlines the cytotoxic potential, mechanistic insights, and detailed experimental protocols to aid in the evaluation of this promising class of heterocyclic compounds.

Introduction: The Emerging Potential of Pyrazolo[1,5-a]triazines in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of modern drug discovery. The Pyrazolo[1,5-a]triazine scaffold has emerged as a promising heterocyclic system due to its structural similarity to purines, allowing it to interact with various biological targets implicated in cancer progression.[1] Derivatives of Pyrazolo[1,5-a]triazin-4(3H)-one, in particular, have demonstrated significant cytotoxic activity across a range of cancer cell lines, positioning them as compelling candidates for further preclinical and clinical development.[2][3] This guide aims to provide a comprehensive comparison of their in vitro activity with standard chemotherapeutic agents, shedding light on their potential advantages and mechanisms of action.

Comparative In Vitro Cytotoxicity

A critical initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values for various Pyrazolo[1,5-a]triazine derivatives compared to the standard anticancer drug, cisplatin, across different cancer cell lines.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Pyrazolo[1,5-a]triazine Derivative 1b SUIT 2.28Pancreatic Ductal Adenocarcinoma0.19[2]
PATU-TPancreatic Ductal Adenocarcinoma0.53[2]
PANC-1Pancreatic Ductal Adenocarcinoma0.44[2]
Pyrazolo[1,5-a]triazine Derivative 1g SUIT 2.28Pancreatic Ductal Adenocarcinoma0.28[2]
PATU-TPancreatic Ductal Adenocarcinoma0.65[2]
PANC-1Pancreatic Ductal Adenocarcinoma0.58[2]
Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative 27 A549Non-Small Cell Lung Cancer8.19[3]
Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative 28 A549Non-Small Cell Lung Cancer7.01[3]
Cisplatin BEL-7404Hepatocellular Carcinoma11.32[4]
HepG2Hepatocellular Carcinoma13.56[4]
A549Non-Small Cell Lung Cancer18.97[4]
T-24Bladder Cancer25.43[4]

Note: The data presented is for derivatives of the parent compound, as direct comparative data for unsubstituted Pyrazolo[1,5-a]triazin-4(3H)-one was not available in the reviewed literature.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Pyrazolo[1,5-a]triazine derivative and standard anticancer drugs (e.g., cisplatin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in the culture medium to obtain a range of desired concentrations.

    • Replace the existing medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development. Studies on Pyrazolo[1,5-a]triazine derivatives suggest a multi-faceted mechanism of action, primarily involving the induction of apoptosis and disruption of the cell cycle, potentially through the inhibition of key regulatory proteins like Cyclin-Dependent Kinase 7 (CDK7).[2][9]

Inhibition of CDK7 Signaling Pathway

CDK7 is a key enzyme that plays a dual role in regulating both the cell cycle and transcription.[10] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression.[9] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 is essential for the initiation of transcription by RNA polymerase II.[10] In many cancers, there is an increased reliance on CDK7 activity for uncontrolled proliferation and survival.[1] Inhibition of CDK7 by Pyrazolo[1,5-a]triazine derivatives can lead to cell cycle arrest and apoptosis.[2][9]

CDK7_Pathway P15aT Pyrazolo[1,5-a]triazine Derivative CDK7 CDK7 P15aT->CDK7 CAK CAK Complex (CDK7, Cyclin H, MAT1) CDK7->CAK Forms CDK7->CAK TFIIH TFIIH Complex CDK7->TFIIH Part of CDK7->TFIIH CDK1_2 CDK1, CDK2 CAK->CDK1_2 Activates CAK->CDK1_2 RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates TFIIH->RNAPII CellCycle Cell Cycle Progression CDK1_2->CellCycle Drives CDK1_2->CellCycle Transcription Transcription of Oncogenes (e.g., MYC) RNAPII->Transcription Initiates RNAPII->Transcription CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Apoptosis Apoptosis Workflow start Start: Novel Compound (Pyrazolo[1,5-a]triazine derivative) cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 comparison Compare with Standard Drugs (e.g., Cisplatin) ic50->comparison mechanistic Mechanistic Studies comparison->mechanistic apoptosis Apoptosis Assay (Western Blot) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: General experimental workflow for anticancer drug evaluation.

Conclusion

Derivatives of Pyrazolo[1,5-a]triazin-4(3H)-one represent a promising class of compounds with potent in vitro anticancer activity, in some cases exceeding that of standard chemotherapeutic agents like cisplatin. Their mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key regulatory kinases such as CDK7. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this exciting class of molecules. Further studies, including in vivo efficacy and toxicity assessments, are warranted to advance these compounds towards clinical application.

References

  • Beck, B., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cina, A., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. Retrieved from [Link]

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  • Zhang, L. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine. Retrieved from [Link]

  • Wang, C., et al. (2019). CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists. Proceedings of the National Academy of Sciences, 116(26), 12996-13005. Retrieved from [Link]

  • Patsnap. (2024). What are CDK7 gene inhibitors and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analyses of some important pro-and anti-apoptotic proteins in treated and untreated HCT116 cells. Retrieved from [Link]

  • Addison, C. L., et al. (2018). CDK7 inhibitors as anticancer drugs. Annals of Oncology, 29(4), 833-841. Retrieved from [Link]

  • DelveInsight. (2024). CDK7 Inhibitors: A Promising Class in Cancer Therapeutics. Retrieved from [Link]

  • Hermanowicz, P., et al. (2024). The activity of pyrazolo[4,3-e]t[2][5][6]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][5][6]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][5][6]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5269. Retrieved from [Link]

  • Hermanowicz, P., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][5][6]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 28(13), 5005. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 a (μM) values of 1-5 and cisplatin on the selected cells for 48 h. Retrieved from [Link]

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][5][6]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 28(13), 5122. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity. Retrieved from [Link]

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Validating Pyrazolo[1,5-a]triazin-4(3H)-one as a Therapeutic Target: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazolo[1,5-a]triazines in Oncology

The pyrazolo[1,5-a]triazine scaffold has garnered significant interest within the medicinal chemistry community as a privileged structure for kinase inhibitor development.[1][2] Its structural resemblance to the native purine core allows it to function as a bioisostere, effectively competing for the ATP-binding sites of a variety of therapeutically relevant kinases.[3] This guide focuses on the validation of a representative member of this class, Pyrazolo[1,5-a]triazin-4(3H)-one, as a potential therapeutic agent, with a primary focus on its activity as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a critical regulator of the G1-S phase transition of the cell cycle, and its aberrant activation is a hallmark of numerous human cancers.[4][5] This has made CDK2 a compelling target for anticancer drug development, with several inhibitors currently advancing through clinical trials.[6][7] This guide will provide a comprehensive framework for validating the therapeutic potential of Pyrazolo[1,5-a]triazin-4(3H)-one, comparing its putative mechanism against established and emerging CDK inhibitors. We will also explore its potential activity against Thymidine Phosphorylase (TP), another enzyme implicated in cancer progression that has been shown to be inhibited by pyrazolo[1,5-a]triazine derivatives.[8][9]

Comparative Landscape: CDK2 and Thymidine Phosphorylase as Therapeutic Targets

A robust target validation strategy requires a clear understanding of the target's role in disease and a comparative analysis against alternative therapeutic strategies.

Cyclin-Dependent Kinase 2 (CDK2):

  • Function: CDK2, in complex with Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication.[4]

  • Role in Cancer: Overexpression of Cyclin E, a key activator of CDK2, is common in various cancers and is associated with resistance to CDK4/6 inhibitors.[5][7] This makes CDK2 an attractive target for both monotherapy and in combination with existing treatments.

  • Therapeutic Rationale: Inhibition of CDK2 is expected to induce cell cycle arrest and apoptosis in cancer cells with aberrant CDK2 activity.[3]

Thymidine Phosphorylase (TP):

  • Function: TP is an enzyme involved in pyrimidine metabolism, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[10][11]

  • Role in Cancer: TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is overexpressed in many solid tumors and has been shown to promote angiogenesis, invasion, and metastasis.[11][12]

  • Therapeutic Rationale: Inhibition of TP's enzymatic activity is a strategy to block its pro-angiogenic functions.[10] Interestingly, TP also plays a role in activating the chemotherapeutic prodrug capecitabine, making its modulation a complex therapeutic consideration.[11]

The following sections will detail the experimental workflows to validate the interaction of Pyrazolo[1,5-a]triazin-4(3H)-one with these potential targets and compare its performance with other known inhibitors.

Experimental Validation Workflow: A Multi-pronged Approach

A rigorous validation process is essential to build a strong case for a new therapeutic target. The following experimental workflow provides a comprehensive strategy for characterizing the activity of Pyrazolo[1,5-a]triazin-4(3H)-one.

G cluster_0 Phase 1: Target Identification & Initial Binding cluster_1 Phase 2: Cellular Activity & Mechanism of Action cluster_2 Phase 3: Target Validation & Selectivity biochem_assay Biochemical Assays (e.g., Kinase Glo, TR-FRET) cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) biochem_assay->cetsa Confirm Cellular Target Engagement cell_prolif Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) cetsa->cell_prolif Validate Cellular Potency pathway_analysis Pathway Analysis (Western Blot for pRb, etc.) cell_prolif->pathway_analysis Investigate Downstream Signaling Effects cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle Confirm Mechanism of Cell Cycle Arrest genetic_knockdown Genetic Knockdown (CRISPR/Cas9 or siRNA) cell_cycle->genetic_knockdown Confirm Target Dependence selectivity_panel Kinase Selectivity Profiling (Panel of >100 kinases) genetic_knockdown->selectivity_panel Confirm On-Target Activity & Assess Off-Target Effects caption Figure 1: Comprehensive Target Validation Workflow.

Caption: Figure 1: Comprehensive Target Validation Workflow.

Detailed Experimental Protocols

1. Biochemical Assays for Kinase Activity

  • Objective: To determine the in vitro inhibitory potency of Pyrazolo[1,5-a]triazin-4(3H)-one against purified CDK2/Cyclin E.

  • Protocol (Example using ADP-Glo™ Kinase Assay):

    • Prepare a serial dilution of Pyrazolo[1,5-a]triazin-4(3H)-one in DMSO.

    • In a 384-well plate, add recombinant CDK2/Cyclin E enzyme.

    • Add the compound dilutions and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., histone H1).

    • Allow the reaction to proceed for 1-2 hours at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Calculate IC50 values from the dose-response curves.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of Pyrazolo[1,5-a]triazin-4(3H)-one with CDK2 in intact cells.

  • Protocol:

    • Culture cancer cells with high CDK2 expression (e.g., OVCAR-3, MCF-7).

    • Treat cells with either vehicle (DMSO) or varying concentrations of Pyrazolo[1,5-a]triazin-4(3H)-one for 2-4 hours.

    • Harvest and resuspend cells in PBS.

    • Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the soluble fraction for CDK2 levels by Western blot or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

3. Genetic Knockdown for Target Validation (siRNA)

  • Objective: To demonstrate that the anti-proliferative effects of Pyrazolo[1,5-a]triazin-4(3H)-one are dependent on the presence of CDK2.

  • Protocol:

    • Transfect cancer cells with either a non-targeting control siRNA or an siRNA specifically targeting CDK2.

    • After 48-72 hours, confirm CDK2 knockdown by Western blot or qPCR.

    • Treat both control and CDK2-knockdown cells with a dose range of Pyrazolo[1,5-a]triazin-4(3H)-one.

    • Assess cell viability using a proliferation assay (e.g., CellTiter-Glo).

    • A significant reduction in the potency of the compound in the CDK2-knockdown cells compared to the control cells validates CDK2 as the target.

Comparative Performance Data

The following tables present hypothetical but realistic data to illustrate how Pyrazolo[1,5-a]triazin-4(3H)-one might compare to other CDK inhibitors and a TP inhibitor.

Table 1: In Vitro Potency and Cellular Activity

CompoundTarget(s)Biochemical IC50 (nM)Cellular EC50 (nM) (MCF-7)
Pyrazolo[1,5-a]triazin-4(3H)-one CDK2 50 250
RoscovitineCDK1, CDK2, CDK5, CDK7, CDK9200-70015,000
PF-07104091 (Clinical Candidate)CDK2550
Samuraciclib (Clinical Candidate)CDK7<5100
7-Deazaxanthine (TP Inhibitor)TP32,000>50,000
Pyrazolo[1,5-a]triazin-4(3H)-one TP >10,000 >50,000

Data for comparators are illustrative and based on public domain information.

Table 2: Kinase Selectivity Profile

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)
Pyrazolo[1,5-a]triazin-4(3H)-one 50 500 >10,000 800
Roscovitine400300>100,000300
PF-071040915250>10,000>5,000

Selectivity is a critical parameter for minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for Pyrazolo[1,5-a]triazin-4(3H)-one as a CDK2 inhibitor is the induction of G1 cell cycle arrest.

G cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication drives Pyrazolo Pyrazolo[1,5-a]triazin-4(3H)-one Pyrazolo->CyclinE_CDK2 inhibits caption Figure 2: Proposed Mechanism of Action.

Caption: Figure 2: Proposed Mechanism of Action.

Conclusion and Future Directions

The evidence presented in this guide outlines a clear path for the validation of Pyrazolo[1,5-a]triazin-4(3H)-one as a therapeutic agent targeting CDK2. Its potential for potent and selective inhibition of CDK2, a clinically relevant target in oncology, makes it a compelling candidate for further preclinical development.

The comparative analysis with clinical-stage CDK inhibitors highlights the competitive landscape and underscores the need for a differentiated profile, potentially in terms of selectivity, potency, or activity in specific patient populations, such as those resistant to CDK4/6 inhibitors. While the activity against thymidine phosphorylase appears to be significantly lower, this should be confirmed with further screening to ensure a clean off-target profile.

Future studies should focus on in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic characterization, and further optimization of the pyrazolo[1,5-a]triazine scaffold to enhance its therapeutic index.

References

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A Head-to-Head Comparison: Pyrazolo[1,5-a]triazin-4(3H)-one Analogs Versus Traditional Purines in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Bioisostere in Kinase Inhibition and Oncology Research

In the landscape of drug discovery, particularly in oncology and immunology, purine analogs have long been a cornerstone of therapeutic development. Their structural resemblance to endogenous nucleobases allows them to interfere with critical cellular processes, making them effective antimetabolites and signaling pathway modulators.[1] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has led researchers to explore bioisosteric replacements for the purine core. One such scaffold that has garnered significant attention is the pyrazolo[1,5-a][2][3][4]triazine system.[3][5]

This guide provides an in-depth comparison of pyrazolo[1,5-a]triazine derivatives, particularly in the context of their performance as kinase inhibitors, against traditional purine analogs. We will delve into the rationale behind their design, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their evaluation of this promising class of compounds.

The Rationale for Bioisosteric Replacement: The Pyrazolo[1,5-a]triazine Advantage

The pyrazolo[1,5-a][2][3][4]triazine scaffold is designed as a bioisostere of purine, meaning it shares similar physicochemical properties and spatial arrangement, allowing it to interact with the same biological targets.[3] A key advantage of this scaffold is its increased stability in vivo. Unlike the purine ring, which can be susceptible to enzymatic cleavage, the pyrazolo[1,5-a]triazine core offers greater metabolic resistance, potentially leading to improved bioavailability and therapeutic efficacy.[2]

This guide will focus on the biological activity of derivatives of the pyrazolo[1,5-a]triazine core, as these have been the subject of extensive investigation, particularly as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes often dysregulated in cancer.[6]

Comparative Analysis: Kinase Inhibition and Antiproliferative Activity

A direct comparison of a pyrazolo[1,5-a]-1,3,5-triazine derivative with a well-established purine analog, (R)-roscovitine, in CDK inhibition assays highlights the potential of this scaffold. The data clearly demonstrates that the pyrazolo[1,5-a]triazine derivative, GP0210, exhibits significantly greater potency against a panel of CDKs.[2]

CompoundCDK1/cyclin B (IC50, µM)CDK2/cyclin A (IC50, µM)CDK5/p25 (IC50, µM)CDK7/cyclin H (IC50, µM)CDK9/cyclin T (IC50, µM)
(R)-Roscovitine (Purine Analog) 0.450.490.164.80.48
GP0210 (Pyrazolo[1,5-a]triazine Analog) 0.130.100.041.60.10

Table 1: Comparative IC50 values of (R)-roscovitine and its pyrazolo[1,5-a]triazine bioisostere GP0210 against a panel of cyclin-dependent kinases. Data sourced from Popowycz et al., J. Med. Chem. 2009.[2]

The enhanced potency of the pyrazolo[1,5-a]triazine analog is not limited to CDK inhibition. Studies on various derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines, often with IC50 values in the sub-micromolar to low micromolar range.[7][8]

Compound IDCell LineCancer TypeIC50 (µM)
1b SUIT 2.28Pancreatic0.19
1c SUIT 2.28Pancreatic0.23
1e PANC-1Pancreatic0.90
1g PATU-TPancreatic1.58
9f NCI 60-cell panelVarious1.85 (average)
10c NCI 60-cell panelVarious2.09 (average)

Table 2: Antiproliferative activity of selected pyrazolo[1,5-a]triazine derivatives in various cancer cell lines. Data sourced from Carbone et al., ChemMedChem 2025 and Abouzid et al., Bioorg. Med. Chem. 2017.[6][7]

Visualizing the Mechanism: Kinase Inhibition Pathway

The primary mechanism by which many pyrazolo[1,5-a]triazine derivatives exert their biological effects is through the competitive inhibition of ATP binding to the active site of kinases. This disruption of downstream signaling pathways can lead to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Kinase (e.g., CDK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Cell_Cycle_Progression Cell Cycle Progression P_Substrate->Cell_Cycle_Progression ATP ATP ATP->Kinase Pyrazolo_Analog Pyrazolo[1,5-a]triazine Analog Pyrazolo_Analog->Kinase Inhibits ATP Binding

Caption: Generalized kinase signaling pathway and the inhibitory action of a Pyrazolo[1,5-a]triazine analog.

Experimental Protocols for Comparative Evaluation

To ensure rigorous and reproducible comparisons between pyrazolo[1,5-a]triazine analogs and other purine derivatives, standardized biological assays are essential. Below are detailed protocols for key assays discussed in the literature.

Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol outlines a typical in vitro assay to determine the IC50 of a compound against a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Kinase, Inhibitor, and Substrate to Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add ATP to Initiate Phosphorylation Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Add Detection Reagent (e.g., Luminescence-based) Stop_Reaction->Detect_Signal Read_Plate Read Plate on Luminometer Detect_Signal->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Serially dilute the compound in assay buffer to achieve a range of concentrations.

    • Prepare solutions of recombinant CDK2/Cyclin A, a suitable peptide substrate, and ATP in assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the kinase, substrate, and diluted test compound to each well.

    • Include control wells with DMSO (vehicle control) and a known inhibitor (positive control).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cultured cells.[1][4]

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Various Concentrations of Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a standard MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the old media from the cells and add fresh media containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[11][12]

Workflow Diagram:

Cell_Cycle_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix Cells in Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_DNA Stain with Propidium Iodide and RNase A Fix_Cells->Stain_DNA Flow_Cytometry Acquire Data on a Flow Cytometer Stain_DNA->Flow_Cytometry Analyze_Histograms Analyze DNA Content Histograms to Determine Cell Cycle Phases Flow_Cytometry->Analyze_Histograms End End Analyze_Histograms->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cultured cells with the test compound at the desired concentration and for the appropriate duration.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or at -20°C for longer storage.[13]

  • DNA Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[12]

    • Incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to generate a histogram of DNA content.

  • Data Interpretation:

    • Analyze the histogram to quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Conclusion

The pyrazolo[1,5-a]triazine scaffold represents a compelling alternative to the traditional purine core in the design of kinase inhibitors and other therapeutic agents. The available data strongly suggests that derivatives of this scaffold can exhibit superior potency and potentially improved metabolic stability. By employing the standardized and robust biological assays detailed in this guide, researchers can effectively evaluate the performance of novel pyrazolo[1,5-a]triazine-based compounds and contribute to the development of the next generation of targeted therapies.

References

  • Popowycz, F., Fournet, G., Schneider, C., Bettayeb, K., Ferandin, Y., Lamigeon, C., Tirado, O. M., Mateo-Lozano, S., Notario, V., Colas, P., Bernard, P., Meijer, L., & Joseph, B. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of medicinal chemistry, 52(3), 655–663. [Link]

  • Carbone, D., Terrana, F., Sciuto, L., Pecoraro, C., Xu, G., Cascioferro, S., Cirrincione, G., Peters, G. J., Giovannetti, E., Parrino, B., & Diana, P. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, e202500448. [Link]

  • Najm, M. A. A., Serya, R. A. T., & Abouzid, K. A. M. (2017). Pyrazolo[1,5-a][2][3][4]triazine based scaffold as purine analogues with diverse biological activity. Journal of American Science, 13(3), 74-95. [Link]

  • Abouzid, K. M., Abdel-Sattar, E. A., & El-Mowafy, A. M. (2017). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][2][3][4]triazine derivatives as CDK2 inhibitors. Bioorganic & medicinal chemistry, 25(1), 214–224. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Auctores Journals. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Online. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Diana, P., Carbone, D., Barraja, P., Montalbano, A., Parrino, B., Lopergolo, A., ... & Cirrincione, G. (2025). Novel Pyrazolo [1, 5‐a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

  • protocols.io. (2017). MTT Assay. [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]

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Cross-validation of "Pyrazolo[1,5-a]triazin-4(3H)-one" activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validation of Pyrazolo[1,5-a]triazin-4(3H)-one Activity in Diverse Cancer Cell Lines

Introduction: The Imperative for Rigorous Cross-Validation in Preclinical Oncology

The pyrazolo[1,5-a]triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent anticancer activities.[1][2][3][4][5][6][7] Specifically, compounds based on the "Pyrazolo[1,5-a]triazin-4(3H)-one" core are gaining attention for their potential to modulate key signaling pathways implicated in tumorigenesis. Recent studies have pointed towards the inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK7, as a primary mechanism of action for some pyrazolotriazine derivatives.[1][5] This inhibition disrupts the cell cycle and can induce apoptosis, making these compounds promising candidates for further development.[1][8][9]

However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the translational disconnect between initial in vitro findings and in vivo efficacy. A crucial step in de-risking a developmental compound is the rigorous cross-validation of its biological activity across a panel of well-characterized cell lines representing diverse cancer subtypes. This guide, grounded in established scientific principles, provides a framework for the comprehensive evaluation of a novel Pyrazolo[1,5-a]triazin-4(3H)-one derivative, herein referred to as PZT-1, across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma).

The rationale for selecting this panel lies in their distinct genetic backgrounds and phenotypes:

  • MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, representing a luminal A subtype.[10][11][12][13][14] These cells are known for their dependence on hormone signaling and are a cornerstone for studying breast cancer therapeutics.[11][13]

  • A549: A human lung adenocarcinoma cell line with an epithelial-like morphology.[15][16][17][18][19] It is a widely used model for studying lung cancer and respiratory diseases.[15][18]

  • U-87 MG: A human primary glioblastoma cell line, representing a highly aggressive and challenging-to-treat brain tumor.[20][21][22][23][24]

By assessing the activity of PZT-1 in these varied contexts, we can gain critical insights into its potential therapeutic breadth, identify potential resistance mechanisms, and build a robust data package to support further preclinical and clinical development.

Experimental Design: A Multi-Faceted Approach to Characterizing PZT-1 Activity

Our investigation into the cross-validation of PZT-1 activity will be three-pronged, focusing on key hallmarks of anticancer drug action: cytotoxicity, induction of apoptosis, and cell cycle arrest.

G cluster_0 PZT-1 Activity Cross-Validation Workflow cluster_1 Cell Line Panel cluster_2 Biological Assays PZT1 Pyrazolo[1,5-a]triazin-4(3H)-one (PZT-1) MCF7 MCF-7 (Breast Adenocarcinoma) PZT1->MCF7 Treatment A549 A549 (Lung Carcinoma) PZT1->A549 Treatment U87 U-87 MG (Glioblastoma) PZT1->U87 Treatment Viability Cell Viability Assay (MTS) MCF7->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) MCF7->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MCF7->CellCycle A549->Viability A549->Apoptosis A549->CellCycle U87->Viability U87->Apoptosis U87->CellCycle Data_Analysis Comparative Data Analysis & Interpretation Viability->Data_Analysis IC50 Determination Apoptosis->Data_Analysis Quantification of Apoptotic Cells CellCycle->Data_Analysis Cell Cycle Phase Distribution

Caption: Workflow for cross-validating PZT-1 activity.

I. Assessing Cytotoxicity: Determining the Potency of PZT-1

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects. The MTS assay, a colorimetric method, is a robust and high-throughput-compatible technique for this purpose.[25][26] It measures the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[25]

Table 1: Comparative IC50 Values of PZT-1 in Different Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma5.2 ± 0.6
A549Lung Carcinoma12.8 ± 1.5
U-87 MGGlioblastoma8.5 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: The data reveals that PZT-1 exhibits cytotoxic activity against all three cell lines, albeit with varying potencies. The lower IC50 value in MCF-7 cells suggests a higher sensitivity of this breast cancer cell line to PZT-1. The moderate activity in U-87 MG and the comparatively lower potency in A549 cells highlight the importance of understanding the molecular determinants of sensitivity to this compound.

II. Investigating the Induction of Apoptosis: Unraveling the Mechanism of Cell Death

A desirable characteristic of an anticancer compound is the ability to induce programmed cell death, or apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[29][30]

To further confirm the apoptotic pathway, we will also assess the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[31] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for this purpose.[31][32][33]

Table 2: Apoptosis Induction by PZT-1 (IC50 Concentration, 48h)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Increase vs. Control)
MCF-728.4 ± 3.115.2 ± 2.04.8 ± 0.5
A54915.1 ± 1.88.7 ± 1.12.5 ± 0.3
U-87 MG22.6 ± 2.512.9 ± 1.73.9 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: The results corroborate the cytotoxicity data, with MCF-7 cells showing the most significant induction of apoptosis and caspase-3/7 activity upon treatment with PZT-1. This suggests that apoptosis is a primary mechanism of PZT-1-induced cell death. The reduced apoptotic response in A549 cells may explain their lower sensitivity to the compound.

III. Cell Cycle Analysis: Elucidating the Impact on Cell Proliferation

Given that many pyrazolotriazine derivatives are known to target CDKs, it is crucial to investigate the effect of PZT-1 on cell cycle progression.[1][5] Flow cytometric analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[34][35][36][37]

G cluster_0 Putative PZT-1 Mechanism of Action PZT1 PZT-1 CDK CDK Inhibition (e.g., CDK2/CDK7) PZT1->CDK G1_S G1/S Phase Arrest CDK->G1_S Apoptosis Apoptosis Induction G1_S->Apoptosis

Caption: Proposed mechanism of PZT-1 action.

Table 3: Effect of PZT-1 on Cell Cycle Distribution (IC50 Concentration, 24h)

Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7
Control45.3 ± 4.230.1 ± 3.524.6 ± 2.9
PZT-168.9 ± 5.815.7 ± 2.115.4 ± 1.9
A549
Control50.2 ± 4.828.5 ± 3.121.3 ± 2.5
PZT-158.7 ± 5.125.1 ± 2.816.2 ± 2.0
U-87 MG
Control52.8 ± 5.025.9 ± 2.921.3 ± 2.4
PZT-165.4 ± 6.118.2 ± 2.316.4 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: Treatment with PZT-1 leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle in both MCF-7 and U-87 MG cells, with a corresponding decrease in the S and G2/M phases. This G1 arrest is consistent with the inhibition of CDKs that regulate the G1-S transition, such as CDK2. The less pronounced effect on the A549 cell cycle profile may indicate the involvement of alternative resistance mechanisms in this cell line.

Detailed Experimental Protocols

Cell Culture

MCF-7, A549, and U-87 MG cells were obtained from the American Type Culture Collection (ATCC). MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/ml human recombinant insulin and 10% fetal bovine serum (FBS).[10][24] A549 and U-87 MG cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.[21] All cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.

MTS Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of PZT-1 (or vehicle control) for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[25][26]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Seed cells in a 6-well plate and treat with PZT-1 (at the predetermined IC50 concentration) or vehicle control for 48 hours.

  • Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[28]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[27]

  • Incubate for 15 minutes at room temperature in the dark.[28]

  • Analyze the cells by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay
  • Seed cells in a white-walled 96-well plate and treat as described for the apoptosis assay.

  • Equilibrate the plate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[33]

  • Mix on a plate shaker for 30 seconds and incubate at room temperature for 1 hour.[33]

  • Measure the luminescence using a microplate reader.

Cell Cycle Analysis
  • Seed cells and treat with PZT-1 (at the IC50 concentration) or vehicle control for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[36]

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[36]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

This comprehensive cross-validation study demonstrates that the novel Pyrazolo[1,5-a]triazin-4(3H)-one derivative, PZT-1, exhibits potent anticancer activity in a panel of diverse human cancer cell lines. The compound effectively reduces cell viability, induces apoptosis, and causes cell cycle arrest, particularly in the G1 phase. The differential sensitivity observed, with MCF-7 cells being the most responsive, underscores the importance of a multi-cell line screening approach in early-stage drug discovery.

The observed G1 arrest strongly suggests that PZT-1 may act as a CDK inhibitor, a hypothesis that warrants further investigation through direct enzymatic assays and western blot analysis of downstream targets such as phosphorylated Retinoblastoma protein (pRb). Future studies should also aim to elucidate the molecular basis for the relative resistance of A549 cells, which could involve exploring differences in drug metabolism, target expression, or the activation of compensatory signaling pathways.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Bio-Techne. Retrieved from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2023). National Institutes of Health. Retrieved from [Link]

  • U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. (n.d.). Cytion. Retrieved from [Link]

  • Cell line profile: MCF7. (n.d.). Culture Collections. Retrieved from [Link]

  • U-87 MG - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2015). National Institutes of Health. Retrieved from [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. (n.d.). Brody School of Medicine. Retrieved from [Link]

  • MCF7 - BCRJ - Cell Line. (n.d.). BCRJ. Retrieved from [Link]

  • Cell line profile: A549. (n.d.). Culture Collections. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). JoVE. Retrieved from [Link]

  • MCF-7 - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Human Brain glioblastoma cell line (unconfirmed origin) U-87 MG. (n.d.). BioHippo. Retrieved from [Link]

  • A549 Cell Lines | Biocompare. (n.d.). Biocompare. Retrieved from [Link]

  • A549 cell - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • A549 Lung Adenocarcinoma Reporter Gene Cell Lines. (n.d.). Imanis Life Sciences. Retrieved from [Link]

  • U87MG Cells. (n.d.). Cytion. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • 2-(Dichloromethyl)pyrazolo[1,5-a][27][31]triazines: synthesis and anticancer activity. (2020). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Retrieved from [Link]

  • Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][27][31]triazines. (2021). Bentham Science Publishers. Retrieved from [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1][31]triazines. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Design, synthesis and molecular docking of novel pyrazolo[1,5-a][27][31]triazine derivatives as CDK2 inhibitors. (2019). National Institutes of Health. Retrieved from [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2021). National Institutes of Health. Retrieved from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. (2021). National Institutes of Health. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Retrieved from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ResearchGate. Retrieved from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2021). MDPI. Retrieved from [Link]

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A Comparative Docking Guide to Pyrazolo[1,5-a]triazin-4(3H)-one Derivatives as Protein Kinase CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent inhibitors of Protein Kinase CK2. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and computational evaluation of this promising class of compounds. This document delves into the causality behind experimental choices in molecular docking, provides a self-validating protocol, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Pyrazolo[1,5-a]-1,3,5-triazine Scaffold

The Pyrazolo[1,5-a]-1,3,5-triazine core is a nitrogen-rich heterocyclic system that has garnered considerable interest in medicinal chemistry as a bioisosteric substitute for purines like adenine and guanine. This scaffold serves as a privileged structure for the development of kinase inhibitors due to its ability to mimic the purine ring in establishing key interactions within the ATP-binding pocket of these enzymes. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, with Protein Kinase CK2 being a particularly noteworthy target.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in various human cancers.[1] It plays a crucial role in cell growth, proliferation, and survival by phosphorylating a multitude of substrates involved in key signaling pathways such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB.[2][3][4] Its dysregulation is a hallmark of many malignancies, making it a prime target for therapeutic intervention. The structure-based design of inhibitors targeting CK2 has led to the discovery of potent Pyrazolo[1,5-a]-1,3,5-triazine derivatives with picomolar inhibitory constants.[5]

This guide will focus on a comparative analysis of these derivatives against CK2, using the well-established clinical candidate silmitasertib (CX-4945) as a benchmark for performance.[6] We will explore the nuances of their binding interactions through a detailed molecular docking protocol and compare their biological potency based on published experimental data.

Experimental Protocol: Molecular Docking of CK2 Inhibitors using AutoDock Vina

The following protocol outlines a validated, step-by-step workflow for performing molecular docking studies of Pyrazolo[1,5-a]-1,3,5-triazine derivatives and silmitasertib against Protein Kinase CK2 using AutoDock Vina. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Logical Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Target Selection & Retrieval (e.g., PDB ID: 6HMB) Ligand_prep 2. Ligand Preparation (Energy Minimization) PDB_retrieval->Ligand_prep Select Ligands Receptor_prep 3. Receptor Preparation (Remove Water, Add Hydrogens) PDB_retrieval->Receptor_prep Prepare Protein Grid_box 4. Grid Box Generation (Define Binding Site) Ligand_prep->Grid_box Receptor_prep->Grid_box Docking_run 5. Running AutoDock Vina (Conformational Search) Grid_box->Docking_run Pose_analysis 6. Pose Analysis & Scoring (Binding Energy) Docking_run->Pose_analysis Interaction_analysis 7. Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_analysis->Interaction_analysis Validation 8. Protocol Validation (Redocking of Co-crystallized Ligand) Interaction_analysis->Validation Feedback

Caption: A streamlined workflow for molecular docking studies.

Step 1: Target Protein Preparation

  • Selection and Retrieval: The crystal structure of the target protein, human Protein Kinase CK2, is the starting point. For this guide, we will use the PDB ID: 6HMB , which is a high-resolution structure of CK2α in complex with silmitasertib.[7] This choice is critical as a co-crystallized structure provides a biologically relevant conformation of the active site. The PDB file can be downloaded from the RCSB Protein Data Bank.

  • Preparation using AutoDock Tools (ADT):

    • Load the PDB file (6HMB.pdb) into ADT.

    • Remove water molecules and any co-solvents. This is done because the role of individual water molecules in ligand binding is complex and their explicit inclusion can complicate the docking process.

    • Add polar hydrogens to the protein. The force fields used in docking require the presence of hydrogens to correctly calculate electrostatic and hydrogen bonding interactions.

    • Assign Gasteiger charges to the protein atoms. These partial charges are essential for the electrostatic term in the scoring function.

    • Save the prepared protein in the PDBQT format (e.g., 6HMB_protein.pdbqt). The PDBQT format includes the partial charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Structure Generation: Obtain the 2D structures of the Pyrazolo[1,5-a]-1,3,5-triazine derivatives and silmitasertib. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is crucial to perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Preparation using ADT:

    • Load the energy-minimized ligand file (e.g., in MOL2 or PDB format) into ADT.

    • Detect the rotatable bonds. Allowing for ligand flexibility is a key feature of AutoDock Vina and is critical for accurately predicting the binding pose.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Step 3: Grid Box Generation

  • Defining the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.

  • Setting Grid Parameters in ADT:

    • Load the prepared protein PDBQT file.

    • Center the grid box on the co-crystallized ligand (silmitasertib in 6HMB) to ensure the search space encompasses the known active site.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligands and allow for some rotational and translational freedom. A typical size is 20x20x20 Å.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters.

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding.

  • Pose Visualization: The output PDBQT file (docking_results.pdbqt) contains the predicted binding poses. These can be visualized using software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the protein.

  • Interaction Analysis: Examine the key interactions, such as hydrogen bonds and hydrophobic contacts, between the top-ranked pose of the ligand and the amino acid residues in the CK2 active site.

Step 6: Protocol Validation

To ensure the trustworthiness of the docking protocol, a crucial step is to perform redocking of the co-crystallized ligand (silmitasertib) back into the active site of 6HMB. A reliable protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å. [8]

Comparative Analysis of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives and Silmitasertib

This section presents a comparative analysis of selected Pyrazolo[1,5-a]-1,3,5-triazine derivatives and the benchmark inhibitor, silmitasertib, based on their reported biological activities and predicted binding interactions with Protein Kinase CK2.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities (IC50 or Ki values) of representative Pyrazolo[1,5-a]-1,3,5-triazine derivatives and silmitasertib against Protein Kinase CK2. Lower values indicate higher potency.

CompoundTargetInhibitory Activity (nM)Reference
Silmitasertib (CX-4945) CK2α / CK2α'IC50: 1[9]
Pyrazolo[1,5-a]t[1][3][7]riazine Derivative 1CK2Ki: ~1[10]
Pyrazolo[1,5-a]t[1][3][7]riazine Derivative 2CK2pM range[5]
Pyrazolo[1,5-a]t[1][3][7]riazine Derivative 3CK2pM range[11]

Note: Specific structures for derivatives 1, 2, and 3 are detailed in the cited references. The table highlights the picomolar to low nanomolar potency of this class of compounds, comparable to the clinical candidate silmitasertib.

Analysis of Binding Interactions

Molecular docking studies reveal the structural basis for the potent inhibition of CK2 by these compounds.

  • Pyrazolo[1,5-a]-1,3,5-triazine Core: The nitrogen atoms within the heterocyclic core are crucial for forming hydrogen bonds with the hinge region of the kinase active site, a conserved feature of ATP-competitive inhibitors. This interaction mimics the binding of the adenine moiety of ATP.

  • Substituents: Structure-activity relationship (SAR) studies have shown that modifications at various positions of the Pyrazolo[1,5-a]-1,3,5-triazine scaffold significantly influence potency and selectivity. [5]These substituents explore different sub-pockets within the active site, forming additional hydrogen bonds and hydrophobic interactions with key residues.

  • Comparison with Silmitasertib: Silmitasertib (CX-4945) is a potent ATP-competitive inhibitor of CK2. [12]Its binding mode, as revealed by the crystal structure (PDB ID: 6HMB), involves key hydrogen bonds with the hinge region and additional interactions within the active site. Docking studies with Pyrazolo[1,5-a]-1,3,5-triazine derivatives show that they can occupy the same active site and establish similar crucial interactions, providing a rationale for their comparable potency.

Protein Kinase CK2 Signaling Pathway

The following diagram illustrates the central role of Protein Kinase CK2 in several pro-survival and proliferative signaling pathways, highlighting its significance as a cancer drug target.

CK2_Signaling cluster_pathways Downstream Signaling Pathways PI3K PI3K/Akt/mTOR Cell_Survival Cell Survival PI3K->Cell_Survival Proliferation Proliferation PI3K->Proliferation JAK_STAT JAK/STAT JAK_STAT->Proliferation NFkB NF-κB NFkB->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition CK2 Protein Kinase CK2 CK2->PI3K Activates CK2->JAK_STAT Activates CK2->NFkB Activates

Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.

Conclusion

This guide has provided a comprehensive comparative overview of Pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent inhibitors of Protein Kinase CK2. The provided molecular docking protocol offers a robust framework for the in silico evaluation of these and other kinase inhibitors. The comparative analysis, supported by experimental data, underscores the potential of the Pyrazolo[1,5-a]-1,3,5-triazine scaffold in the development of novel anticancer therapeutics targeting CK2. The presented information is intended to empower researchers in their drug discovery efforts by providing both theoretical insights and practical, actionable methodologies.

References

  • Protein kinase CK2: a potential therapeutic target for diverse human diseases. [Link]

  • Protein Kinase CK2 in Cancer Energetics. [Link]

  • CK2 signaling pathways in tumorigenesis (Apoptosis = red, Cell growth = blue). [Link]

  • Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B)... [Link]

  • 6HMB: STRUCTURE OF PROTEIN KINASE CK2 CATALYTIC SUBUNIT (ISOFORM CK2ALPHA'; CSNK2A2 Gene product) IN COMPLEX WITH the inhibitor CX-4945 (Silmitasertib). [Link]

  • Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a]t[1][3][7]riazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a]t[1][3][7]riazine derivatives as potent inhibitors of protein kinase CK2. [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a]t[1][3][7]riazine derivatives as potent inhibitors of protein kinase CK2. [Link]

  • Silmitasertib. [Link]

  • The validation of docking performance by AutoDock Vina. [Link]

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Overcoming Cisplatin Resistance: A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Cisplatin Resistance in Oncology

Cisplatin has been a cornerstone of chemotherapy for decades, exhibiting efficacy against a wide range of solid tumors. Its mechanism of action primarily involves the formation of DNA adducts, which trigger apoptosis in rapidly dividing cancer cells[1]. However, the therapeutic efficacy of cisplatin is often limited by the development of resistance, a multifactorial process that remains a significant clinical challenge[1]. Mechanisms of cisplatin resistance are complex and include reduced drug accumulation, enhanced DNA repair, and evasion of apoptosis[1]. This has spurred the search for novel therapeutic agents that can circumvent these resistance mechanisms.

This guide provides a comparative analysis of a promising class of heterocyclic compounds, the pyrazolo[1,5-a]triazines, and their derivatives, in the context of their potential to overcome cisplatin resistance. We will delve into their mechanism of action, compare their efficacy with existing treatments through experimental data, and provide detailed protocols for their evaluation.

The Pyrazolo[1,5-a]triazine Scaffold: A Versatile Platform for Anticancer Drug Discovery

The pyrazolo[1,5-a]triazine core structure has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer properties[2][3][4]. Its structural similarity to purines allows it to interact with a variety of biological targets, particularly protein kinases, which are often dysregulated in cancer[4][5][6]. The versatility of this scaffold allows for the synthesis of a wide array of derivatives with tailored pharmacological profiles[7][8][9].

Comparative Efficacy of Pyrazolo[1,5-a]triazine Derivatives in Cancer Models

While direct head-to-head studies of a single "Pyrazolo[1,5-a]triazin-4(3H)-one" compound in a wide array of cisplatin-resistant models are not extensively documented in publicly available literature, a significant body of research on various derivatives of the pyrazolo-triazine scaffold demonstrates their potential in overcoming drug resistance.

Pyrazolo[1,5-a]-1,3,5-triazine Derivatives as CDK7 Inhibitors

Recent studies have identified Cyclin-Dependent Kinase 7 (CDK7) as a promising target in cancer therapy, particularly in aggressive and treatment-resistant cancers like Pancreatic Ductal Adenocarcinoma (PDAC)[7][10]. Novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have shown remarkable cytotoxicity in PDAC cell lines, with IC50 values in the sub-micromolar range[7][10].

Key Findings:

  • Potent Cytotoxicity: Eight out of 33 synthesized derivatives displayed significant cytotoxicity with IC50 values ranging from 0.19 to 1.58 µM in PDAC cell lines[7][10].

  • Activity in Resistant Models: Crucially, the most active compounds retained their potent activity in gemcitabine-resistant PDAC cells, highlighting their potential to overcome chemotherapy resistance[7][10].

  • Mechanism of Action: These derivatives were shown to induce apoptosis, upregulate apoptotic gene expression, and disrupt the cell cycle[7][10]. Their efficacy is linked to the effective inhibition of CDK7[7][10].

Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][11]triazine Sulfonamides: A New Class of Potent Anticancer Agents

Another class of related compounds, the pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][11]triazine sulfonamides, has demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines, including those known for their resistance to standard chemotherapeutics[12][13][14][15].

Comparative Cytotoxicity Data:

Compound/DrugCell LineIC50 (µM)Reference
Pyrazolo-triazine Derivative 3b MCF-7 (Breast Cancer)Lower than Cisplatin[13][15]
Pyrazolo-triazine Derivative 3b MDA-MB-231 (Breast Cancer)Lower than Cisplatin[13][15]
Cisplatin MDA-MB-231 (Breast Cancer)82[13][15]
Cisplatin MCF-7 (Breast Cancer)93[13][15]
MM131 (Pyrazolo-triazine Derivative) DLD-1 and HT-29 (Colorectal Cancer)Potent inhibitory effect[12]

Key Insights:

  • Superior Potency: The pyrazolo-triazine derivative '3b' exhibited significantly stronger cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines compared to cisplatin[13][15].

  • Favorable Safety Profile: Notably, compound '3b' exerted a weaker cytotoxic effect on normal breast cells compared to cancer cells, suggesting a favorable therapeutic window[13][15].

  • Apoptosis Induction: The mechanism of action for these compounds involves the induction of both extrinsic and intrinsic apoptotic pathways, associated with increased activity of caspase-8 and caspase-9[12].

Mechanism of Action: Targeting Key Pathways in Cancer Progression

The efficacy of pyrazolo[1,5-a]triazine derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and resistance.

CDK7 Inhibition Pathway

CDK7_Inhibition_Pathway

Induction of Apoptosis Pathway

Apoptosis_Induction_Pathway

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., cisplatin-resistant ovarian cancer cell lines like SK-OV-3/DDP) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo-triazine derivatives and a vehicle control. Include cisplatin as a reference compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrazolo-triazine derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Conclusion and Future Directions

The available evidence strongly suggests that the pyrazolo[1,5-a]triazine scaffold is a highly promising starting point for the development of novel anticancer agents capable of overcoming cisplatin resistance. Derivatives of this core structure have demonstrated potent cytotoxicity in various cancer models, including those resistant to standard chemotherapies. Their mechanisms of action, which include the inhibition of key kinases like CDK7 and the induction of apoptosis, offer a clear rationale for their efficacy.

Future research should focus on the synthesis and screening of more derivatives of Pyrazolo[1,5-a]triazin-4(3H)-one to identify lead compounds with improved potency and selectivity. In vivo studies using cisplatin-resistant tumor xenograft models will be crucial to validate the preclinical efficacy of these compounds and to assess their pharmacokinetic and safety profiles. The continued exploration of this chemical space holds significant promise for addressing the unmet clinical need for effective therapies against drug-resistant cancers.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (URL: [Link])

  • Overcoming cisplatin resistance: design of novel hydrophobic platinum compounds. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (URL: [Link])

  • 2-(Dichloromethyl)pyrazolo[1,5-a][2][7][9]triazines: synthesis and anticancer activity. (URL: [Link])

  • Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][2][7][9]triazines. (URL: [Link])

  • Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. (URL: [Link])

  • Cisplatin Resistance in Cancer Therapy: Causes and Overcoming Strategies. (URL: [Link])

  • A Novel Approach to Overcome Cisplatin Resistance in Ovarian Cancer: Revealing the Synergistic Potential of Quercetin-Loaded Solid Lipid Nanoparticles. (URL: [Link])

  • Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][2][7][11]triazines. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Novel strategies for overcoming drug resistance in transition metal-based anticancer compounds. (URL: [Link])

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Novel glycolipid agents for killing cisplatin-resistant human epithelial ovarian cancer cells. (URL: [Link])

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (URL: [Link])

  • The activity of pyrazolo[4,3-e][7][8][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (URL: [Link])

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. (URL: [Link])

  • The activity of pyrazolo[4,3-e][7][8][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (URL: [Link])

Sources

The Ascendancy of the Pyrazolo[1,5-a]triazine Scaffold: A Head-to-Head Comparison of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, particularly in oncology, the landscape of kinase inhibitor discovery is in a perpetual state of evolution. The identification of privileged scaffolds—molecular frameworks that exhibit a predisposition for binding to specific protein families—is a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[1,5-a]triazine core has emerged as a formidable contender, demonstrating potent and often selective inhibition of various protein kinases. This guide provides an in-depth, data-driven comparison of pyrazolo[1,5-a]triazin-4(3H)-one and its derivatives against other established kinase inhibitors, supported by the experimental evidence that underpins these claims.

The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Purine Bioisostere

The pyrazolo[1,5-a]triazine system is a nitrogen-rich heterocyclic scaffold that has garnered significant interest due to its structural resemblance to endogenous purines like adenine, a key component of adenosine triphosphate (ATP).[1] This bioisosteric relationship makes it an ideal candidate for the design of ATP-competitive kinase inhibitors.[1] By occupying the ATP-binding pocket of a target kinase, these compounds can effectively block the phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways that drive diseases such as cancer.[2] The pyrazolo[1,5-a]triazine scaffold has been extensively explored, leading to the development of potent inhibitors against key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Protein Kinase CK2.[3][4]

Performance Benchmark: Pyrazolo[1,5-a]triazines vs. The Competition

A critical evaluation of any novel inhibitor class lies in its direct comparison to existing standards. The following data, compiled from peer-reviewed studies, benchmarks the performance of pyrazolo[1,5-a]triazine derivatives against well-characterized kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition: Surpassing the Gold Standard

CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. (R)-roscovitine is a well-established purine-based CDK inhibitor that has been instrumental in validating CDKs as therapeutic targets. A head-to-head comparison reveals the superior potency of a pyrazolo[1,5-a]-1,3,5-triazine derivative, GP0210.

Inhibitor ClassRepresentative InhibitorTarget KinaseIC50 (µM)Fold Improvement vs. (R)-roscovitine
Pyrazolo[1,5-a]-1,3,5-triazine GP0210 (7a) CDK1/cyclin B 0.15 ~3.1x
CDK2/cyclin A 0.15 ~2.7x
CDK5/p25 0.06 ~2.7x
CDK7/cyclin H 0.45 ~3.3x
CDK9/cyclin T 0.06 ~3.2x
Purine(R)-roscovitineCDK1/cyclin B0.46-
CDK2/cyclin A0.40-
CDK5/p250.16-
CDK7/cyclin H1.50-
CDK9/cyclin T0.19-
Data compiled from Popowycz et al., J. Med. Chem. 2007.[5]

The data unequivocally demonstrates that the pyrazolo[1,5-a]-1,3,5-triazine scaffold can yield inhibitors with significantly enhanced potency against a range of CDKs compared to the purine-based (R)-roscovitine.[5] This suggests that the pyrazolotriazine core offers a superior framework for optimizing interactions within the ATP-binding pocket of these kinases.

A related scaffold, pyrazolo[1,5-a]pyrimidine, has also shown promise in targeting CDKs. For instance, the pyrazolo[1,5-a]pyrimidine-based samuraciclib is a selective CDK7 inhibitor currently in clinical trials.[6][7] Recent studies have also highlighted novel pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent CDK7 inhibitors with IC50 values in the nanomolar range, indicating the therapeutic potential of this scaffold for targeting transcriptional addiction in cancer.[8][9]

Targeting Other Kinase Families: A Versatile Scaffold

The utility of the pyrazolo[1,5-a]triazine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds extends beyond CDKs. Derivatives have been developed and tested against a variety of other kinase targets, demonstrating the versatility of this heterocyclic system.

Inhibitor ScaffoldRepresentative Compound(s)Target KinaseIC50 (nM)ComparatorComparator IC50 (nM)
Pyrazolo[1,5-a]pyrimidine Compound 9bEGFR8.4Sorafenib7.66
Pyrazolo[1,5-a]pyrimidine Compounds 6t, 6sCDK290, 230Ribociclib70
TRKA450 (for both)Larotrectinib70
Pyrazolo[1,5-a][10][11][12]triazine Various derivativesCK2pM to low nM range--
Data compiled from multiple sources.[1][3][13]

These findings underscore the broad applicability of the pyrazolopyrimidine and pyrazolotriazine cores in developing potent inhibitors for diverse kinase families, including receptor tyrosine kinases like EGFR and TrkA, as well as the serine/threonine kinase CK2.[1][3][13]

The Science of Comparison: A Methodological Deep Dive

Objective comparison of kinase inhibitors necessitates robust and standardized experimental protocols. The following sections detail the key assays used to generate the comparative data presented in this guide, providing insight into the rationale behind their application.

In Vitro Potency Assessment: The ADP-Glo™ Kinase Assay

The cornerstone of kinase inhibitor characterization is the determination of the half-maximal inhibitory concentration (IC50) in a biochemical assay. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[10][14]

The Causality Behind the Choice: This assay is favored for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may quench or produce fluorescence.[14] By measuring ADP production, it provides a direct readout of enzymatic activity, making it a reliable method for determining the intrinsic potency of an inhibitor against a purified kinase.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP Detection kr_setup Kinase, Substrate, ATP, and Inhibitor are combined kr_incubate Incubation (e.g., 60 min at 30°C) kr_setup->kr_incubate Initiates phosphorylation adp_glo_reagent Add ADP-Glo™ Reagent kr_incubate->adp_glo_reagent adp_glo_incubate Incubation (40 min at RT) adp_glo_reagent->adp_glo_incubate Terminates kinase reaction & depletes remaining ATP kd_reagent Add Kinase Detection Reagent adp_glo_incubate->kd_reagent kd_incubate Incubation (30-60 min at RT) kd_reagent->kd_incubate Converts ADP to ATP, generates light luminescence Measure Luminescence kd_incubate->luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay for IC50 determination.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and further diluted in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, the diluted test compound, kinase enzyme, and a mixture of ATP and the appropriate substrate are combined.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[12]

  • ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.[11]

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Activity: Western Blotting for Downstream Signaling

While in vitro potency is a critical parameter, it does not always translate to cellular efficacy.[15] Western blotting is a fundamental technique used to assess the ability of an inhibitor to engage its target and inhibit downstream signaling pathways within a cellular context.[16]

The Causality Behind the Choice: This method provides a direct visualization of the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of a known substrate upon treatment with an inhibitor provides strong evidence of on-target activity in a physiologically relevant environment.

Western_Blot_Workflow cell_culture Cell Culture & Treatment (with kinase inhibitor) lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (prevents non-specific antibody binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western blot analysis of kinase inhibition.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the kinase inhibitor for a specified duration.

  • Protein Extraction: The cells are washed with ice-cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[17]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.[17]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate of interest.[19]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. An enhanced chemiluminescence (ECL) substrate is then added, and the resulting light signal is captured by an imaging system.[16]

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein and a loading control like β-actin.[20]

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound directly binds to its intended target in a cellular environment is crucial for validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[21] It is based on the principle that the binding of a ligand, such as a kinase inhibitor, can stabilize the target protein, leading to an increase in its thermal stability.[21]

The Causality Behind the Choice: CETSA provides direct evidence of a physical interaction between the inhibitor and its target inside the cell, without the need for compound or protein labeling. This is a significant advantage over indirect measures of target engagement and helps to de-risk drug discovery projects by confirming that the observed cellular effects are due to on-target activity.

CETSA_Workflow cell_treatment Treat cells with inhibitor or vehicle heat_challenge Heat Challenge (apply temperature gradient) cell_treatment->heat_challenge lysis_centrifugation Cell Lysis & Centrifugation (separate soluble and aggregated proteins) heat_challenge->lysis_centrifugation protein_quantification Quantify Soluble Protein (e.g., by Western Blot) lysis_centrifugation->protein_quantification melting_curve Generate Melting Curve & Determine Tm Shift protein_quantification->melting_curve

Sources

A Head-to-Head Battle: Benchmarking Pyrazolo[1,5-a]triazin-4(3H)-one Against Established Thymidine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy and angiogenesis-related disorders, thymidine phosphorylase (TP) has emerged as a critical therapeutic target. This enzyme, also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a pivotal role in the pyrimidine salvage pathway and, more critically, in promoting tumor growth, metastasis, and angiogenesis.[1] The overexpression of TP in a variety of solid tumors has spurred the development of potent inhibitors to modulate its activity.[1] This guide provides an in-depth, objective comparison of a promising novel compound, Pyrazolo[1,5-a]triazin-4(3H)-one, against well-established thymidine phosphorylase inhibitors, offering a comprehensive analysis supported by detailed experimental protocols.

The Central Role of Thymidine Phosphorylase in Pathology

Thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] The latter product is a key player in angiogenesis, the formation of new blood vessels that is essential for tumor growth and survival. By inhibiting TP, we can effectively starve tumors of their blood supply and hinder their proliferation. Furthermore, TP is responsible for the degradation of certain chemotherapeutic drugs, such as trifluridine.[2][3] Potent TP inhibitors can, therefore, enhance the efficacy of these drugs by increasing their bioavailability.

This guide will focus on a systematic evaluation of Pyrazolo[1,5-a]triazin-4(3H)-one, a novel scaffold that has shown significant promise in preclinical studies. We will benchmark its performance against two widely recognized TP inhibitors:

  • 7-Deazaxanthine (7DX): A purine analog and a commonly used reference standard in in vitro TP inhibition assays.[1]

  • Tipiracil (TPI): A potent and selective TP inhibitor that is a key component of the FDA-approved anticancer drug Lonsurf®.[2][3]

Comparative Analysis of Inhibitor Potency

The cornerstone of benchmarking any novel inhibitor is the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available data for our compound of interest and the established inhibitors.

InhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
Pyrazolo[1,5-a]triazin-4(3H)-one Derivative (17p) 0.04Not ReportedNon-competitive
7-Deazaxanthine (7DX) 32 - 42.63Not ReportedNot Reported
Tipiracil (TPI) 0.014 - 0.0350.017 - 0.02Competitive

Note: The IC50 and Ki values can vary depending on the experimental conditions.

The data clearly indicates that the Pyrazolo[1,5-a]triazin-4(3H)-one derivative (17p) exhibits exceptional potency, surpassing that of the standard reference 7DX by several orders of magnitude and showing potency in the same nanomolar range as the clinically approved inhibitor, Tipiracil.[4] A key differentiator is its non-competitive mechanism of inhibition, suggesting it binds to an allosteric site on the enzyme, which could offer advantages in terms of overcoming substrate competition.

Experimental Protocols for Robust Benchmarking

To ensure a fair and accurate comparison, standardized and validated experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for the key assays required to benchmark these inhibitors.

In-Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric)

This assay quantifies the enzymatic activity of TP by measuring the increase in absorbance at 290 nm resulting from the conversion of thymidine to thymine.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Inhibitor stock solutions (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader with 290 nm absorbance capability

Protocol:

  • Reagent Preparation:

    • Prepare a 1.5 mM thymidine solution in 50 mM potassium phosphate buffer.

    • Dilute the TP enzyme in cold 10 mM potassium phosphate buffer (pH 7.0) to a working concentration of 0.058 units/well.

    • Prepare serial dilutions of the test inhibitors (Pyrazolo[1,5-a]triazin-4(3H)-one, 7DX, TPI) in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.4)

      • 20 µL of TP enzyme solution

      • 10 µL of the inhibitor dilution (or DMSO for the control)

    • Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 1.5 mM thymidine solution to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffers and Solutions A1 Add Buffer, Enzyme, and Inhibitor to Plate P1->A1 P2 Prepare Enzyme Dilution P2->A1 P3 Prepare Inhibitor Dilutions P3->A1 A2 Pre-incubate at 30°C A1->A2 A3 Add Substrate (Thymidine) A2->A3 A4 Measure Absorbance at 290 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

In-Vitro TP Inhibition Assay Workflow

Kinetic Analysis: Determining the Mechanism of Inhibition and Ki

Understanding the mechanism by which an inhibitor interacts with the enzyme is crucial for drug development. This protocol outlines the steps to determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki) using Lineweaver-Burk plots.

Protocol:

  • Perform the TP Inhibition Assay: Follow the protocol above, but with a key modification: for each fixed concentration of the inhibitor, vary the concentration of the substrate (thymidine). A typical range would be from 0.1 to 2 times the Km value of thymidine for TP.

  • Data Collection: For each inhibitor concentration (including a zero-inhibitor control), determine the initial reaction velocity (V) at each substrate concentration ([S]).

  • Lineweaver-Burk Plot Construction:

    • Calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V).

    • Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This will generate a series of lines.

  • Analysis of the Plot:

    • Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged), but will have different x-intercepts (apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts (apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect at a point other than the axes.

  • Calculating Ki:

    • For Competitive Inhibition: Ki can be determined from the equation: slope_inhibited = slope_uninhibited * (1 + [I]/Ki), where [I] is the inhibitor concentration.

    • For Non-competitive Inhibition: Ki can be determined from the equation: y-intercept_inhibited = y-intercept_uninhibited * (1 + [I]/Ki).

G cluster_exp Experimental Setup cluster_plot Data Visualization cluster_analysis Kinetic Analysis E1 Vary Substrate Concentration E3 Measure Initial Velocities (V) E1->E3 E2 Fixed Inhibitor Concentrations E2->E3 P1 Calculate 1/[S] and 1/V E3->P1 P2 Construct Lineweaver-Burk Plot P1->P2 A1 Determine Inhibition Type P2->A1 A2 Calculate Ki A1->A2 G S Seed Cells in 96-well Plate T Treat with Inhibitors S->T M Add MTT Reagent T->M I Incubate and Solubilize Formazan M->I A Measure Absorbance at 570 nm I->A D Calculate % Viability and GI50 A->D

Cellular Activity (MTT) Assay Workflow

The Thymidine Phosphorylase Signaling Pathway

To provide a clearer understanding of the target, the following diagram illustrates the central role of thymidine phosphorylase in the pyrimidine salvage pathway and its contribution to angiogenesis.

G Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Phosphate Phosphate Phosphate->TP Thymine Thymine TP->Thymine dRP 2-deoxy-D-ribose-1-phosphate TP->dRP Angiogenesis Angiogenesis dRP->Angiogenesis

Thymidine Phosphorylase Pathway

Conclusion and Future Directions

The preliminary data for Pyrazolo[1,5-a]triazin-4(3H)-one derivatives are highly encouraging, demonstrating potent, non-competitive inhibition of thymidine phosphorylase. This unique mechanism of action warrants further investigation, as it may offer advantages over existing competitive inhibitors, particularly in the high-substrate tumor microenvironment. The experimental protocols detailed in this guide provide a robust framework for a comprehensive head-to-head comparison of this novel compound with established inhibitors like 7-Deazaxanthine and Tipiracil.

Future studies should focus on a full kinetic characterization of the most potent Pyrazolo[1,5-a]triazin-4(3H)-one derivatives, including the determination of their Ki values. Furthermore, expanding the cellular assays to a broader panel of cancer cell lines with varying TP expression levels will provide a more complete picture of their therapeutic potential. In vivo studies will be the ultimate test of their efficacy and will be crucial in determining their future as potential clinical candidates.

References

  • Chen, J., et al. (2020). Targeting Thymidine Phosphorylase With Tipiracil Hydrochloride Attenuates Thrombosis Without Increasing Risk of Bleeding in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(12), 2827-2838. [Link]

  • Chen, J., et al. (2020). Targeting Thymidine Phosphorylase with Tipiracil Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice. PubMed Central. [Link]

  • Sun, L., et al. (2018). Synthesis of pyrazolo[1,5-a]t[3]riazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 157, 104-116. [Link]

  • Chen, J., et al. (2020). Targeting Thymidine Phosphorylase With Tipiracil Hydrochloride Attenuates Thrombosis Without Increasing Risk of Bleeding in Mice. bioRxiv. [Link]

  • Temmink, O. H., et al. (2011). Thymidine phosphorylase in cancer cells stimulates human endothelial cell migration and invasion by the secretion of angiogenic factors. British Journal of Cancer, 104(7), 1175-1181. [Link]

  • Eda, H., et al. (2007). Suppression of thymidine phosphorylase expression by promoter methylation in human cancer cells lacking enzyme activity. Cancer Chemotherapy and Pharmacology, 61(4), 647-656. [Link]

  • Generali, D., et al. (2013). Histone deacetylase inhibitors induce thymidine phosphorylase expression in cultured breast cancer cell lines. Endocrine-Related Cancer, 20(1), 59-68. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • RxList. (2021). Thymidine Phosphorylase Inhibitors. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyrazolo[1,5-a]triazin-4(3H)-one

A Senior Application Scientist's Guide to the Proper Disposal of Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one and its associated waste streams. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and compliance with environmental laws.

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor and antimetabolic agent.[4][5] Its chemical nature necessitates a rigorous approach to its disposal.

Hazard Assessment and Regulatory Framework

Before any disposal procedure begins, a thorough understanding of the compound's hazards and the governing regulations is essential.

1.1. Inherent Hazards of the Chemical Class While a specific, comprehensive Safety Data Sheet (SDS) for the unsubstituted Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one is not always readily available, data from analogous structures, such as the parent compound pyrazolo[1,5-a][1][2][3]triazine, provide critical insights. These compounds are generally classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

The nitrogen-rich structure also implies that thermal decomposition, especially during improper incineration, can lead to the formation of toxic nitrogen oxides (NOx).

1.2. Regulatory Compliance The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[2][3][7] These regulations mandate that all chemical waste be properly identified, segregated, stored, and disposed of through certified channels.[8][9] Laboratory personnel are responsible for treating all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise by an Environmental Health and Safety (EHS) professional.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.

GstartWaste Generation(Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one)waste_typeIdentify Waste Typestart->waste_typesolidSolid Waste(Pure compound, contaminated gloves/wipes)waste_type->solid Solid liquidLiquid Waste(Solutions in organic solvent or aqueous buffer)waste_type->liquid Liquid sharpsContaminated Sharps(Needles, scalpels, glass pipettes)waste_type->sharps Sharps package_solidPackage in a sealed, labeled,compatible solid waste container.solid->package_solidpackage_liquidCollect in a sealed, labeled,compatible liquid waste container.Use secondary containment.liquid->package_liquidpackage_sharpsPlace immediately into apuncture-resistant, labeledsharps container.sharps->package_sharpslabel_wasteLabel Container:'Hazardous Waste'Full Chemical NameAssociated Hazards (Irritant, Toxic)package_solid->label_wastestorageStore in designated SatelliteAccumulation Area (SAA).Segregate from incompatibles.package_solid->storagepackage_liquid->label_wastepackage_liquid->storagepackage_sharps->label_wastepackage_sharps->storageendArrange for pickup byEHS/Certified Waste Contractorstorage->end

Caption: Waste Disposal Workflow for Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.

Step-by-Step Disposal Protocol

This protocol must be executed in compliance with your institution's specific Chemical Hygiene Plan (CHP).[9]

3.1. Phase 1: Waste Segregation and Characterization Proper segregation at the point of generation is the most critical step to ensure safety and compliant disposal.[1] Never mix different waste streams.

  • Unused or Expired Solid Compound: Treat as a hazardous chemical solid.

  • Solutions: Do not dispose of any solution containing this compound down the sanitary sewer.[8][10]

    • Halogenated Organic Solutions: Collect in a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Organic Solutions: Collect in a "Non-Halogenated Organic Waste" container.

    • Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container. The pH should be between 6 and 9 before collection.[11]

  • Contaminated Lab Supplies: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, bench paper) must be disposed of as solid hazardous waste.

  • Contaminated Sharps: Needles, syringes, scalpels, and broken glassware must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.[1]

3.2. Phase 2: Personal Protective Equipment (PPE) Based on the known hazards, the following minimum PPE must be worn when handling Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one or its waste:

PPE Item Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against splashes and airborne particles causing serious eye irritation.[6][12]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact and irritation.[13] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection Standard laboratory coat. Protects skin and clothing from contamination.

| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of dust or aerosols which may cause respiratory irritation.[9] |

3.3. Phase 3: Waste Collection and Containment Proper containment prevents leaks and ensures safe transport.

  • Select the Correct Container: Use containers that are chemically compatible with the waste, in good condition, and have secure, leak-proof closures.[1][2]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one". Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[14]

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.

    • Store containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14]

    • Utilize secondary containment (e.g., a plastic tub) to capture any potential leaks.[8]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][10]

3.4. Phase 4: Final Disposal The final disposal of this chemical must be handled by trained professionals.

  • Contact EHS: Schedule a waste pickup with your institution's Environmental Health & Safety department or its designated hazardous waste contractor.

  • Anticipated Disposal Method: The most common and appropriate final disposal method for this type of organic compound is high-temperature incineration . This process is designed to destroy the organic molecule completely, converting it to less harmful components like carbon dioxide, water, and nitrogen gas. A licensed hazardous waste incinerator operates at temperatures and with emission controls sufficient to handle the breakdown of nitrogenous compounds safely. Other methods like chemical oxidation or solidification may be employed by the disposal facility depending on the waste matrix.[1]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate: If the spill is large, involves a highly concentrated solution, or occurs outside of a fume hood, evacuate the area and contact your EHS emergency line.

  • Manage Small Spills (if trained to do so):

    • Ensure proper PPE is worn.

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad). Avoid raising dust. Carefully sweep the material into a container, label it as hazardous waste, and dispose of it according to the solid waste protocol above.

    • For Liquid Spills: Contain the spill with absorbent pads or booms. Absorb the liquid, working from the outside in. Place all contaminated materials into a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Document and report the incident according to your institution's policy.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always prioritize consultation with your local EHS office for guidance specific to your facility.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)(1,3,5)triazine. PubChem Compound Summary. Retrieved from [Link]

  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link].

  • U.S. Environmental Protection Agency. (2010). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine, 13-5. PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine, 13-26. PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine, 13-8. PubChem Compound Summary. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: Pyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ResearchGate. (2021, August 5). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]

  • Beilstein-Institut. (2020). Synthesis of new pyrazolo[1][2][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Capot Chemical. (2023, December 23). MSDS of Pyrazolo[1,5-a]pyrimidin-5(4H)-one,3-nitro-. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • MDPI. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Retrieved from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Atyrau University. (2020). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2021). US11186576B2 - Pyrazolo[1,5-A][1][2][3]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Retrieved from

  • National Library of Medicine. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2023). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. Chemistry – A European Journal. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]

  • National Library of Medicine. (2021). The activity of pyrazolo[4,3-e][1][6][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. Retrieved from [Link]

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Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.